Cholesterol sulfate
Description
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOQNUELFTYRT-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016822 | |
| Record name | Cholesteryl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholesterol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1256-86-6 | |
| Record name | Cholesterol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesterol sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholesteryl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTERYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholesterol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Physiological Role of Cholesterol Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol sulfate (CS), an endogenous sulfated sterol, has emerged from being considered a mere metabolic intermediate to a critical signaling molecule with pleiotropic physiological roles. Synthesized predominantly by the sulfotransferase SULT2B1b, CS is implicated in a diverse array of biological processes, including the regulation of epidermal barrier function, steroidogenesis, immune modulation, and sperm capacitation. Its dysregulation is associated with several pathological conditions, most notably X-linked ichthyosis. This technical guide provides a comprehensive overview of the physiological functions of this compound, presenting key quantitative data, detailing experimental methodologies for its study, and illustrating its involvement in crucial signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, dermatology, immunology, and drug development.
Introduction
This compound is a sulfated derivative of cholesterol that is widely distributed throughout the human body, found in tissues such as the skin, adrenal glands, liver, brain, and in various body fluids.[1][2] While structurally similar to cholesterol, the addition of a sulfate group at the 3β-hydroxyl position dramatically alters its physicochemical properties, rendering it more water-soluble and enabling it to participate in a unique set of biological interactions. This guide will delve into the multifaceted roles of CS, exploring its synthesis and metabolism, its function as a signaling molecule, and its implications in health and disease.
Biosynthesis and Metabolism of this compound
The homeostasis of this compound is tightly regulated by the activities of two key enzymes: cholesterol sulfotransferase (SULT2B1b) and steroid sulfatase (STS).
2.1. Synthesis by SULT2B1b
The synthesis of this compound is primarily catalyzed by SULT2B1b, an isoform of the SULT2B1 family of sulfotransferases.[1] SULT2B1b exhibits a high substrate specificity for cholesterol.[3][4] The other isoform, SULT2B1a, preferentially sulfates pregnenolone.[1][3] The expression and activity of SULT2B1b are regulated by various factors, including differentiation-inducing agents like TPA and TNF in keratinocytes.[1]
2.2. Degradation by Steroid Sulfatase (STS)
This compound is hydrolyzed back to cholesterol by the enzyme steroid sulfatase (STS), a microsomal enzyme encoded by the STS gene on the X chromosome.[5] The activity of STS is crucial for maintaining the appropriate balance of CS in tissues, particularly the epidermis. Deficiency in STS activity, due to mutations in the STS gene, leads to the accumulation of CS and is the underlying cause of X-linked ichthyosis.[5]
Quantitative Data on this compound
The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize key quantitative data related to CS.
| Parameter | Tissue/Fluid | Concentration/Value | Reference(s) |
| Concentration | Human Plasma | 1.3 - 2.6 µg/mL | [2][6] |
| Human Platelets | 164 - 512 pmol/mL | [2] | |
| Human Spermatozoa | ~6% of total cholesterol | ||
| Normal Stratum Corneum | Declines from ~5% to ~1% of lipid mass from inner to outer layers | [1] | |
| X-linked Ichthyosis Scale | 10-12.5% of total lipid mass | [1][7] | |
| Enzyme Kinetics | SULT2B1b | Preferentially sulfates cholesterol over pregnenolone | [1][3] |
| Steroid Sulfatase | Hydrolyzes this compound to cholesterol | [5] | |
| Binding Affinity & Inhibition | RORα | Higher affinity for this compound than cholesterol | [8] |
| DOCK2 | IC50 of ~2 µM for mouse DOCK2 | [9][10] |
Physiological Roles and Signaling Pathways
This compound exerts its effects through various mechanisms, including direct interaction with proteins, modulation of enzyme activity, and regulation of gene expression.
4.1. Epidermal Barrier Function and Keratinocyte Differentiation
This compound is a key regulator of epidermal homeostasis. In the stratum corneum, a "this compound cycle" exists where CS is synthesized in the lower layers and desulfated by STS in the outer layers.[1] This gradient is essential for proper desquamation and barrier function.[1]
In keratinocytes, CS promotes differentiation by activating protein kinase C (PKC) isoforms, particularly PKCη, ε, and σ. This activation leads to the expression of differentiation markers such as involucrin, transglutaminase, and filaggrin.[1] this compound also induces the expression of filaggrin through the induction of the nuclear receptor RORα.[11]
4.2. Immune System Modulation
This compound plays a significant role in regulating immune responses, primarily through its effects on T-cells.
4.2.1. Inhibition of T-Cell Receptor (TCR) Signaling
CS acts as a negative regulator of TCR signaling.[12] It is believed to displace cholesterol from its binding site on the TCRβ subunit, leading to the disruption of TCR multimers and nanoclusters.[13] This disruption inhibits the initial critical step of CD3 ITAM phosphorylation, thereby dampening T-cell activation.
4.2.2. DOCK2 Inhibition and Immune Evasion
This compound is a potent inhibitor of the dedicator of cytokinesis 2 (DOCK2), a Rac guanine nucleotide exchange factor (GEF) crucial for leukocyte migration and activation.[14] By binding to the catalytic domain of DOCK2, CS suppresses its GEF activity, thereby inhibiting immune cell migration. This mechanism is implicated in the immune privilege of certain tissues like the eye and in the immune evasion strategies of some cancers.[14]
4.3. Steroidogenesis
This compound can influence the production of steroid hormones. It can serve as a precursor for the synthesis of other sulfated steroids.[15] However, studies have also shown that CS can inhibit steroidogenesis by reducing the level of the steroidogenic acute regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria for conversion to pregnenolone.[16]
4.4. Sperm Capacitation
This compound is a normal constituent of human spermatozoa and is involved in the process of capacitation, the final maturation step required for fertilization. It is hypothesized that CS acts as a membrane stabilizer, and its removal by steroid sulfatases in the female reproductive tract triggers a cascade of events leading to capacitation.[10]
Role in Disease
5.1. X-linked Ichthyosis (XLI)
XLI is a genetic skin disorder caused by a deficiency in steroid sulfatase, leading to the accumulation of this compound in the epidermis.[1][17] This accumulation disrupts the normal desquamation process, resulting in the characteristic dry, scaly skin. The excess CS also impairs the permeability barrier of the skin.[17]
5.2. Cancer
The role of this compound in cancer is complex and appears to be context-dependent. In some cancers, such as well-differentiated squamous cell carcinoma of the uterine cervix, the expression of CS is increased and correlates with differentiation markers.[12] Conversely, some cancer cells secrete CS to create an immunosuppressive microenvironment by inhibiting the infiltration of effector T-cells via DOCK2 inhibition.[14][18]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study of this compound. Below are summaries of methodologies for key experiments. For complete details, please refer to the cited literature.
6.1. Quantification of this compound in Biological Samples
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Principle: This is the gold standard for the sensitive and specific quantification of CS in various biological matrices like plasma, serum, and tissue extracts.
-
General Protocol:
-
Sample Preparation: Extraction of lipids from the biological sample using a suitable solvent system (e.g., chloroform:methanol).
-
Internal Standard: Addition of a known amount of a deuterated internal standard (e.g., this compound-d7) to correct for extraction losses and matrix effects.
-
Chromatographic Separation: Separation of CS from other lipids using a C18 reverse-phase HPLC column.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in negative ion mode, monitoring specific precursor-to-product ion transitions for both CS and the internal standard.
-
6.2. In Vitro Keratinocyte Differentiation Assay
-
Objective: To assess the effect of this compound on the differentiation of keratinocytes.
-
Cell Culture: Primary human or mouse keratinocytes are cultured in low calcium medium to maintain an undifferentiated state.
-
Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., ethanol) is included.
-
Assessment of Differentiation Markers:
-
Immunofluorescence: Staining for differentiation markers such as involucrin, filaggrin, and loricrin.
-
Western Blotting: Quantification of the protein levels of differentiation markers.
-
Quantitative PCR (qPCR): Measurement of the mRNA expression levels of genes encoding differentiation markers.
-
Transglutaminase Activity Assay: Measurement of the activity of transglutaminase, an enzyme involved in cornified envelope formation.
-
6.3. T-Cell Receptor (TCR) Signaling Assay
-
Objective: To investigate the inhibitory effect of this compound on TCR signaling.
-
Cell Lines: Jurkat T-cells or primary T-cells.
-
Treatment: Pre-incubation of T-cells with this compound or a vehicle control.
-
TCR Stimulation: Stimulation of the TCR using anti-CD3 and anti-CD28 antibodies.
-
Analysis of Signaling Events:
-
Phospho-Flow Cytometry: Staining for phosphorylated forms of downstream signaling molecules (e.g., pLck, pZAP70, pERK).
-
Western Blotting: Analysis of the phosphorylation status of key signaling proteins.
-
Calcium Flux Assay: Measurement of intracellular calcium mobilization upon TCR stimulation using a calcium-sensitive dye (e.g., Fura-2 or Fluo-4).
-
-
Reference for Detailed Protocol: [12]
6.4. DOCK2 Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on DOCK2.
-
Method: In vitro Guanine Nucleotide Exchange Factor (GEF) assay.
-
Principle: Measures the DOCK2-catalyzed exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on its substrate, Rac1.
-
General Protocol:
-
Purified recombinant DOCK2 and Rac1 proteins are used.
-
Rac1 is pre-loaded with GDP.
-
The reaction is initiated by adding the fluorescent GTP analog in the presence or absence of varying concentrations of this compound.
-
The increase in fluorescence, corresponding to the binding of the fluorescent GTP to Rac1, is monitored over time.
-
The IC50 value for this compound is calculated from the dose-response curve.
-
-
Reference for Detailed Protocol:
Conclusion
This compound is a multifaceted molecule with critical physiological functions that extend far beyond its role as a simple metabolite. Its involvement in skin health, immune regulation, and steroidogenesis highlights its importance in maintaining homeostasis. The growing body of research continues to uncover new roles and mechanisms of action for CS, presenting exciting opportunities for the development of novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer and autoimmune disorders. A thorough understanding of the biology of this compound, facilitated by robust experimental methodologies, is paramount for harnessing its therapeutic potential.
References
- 1. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 4. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. This compound Exerts Protective Effect on Pancreatic β-Cells by Regulating β-Cell Mass and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Stratum corneum lipids in disorders of cornification: increased this compound content of stratum corneum in recessive x-linked ichthyosis. [jci.org]
- 8. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of T cell receptor signaling by this compound, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Regulation of the T Cell Antigen Receptor's Activity by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Recessive x-linked ichthyosis: role of cholesterol-sulfate accumulation in the barrier abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early diagnosis of recessive X-linked ichthyosis: elevation of this compound levels in placental sulfatase deficiency before the onset of skin symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cholesterol Sulfate Biosynthesis Pathway in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol sulfate, an abundant and biologically active derivative of cholesterol, plays a pivotal role in a multitude of physiological processes, including epidermal differentiation and barrier function, steroidogenesis, and cellular signaling.[1] Its synthesis is a tightly regulated enzymatic process, primarily mediated by the sulfotransferase SULT2B1b.[1] Dysregulation of this pathway is implicated in various pathological conditions, making it a molecule of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in humans, detailing the molecular machinery, enzymatic kinetics, regulatory mechanisms, and key experimental methodologies for its investigation.
The Core Biosynthesis Pathway
The biosynthesis of this compound from cholesterol is a two-stage process that involves the activation of inorganic sulfate and its subsequent transfer to the cholesterol molecule.
Synthesis of the Universal Sulfate Donor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
The indispensable sulfate donor for all sulfation reactions in the body is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[2][3] The synthesis of PAPS occurs in the cytosol and is catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which exists in two isoforms, PAPSS1 and PAPSS2.[2][4][5] This process involves two sequential enzymatic steps:
-
Adenosine 5'-phosphosulfate (APS) Formation: In the first step, ATP sulfurylase, a domain of the PAPSS enzyme, catalyzes the reaction between ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate.[1][6][7][8]
-
PAPS Formation: The second step involves the phosphorylation of APS at the 3'-hydroxyl group by APS kinase, another domain of the PAPSS enzyme, using a second molecule of ATP to yield PAPS.[1][6][7][8]
Sulfation of Cholesterol by SULT2B1b
The final and rate-limiting step in this compound biosynthesis is the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of cholesterol. This reaction is primarily catalyzed by the cytosolic sulfotransferase SULT2B1b.[1][9] The human SULT2B1 gene gives rise to two isoforms, SULT2B1a and SULT2B1b, through alternative splicing.[9] While SULT2B1a preferentially sulfonates pregnenolone, SULT2B1b exhibits a higher affinity for cholesterol.[9][10]
Quantitative Data
Enzyme Kinetics of SULT2B1b
The kinetic parameters of SULT2B1b have been determined for its primary substrates. These values can vary depending on the experimental conditions and assay methods used.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cholesterol | ~5-15 | ~0.03-0.1 | ~2,000-20,000 | [11] |
| Pregnenolone | ~1-5 | ~0.1-0.3 | ~20,000-300,000 | [11] |
| DHEA | ~2-10 | ~0.05-0.2 | ~5,000-100,000 | [11] |
Note: The values presented are approximate ranges compiled from various studies and should be considered as such. Specific experimental conditions can significantly influence these parameters.
Tissue and Plasma Concentrations of this compound
This compound is widely distributed throughout the body, with particularly high concentrations in the skin and adrenal glands.[1]
| Tissue/Fluid | Concentration | Reference |
| Human Plasma | 1.3 - 2.6 µg/mL | [1] |
| Epidermis (Stratum Corneum) | Can exceed 10% of total lipid mass in X-linked ichthyosis | [12] |
| Adrenal Mitochondria | 0.05 - 0.8 nmol/mg protein | |
| Vermilion Surface of the Lip | Significantly higher than in skin |
Regulation of this compound Biosynthesis
The synthesis of this compound is a regulated process, influenced by various signaling molecules and cellular conditions.
Regulation of SULT2B1b Expression and Activity
The expression and activity of SULT2B1b are modulated by several factors, particularly in keratinocytes:
-
Growth Factors: Epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) have been shown to increase cholesterol sulfotransferase activity.[9]
-
Tumor Promoters and Cytokines: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) can also enhance SULT2B1b expression and activity.[9]
-
Post-translational Modification: Phosphorylation of SULT2B1b has been implicated in its nuclear localization and may influence its activity.
Role in Cholesterol Homeostasis
This compound itself can act as a negative regulator of cellular cholesterol homeostasis. It has been shown to:
-
Promote the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[13][14]
-
Inhibit the uptake of LDL cholesterol by blocking the endocytosis of the LDL receptor.[13][14]
-
Suppress the activation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor for genes involved in cholesterol synthesis and uptake.[13][14]
Experimental Protocols
SULT2B1b Activity Assay (Fluorometric Coupled-Enzyme Method)
This assay indirectly measures SULT2B1b activity by quantifying the production of 3'-phosphoadenosine-5'-phosphate (PAP), which is a product of the sulfation reaction.
Principle: The PAP produced is converted to AMP by 3'(2'),5'-bisphosphate nucleotidase (BPN). The AMP is then acted upon by myokinase, pyruvate kinase, and lactate dehydrogenase in the presence of their respective substrates, leading to the oxidation of NADH to NAD+. The decrease in NADH is monitored fluorometrically.
Key Reagents:
-
Recombinant human SULT2B1b
-
Cholesterol (substrate)
-
PAPS (co-substrate)
-
Coupling enzyme mix (BPN, myokinase, pyruvate kinase, lactate dehydrogenase)
-
PEP (phosphoenolpyruvate)
-
NADH
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
General Procedure:
-
Prepare a reaction mixture containing the reaction buffer, coupling enzyme mix, PEP, and NADH.
-
Add the substrate (cholesterol, typically dissolved in a suitable solvent like DMSO).
-
Initiate the reaction by adding the SULT2B1b enzyme.
-
Immediately start monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader or fluorometer.
-
The rate of NADH decrease is proportional to the SULT2B1b activity.
Quantification of this compound by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
Principle: this compound is first extracted from the biological matrix. It is then separated from other lipids by liquid chromatography and subsequently ionized and fragmented in the mass spectrometer. The specific parent-to-daughter ion transition for this compound is monitored for quantification.
Key Steps:
-
Sample Preparation:
-
Lipid extraction from plasma, cells, or tissues using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).
-
Addition of an internal standard (e.g., deuterated this compound) for accurate quantification.
-
-
Liquid Chromatography (LC):
-
Separation of this compound from other lipids on a C18 reversed-phase column.
-
Use of a mobile phase gradient (e.g., water/methanol or water/acetonitrile with a modifier like formic acid or ammonium acetate).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization of this compound, typically using electrospray ionization (ESI) in negative ion mode.
-
Selection of the precursor ion (m/z for this compound).
-
Collision-induced dissociation (CID) of the precursor ion to generate specific product ions.
-
Detection and quantification of a specific product ion transition.
-
Conclusion
The biosynthesis of this compound is a fundamental metabolic pathway with far-reaching physiological implications. A thorough understanding of its core components, regulatory networks, and the methodologies to study it is crucial for researchers and drug development professionals. The primary enzyme, SULT2B1b, represents a promising target for therapeutic modulation in a variety of diseases. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for further investigation into this important area of human metabolism.
References
- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]
- 3. Item - KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Reactome | Transport and metabolism of PAPS [reactome.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 11. Novel Desorption Electrospray Ionization Mass Spectrometry Assay for Label-Free Characterization of SULT2B1b Enzyme Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
The Role of Cholesterol Sulfate in Cell Membrane Stabilization: A Technical Guide
Abstract: Cholesterol Sulfate (CS), a sulfated derivative of cholesterol, is a critical component of mammalian cell membranes, playing a multifaceted role in membrane stabilization, signaling, and cellular function. While structurally similar to cholesterol, the presence of a charged sulfate moiety at the 3β position dramatically alters its biophysical properties and localization within the lipid bilayer. This guide provides an in-depth technical overview of the function of CS in stabilizing cell membranes, its comparative effects versus cholesterol, and its involvement in key physiological signaling pathways. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological processes to facilitate a comprehensive understanding of this vital lipid.
Introduction to this compound
This compound (CS) is an endogenous oxysterol widely distributed across human tissues and fluids, including the epidermis, red blood cells, platelets, and sperm.[1] Its synthesis is primarily catalyzed by the sulfotransferase enzyme SULT2B1b, which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of cholesterol.[1] This conversion from a neutral, amphipathic molecule to an anionic lipid is fundamental to its unique biological functions.
Biophysical Interactions of this compound in the Cell Membrane
The key to CS's function lies in its distinct behavior within the lipid bilayer compared to its precursor, cholesterol.
Comparison with Cholesterol
The addition of the bulky and hydrophilic sulfate group prevents CS from embedding deep within the hydrophobic core of the membrane in the same manner as cholesterol. Instead, CS resides at the water-lipid interface, with its steroid ring structure interacting with the upper portion of the phospholipid acyl chains and its sulfate group exposed to the aqueous environment.[2] This interfacial position leads to several key differences:
-
Ordering Effect: While cholesterol is known to strongly order the acyl chains of phospholipids, CS has a more subtle, slight ordering effect.[2]
-
Polarity and Packing: The anionic sulfate group makes CS significantly more polar than cholesterol. This can introduce packing defects in densely packed lipid layers, influencing membrane structure.[3]
-
Membrane Fusion: CS acts as a stabilizer and can inhibit membrane fusion, a property crucial in processes like preventing premature sperm acrosome reactions.[1]
Role in Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins, serving as platforms for signal transduction.[4][5] CS is known to be confined to these sphingolipid-cholesterol-rich domains.[2] Its presence influences the organization and stability of these rafts, thereby modulating the signaling events that originate from them, such as T-cell receptor signaling.[2][5]
This compound and Membrane Properties: Quantitative Insights
The incorporation of CS into model membranes has quantifiable effects on their biophysical properties. The following tables summarize key findings from studies using biomimetic liposomes.
Table 1: Effect of this compound on Membrane Fluidity and Order
Data derived from studies on model liposomes at 37°C. Anisotropy () is inversely related to fluidity, while the Laurdan Generalization Polarization (GP) value is directly related to membrane order.
| Model Membrane Composition | This compound (mol%) | Anisotropy () of TMA-DPH | Laurdan GP Value | Interpretation | Reference |
| Cholesterol-Poor | 0% | ~0.190 | ~0.25 | Baseline | [6] |
| (PLPC:Chol 95:5) | 2% | ~0.190 | ~0.25 | No significant change | [6] |
| 5% | ~0.195 | ~0.27 | Slight increase in rigidity/order | [6] | |
| 10% | ~0.205 | ~0.35 | Significant increase in rigidity/order | [6] | |
| Cholesterol-Rich | 0% | ~0.280 | ~0.50 | Baseline | [6] |
| (PLPC:Chol:SM:DMPE) | 2% | ~0.282 | ~0.51 | Negligible change | [6] |
| 5% | ~0.285 | ~0.52 | Negligible change | [6] | |
| 10% | ~0.285 | ~0.52 | Negligible change | [6] |
Table 2: Effect of this compound on Membrane Permeability
Qualitative and quantitative comparisons show CS generally increases membrane permeability more than cholesterol, particularly in stratum corneum models where high CS/Chol ratios fluidize the sterol fraction.
| Membrane Model | Sterol Composition | Permeability Effect | Mechanism | Reference |
| Phospholipid Bilayers | This compound | Increases permeability significantly more than cholesterol | CS disrupts packing of oleic acid-containing bilayers. | |
| Stratum Corneum Model | High CS/Chol Ratio (1:1) | Increased permeability to model markers | Increased fluidity of the sterol fraction within the lipid matrix. | [3] |
Table 3: Effect of this compound on Membrane Surface Potential
Zeta-potential (ζ) is a measure of the magnitude of the electrostatic potential at the shear plane and reflects the surface charge of the membrane.
| Model Membrane Composition | This compound (mol%) | Zeta-potential (ζ) in mV | Interpretation | Reference |
| Cholesterol-Poor | 0% | ~ -15 | Baseline negative charge | [6] |
| (PLPC:Chol 95:5) | 2% | ~ -25 | Increased negative charge | [6] |
| 5% | ~ -35 | Further increase in negative charge | [6] | |
| 10% | ~ -45 | Significant increase in negative charge | [6] | |
| Cholesterol-Rich | 0% | ~ -20 | Baseline negative charge | [6] |
| (PLPC:Chol:SM:DMPE) | 2% | ~ -28 | Increased negative charge | [6] |
| 5% | ~ -35 | Further increase in negative charge | [6] | |
| 10% | ~ -40 | Significant increase in negative charge | [6] |
Key Experimental Methodologies
Investigating the function of CS requires a combination of model membrane studies and advanced biophysical techniques.
Liposome and Model Membrane Studies
Liposomes are artificial vesicles that serve as excellent models for studying the biophysical effects of lipids like CS on membrane properties.
-
Lipid Preparation: Stock solutions of desired lipids (e.g., POPC, cholesterol, this compound) are prepared in a chloroform:methanol (2:1, v/v) solvent.
-
Lipid Mixing: Appropriate volumes of the lipid stock solutions are mixed in a round-bottom flask to achieve the target molar ratios.
-
Film Formation: The organic solvent is evaporated under a gentle stream of nitrogen gas while rotating the flask. This creates a thin, uniform lipid film on the flask's inner surface. The film is then placed under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Extrusion): To produce large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to multiple passes (typically 11-21) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Analysis: The prepared liposomes are ready for downstream analysis, such as fluorescence spectroscopy or zeta-potential measurements.
Cellular-Based Assays
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the phase state of the lipid bilayer.[7] In ordered, gel-phase membranes, it emits maximally at ~440 nm. In disordered, liquid-crystalline phase membranes, the emission peak shifts to ~490 nm. This shift is quantified by the Generalized Polarization (GP) value.
-
Cell Culture/Liposome Preparation: Prepare cells or liposomes as per standard protocols.
-
Laurdan Staining: Add Laurdan dye (from a stock solution in DMSO or ethanol) to the cell suspension or liposome solution to a final concentration of 5-15 µM.[8]
-
Incubation: Incubate for 30-45 minutes at the desired temperature (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Using a fluorometer or a microplate reader, measure the fluorescence intensity at emission wavelengths of 440 nm and 490 nm, with an excitation wavelength of 350 nm.[9]
-
GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) [9] A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane.[9]
Advanced Biophysical Techniques
AFM provides nanoscale resolution images of membrane surfaces and can measure mechanical properties like stiffness without the need for labeling.[10][11]
-
Sample Preparation: Prepare a supported lipid bilayer (SLB) by depositing liposomes onto a flat, hydrophilic substrate like mica.[12] Allow the vesicles to fuse and form a continuous bilayer.
-
AFM Setup: Mount the sample in the AFM's fluid cell, ensuring it remains hydrated with buffer. Use a soft cantilever appropriate for biological samples to minimize damage.
-
Imaging Mode: Operate the AFM in a gentle imaging mode, such as Tapping Mode or Contact Mode with minimal force, to acquire a topographical image of the membrane surface.[11][12] This can reveal the presence of lipid domains or defects.
-
Force Spectroscopy: To measure mechanical properties, position the AFM tip over a specific area of interest.
-
Approach: The tip approaches and indents the membrane.
-
Retract: The tip is retracted from the surface.
-
-
Data Analysis: The force vs. distance curve (force curve) generated during indentation can be analyzed to determine properties like membrane stiffness (elasticity) and breakthrough force (the force required to puncture the bilayer).[13]
Signaling Pathways Modulated by this compound
CS is not merely a structural component; it is a potent signaling molecule, particularly in processes that rely on precise control of membrane stability.
Regulation of Epidermal Differentiation
In the epidermis, a "this compound cycle" potently regulates the balance between keratinocyte differentiation and desquamation (shedding).[14]
-
Synthesis: In the lower, nucleated layers of the epidermis (e.g., stratum granulosum), SULT2B1b synthesizes CS.[14]
-
Signaling: Elevated CS levels act as a signaling molecule, promoting the expression of differentiation markers like involucrin.[14][15] This contributes to the formation of the cornified envelope, a key component of the skin barrier.
-
Hydrolysis: In the outermost layer (stratum corneum), the enzyme steroid sulfatase (STS) hydrolyzes CS back to cholesterol.[15]
-
Desquamation: The removal of CS is necessary to decrease corneocyte cohesion, allowing for normal skin shedding. In genetic disorders like X-linked ichthyosis, a deficiency in STS leads to CS accumulation, resulting in abnormal scaling and a defective skin barrier.
Role in Sperm Capacitation and Acrosome Reaction
Capacitation is a series of physiological changes mammalian sperm must undergo to be competent to fertilize an egg. CS plays a crucial inhibitory and stabilizing role that must be reversed for fertilization to occur.
-
Stabilization: The plasma membrane of immature sperm, particularly over the acrosomal region, is stabilized by a high concentration of CS.[16] This stabilization prevents a premature acrosome reaction.
-
Efflux and Destabilization: During capacitation in the female reproductive tract, cholesterol and CS are removed from the sperm membrane, often facilitated by acceptors like albumin in the surrounding fluid.[17]
-
Increased Permeability: This efflux increases membrane fluidity and permeability, particularly to calcium ions (Ca²⁺).[17]
-
Acrosome Reaction: The influx of Ca²⁺ is a key trigger for the acrosome reaction, an exocytotic event where the sperm releases enzymes necessary to penetrate the egg's outer layer. The destabilization caused by CS removal is therefore a prerequisite for this event.
Implications for Drug Development
The critical roles of CS in physiology highlight its potential as a therapeutic target and biomarker.
-
Targeting CS Metabolism: Modulating the activity of SULT2B1b or steroid sulfatase (STS) could offer therapeutic strategies for skin diseases. For instance, developing STS activators could be a treatment for X-linked ichthyosis.
-
Cholesterol Homeostasis: CS has been shown to suppress the activation of SREBP-2, a master regulator of cholesterol synthesis and uptake.[18] This positions CS and its metabolic pathways as potential targets for managing cholesterol-related disorders.
-
Cancer Metastasis: Altered levels of CS have been linked to cancer metastasis, suggesting its potential use as a biomarker and a target for anti-cancer therapies.[19]
Conclusion and Future Directions
This compound is far more than a simple derivative of cholesterol. Its unique interfacial location in the cell membrane allows it to act as a potent stabilizer and signaling molecule, regulating diverse processes from skin barrier formation to sperm fertilization. By altering membrane fluidity, surface charge, and the organization of lipid rafts, CS exerts fine control over cellular function. Future research focusing on the precise molecular interactions of CS with membrane proteins and the development of specific modulators of its metabolic enzymes will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid raft - Wikipedia [en.wikipedia.org]
- 5. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Biological Membranes: A Biophysical Study in Cholesterol-Poor and Cholesterol-Rich Biomimetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 8. Laurdan dye measurement of membrane fluidity [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Atomic Force Microscopy Protocol for Measurement of Membrane Plasticity and Extracellular Interactions in Single Neurons in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomic Force Microscopy of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Localization of cholesteryl sulfate in human spermatozoa in support of a hypothesis for the mechanism of capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perspective on plasma membrane cholesterol efflux and spermatozoal function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cholesterol Sulfate: A Key Signaling Molecule in Keratinocyte Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate, a sulfated form of cholesterol, has emerged as a critical signaling molecule in the epidermis, playing a pivotal role in the regulation of keratinocyte differentiation, proliferation, and the formation of the skin barrier. Its synthesis and degradation are tightly controlled within the epidermal layers, and dysregulation of its metabolism is implicated in skin disorders such as X-linked ichthyosis. This technical guide provides a comprehensive overview of the signaling pathways governed by this compound in keratinocytes, presents quantitative data on its effects, and details key experimental protocols for its study.
The this compound Cycle in the Epidermis
In the epidermis, a dynamic equilibrium known as the "this compound cycle" governs the concentration of this compound and cholesterol, potently regulating epidermal homeostasis.[1][2] This cycle involves two key enzymes:
-
Cholesterol sulfotransferase (SULT2B1b): This enzyme catalyzes the sulfation of cholesterol to form this compound.[3] Its expression and activity increase as keratinocytes differentiate, particularly in the granular layer of the epidermis.[4]
-
Steroid sulfatase (STS): This enzyme hydrolyzes this compound back to cholesterol.[1] Its activity is highest in the outer layers of the stratum corneum.
This spatial separation of synthesis and degradation creates a gradient of this compound across the epidermis, which is crucial for normal skin function.
This compound Signaling in Keratinocyte Differentiation
This compound is not merely a metabolic intermediate but an active signaling molecule that promotes the terminal differentiation of keratinocytes.[3] This is achieved through multiple interconnected pathways.
Activation of Protein Kinase C η (PKCη)
This compound directly activates the eta isoform of protein kinase C (PKCη). This activation is a key event in the signaling cascade that leads to the expression of late differentiation markers.
Upregulation of Differentiation Markers
Treatment of keratinocytes with this compound leads to a significant increase in the expression of key differentiation markers, including:
-
Involucrin: An early marker of keratinocyte differentiation, involucrin is a precursor of the cornified envelope.[5]
-
Filaggrin and Loricrin: These are late differentiation markers and major components of the cornified envelope.[1][3]
-
Transglutaminase 1 (TGM1): This enzyme is crucial for cross-linking proteins to form the cornified envelope.[6]
Transcriptional Regulation via RORα and AP-1
This compound influences gene expression through nuclear receptors and transcription factors:
-
Retinoic Acid Receptor-related Orphan Receptor α (RORα): this compound is a putative natural ligand for RORα.[6] It can induce the expression of RORα, which in turn can increase the expression of differentiation-associated genes like filaggrin.[6]
-
Activator Protein-1 (AP-1): this compound stimulates the transcription of the involucrin gene by increasing the levels of the AP-1 transcription factor components Fra-1, Fra-2, and Jun D.[5] An AP-1 binding site in the involucrin promoter is essential for this response.[5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on keratinocyte differentiation markers and enzyme activities as reported in the literature.
| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |
| Involucrin mRNA | This compound | 2-3 fold increase | Normal Human Keratinocytes (NHK) | [5] |
| Involucrin Protein | This compound | 2-3 fold increase | Normal Human Keratinocytes (NHK) | [5] |
| Involucrin Promoter Activity | This compound | 2-3 fold increase | Normal Human Keratinocytes (NHK) | [5] |
| Transglutaminase 1 Activity | This compound (5 µM and 20 µM) | Dose-dependent increase | Murine Keratinocytes | |
| Filaggrin Expression | This compound | Significant increase | Normal Human Keratinocytes (NHEK) | [6] |
| Loricrin Expression | This compound | Induced expression | Primary Mouse Keratinocytes | [1] |
| RORα Expression | This compound | Significant increase | Normal Human Keratinocytes (NHEK) | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Keratinocytes
Caption: this compound Signaling Cascade in Keratinocytes.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for investigating this compound's effects.
Detailed Experimental Protocols
Keratinocyte Culture and Differentiation
Objective: To culture and induce differentiation in primary human keratinocytes or keratinocyte cell lines (e.g., HaCaT) for studying the effects of this compound.
Materials:
-
Keratinocyte Growth Medium (KGM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Calcium Chloride (CaCl₂) solution (1M, sterile)
-
This compound (stock solution in ethanol)
-
Culture flasks/plates
Protocol:
-
Cell Seeding: Plate keratinocytes at a desired density in KGM. For primary keratinocytes, a feeder layer of irradiated 3T3 fibroblasts may be required.
-
Growth Phase: Culture cells at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.
-
Induction of Differentiation:
-
Switch to a high-calcium medium. Increase the final calcium concentration in the culture medium to 1.2-1.8 mM by adding an appropriate volume of sterile CaCl₂ solution.
-
Continue to culture for the desired period (e.g., 24, 48, 72 hours) to allow for differentiation.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the differentiation medium at the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).
-
Add the this compound-containing medium to the cells at the time of switching to high-calcium medium or at a specific time point during differentiation.
-
Include a vehicle control (medium with the same concentration of ethanol used to dissolve this compound).
-
-
Harvesting: At the end of the treatment period, wash the cells with ice-cold PBS and harvest for downstream applications (RNA/protein extraction, enzyme assays).
Western Blot Analysis of Differentiation Markers
Objective: To quantify the protein levels of keratinocyte differentiation markers (e.g., involucrin, loricrin, filaggrin) following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-involucrin, anti-loricrin, anti-filaggrin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse harvested keratinocytes in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin).
Luciferase Reporter Assay for Involucrin Promoter Activity
Objective: To measure the transcriptional activity of the involucrin promoter in response to this compound treatment.
Materials:
-
Luciferase reporter plasmid containing the involucrin promoter upstream of the luciferase gene (e.g., pINV-luc).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Keratinocytes.
-
This compound.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect keratinocytes with the involucrin promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations or with a vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Binding
Objective: To determine if this compound treatment increases the binding of the AP-1 transcription factor to its consensus sequence within the involucrin promoter.
Materials:
-
Nuclear extraction buffer.
-
Double-stranded oligonucleotide probe containing the AP-1 binding site from the involucrin promoter, end-labeled with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) tag.
-
Unlabeled "cold" competitor oligonucleotide.
-
Poly(dI-dC).
-
Binding buffer.
-
Native polyacrylamide gel.
-
Detection system appropriate for the label used.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from keratinocytes treated with this compound or vehicle control.
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and binding buffer.
-
For competition experiments, add an excess of the unlabeled cold competitor oligonucleotide before adding the labeled probe.
-
Add the labeled oligonucleotide probe and incubate at room temperature to allow for protein-DNA binding.
-
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe.
-
Detection:
-
If using a radioactive probe, expose the gel to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or an anti-DIG antibody-HRP conjugate (for DIG) followed by chemiluminescence detection.
-
-
Analysis: An increase in the intensity of the shifted band in the this compound-treated samples compared to the control indicates increased AP-1 binding. The specificity of the binding is confirmed by the reduction of the shifted band in the presence of the cold competitor.
Conclusion
This compound is a multifaceted signaling molecule that plays a crucial role in orchestrating keratinocyte differentiation and maintaining epidermal homeostasis. Understanding its intricate signaling pathways and the methodologies to study them is essential for researchers and drug development professionals aiming to address skin disorders associated with abnormal keratinization and barrier function. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing our knowledge in this critical area of skin biology.
References
An In-depth Technical Guide to the Cholesterol Sulfate Cycle in the Epidermis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the epidermal cholesterol sulfate cycle, a critical metabolic pathway for maintaining skin barrier function, regulating desquamation, and ensuring overall epidermal homeostasis. The content covers the core enzymes, physiological roles, regulatory mechanisms, and pathological implications, with a focus on quantitative data and detailed experimental methodologies.
Introduction to the Epidermal this compound Cycle
The epidermis, the outermost layer of the skin, undergoes a constant process of renewal and differentiation. A key biochemical process governing this is the this compound cycle. This cycle involves the synthesis of this compound (CS) from cholesterol in the lower layers of the epidermis and its subsequent hydrolysis back to cholesterol in the upper layers, particularly the stratum corneum (SC)[1]. This dynamic balance is crucial for several epidermal functions:
-
Barrier Function: The precise ratio of cholesterol to this compound influences the organization and stability of the lipid lamellae in the stratum corneum, which form the primary permeability barrier of the skin.
-
Desquamation: this compound acts as an inhibitor of serine proteases that are responsible for the degradation of corneodesmosomes (the protein "rivets" holding corneocytes together)[1]. As CS levels decrease in the outer SC, these proteases become active, allowing for orderly shedding of skin cells[2].
-
Keratinocyte Differentiation: this compound is not merely a structural lipid; it also functions as a signaling molecule that promotes the differentiation of keratinocytes, the primary cells of the epidermis[1][3].
Disruption of this cycle is the underlying cause of X-linked ichthyosis (XLI), a genetic skin disorder characterized by the accumulation of dry, adherent scales on the skin surface[4][5].
Core Components of the Cycle: Enzymes and Reactions
The this compound cycle is a two-step process orchestrated by two key enzymes with distinct localizations within the epidermis.
-
Synthesis of this compound: In the lower, viable layers of the epidermis (basal and granular layers), cholesterol is sulfated to form this compound.[1] This reaction is catalyzed by the enzyme cholesterol sulfotransferase 2B1b (SULT2B1b) [2][6]. SULT2B1b is the primary isoform responsible for CS synthesis in keratinocytes[3][7].
-
Hydrolysis of this compound: In the outer layers of the epidermis, specifically the stratum corneum, this compound is hydrolyzed back into cholesterol and an inorganic sulfate ion[8]. This reaction is catalyzed by the microsomal enzyme steroid sulfatase (STS) [9].
This spatial separation of synthesis and degradation creates a concentration gradient of this compound across the epidermis, which is fundamental to its regulatory roles[1].
Quantitative Data Summary
The concentration of this compound and the activity of the associated enzymes vary significantly across the epidermal layers and are altered in pathological conditions.
| Parameter | Location / Condition | Value | Reference |
| This compound Concentration | |||
| (as % of total lipid mass) | Inner Stratum Corneum | ~5% | [1][10] |
| Outer Stratum Corneum | ~1% | [1] | |
| Stratum Corneum (X-linked Ichthyosis) | 10-12% | [1] | |
| Enzyme Localization | |||
| Cholesterol Sulfotransferase (SULT2B1b) | Basal & Suprabasal Layers | Predominantly Expressed | [1][6] |
| Steroid Sulfatase (STS) | Granular Layer & Stratum Corneum | Peak Activity | [11] |
| Pathological State | |||
| X-linked Ichthyosis (XLI) | Genetic Cause | Steroid Sulfatase (STS) deficiency | [4][12] |
| Incidence | 1 in 2,000 to 1 in 6,000 males | [4][13] |
Signaling Pathways and Regulation
The this compound cycle is not a static process; it is dynamically regulated by various signaling molecules and pathways that influence keratinocyte differentiation.
Regulation of SULT2B1b Expression
The expression of SULT2B1b, and thus the synthesis of this compound, is tightly linked to the differentiation state of keratinocytes.
-
Calcium: Increasing extracellular calcium concentrations, a key trigger for keratinocyte differentiation in vitro, leads to increased SULT2B1b expression and activity[1].
-
Nuclear Receptors: Activators of peroxisome proliferator-activated receptors (PPARα, PPARβ/δ, PPARγ) and liver X receptors (LXR) stimulate SULT2B1b expression. These nuclear receptors are critical regulators of lipid metabolism and epidermal differentiation[1][3].
-
Growth Factors: Epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1) have been shown to increase cholesterol sulfotransferase activity in keratinocytes[1].
-
Retinoic Acid: Conversely, retinoic acid, which can inhibit terminal differentiation, also inhibits cholesterol sulfotransferase activity[1].
Downstream Effects of this compound
This compound itself acts as a signaling molecule, influencing gene expression and cellular processes that promote differentiation and barrier formation.
-
RORα Activation: this compound is a putative natural ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα)[14]. CS can induce the expression of RORα, which in turn increases the expression of key barrier proteins like filaggrin.
-
Protein Kinase C (PKC) Activation: CS has been shown to stimulate keratinocyte differentiation through the activation of protein kinase C[3].
-
Regulation of Cholesterol Homeostasis: CS can act as a negative feedback regulator of cholesterol synthesis by inhibiting the enzyme HMG-CoA reductase and blocking the endocytosis of LDL receptors[15][16].
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the this compound cycle.
Protocol 1: Lipid Extraction from Epidermal Tissue
This protocol is adapted from standard Bligh-Dyer or Folch extraction methods for isolating total lipids from epidermal samples.[17][18][19]
Objective: To extract total lipids, including cholesterol and this compound, from epidermal tissue or cultured keratinocytes for subsequent analysis.
Materials:
-
Epidermal tissue sample (e.g., stratum corneum stripping, skin biopsy)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
Sonicator (optional)
Procedure:
-
Homogenization: Place the pre-weighed tissue sample (10-30 mg) in a glass tube. Add 1 mL of a H₂O/Methanol/Chloroform mixture (1:3.32:1.66 v/v/v)[17]. Homogenize the sample using a sonicator or by vigorous vortexing.
-
Extraction: Allow the sample to extract overnight at 4°C to ensure complete lipid solubilization[17].
-
Phase Separation: Add 1.66 mL of chloroform and 1.66 mL of water to the homogenate to induce phase separation. Vortex thoroughly for 1-2 minutes[17].
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol phase, a middle protein disk, and a lower organic (chloroform) phase containing the lipids[17][20].
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, bypassing the protein layer, and transfer it to a new clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize yield, add 2 mL of chloroform to the remaining aqueous phase and protein disk, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract[20].
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40°C[17].
-
Storage: Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1 v/v) and store at -20°C or -80°C until analysis[18].
Protocol 2: Steroid Sulfatase (STS) Activity Assay
This colorimetric assay measures STS activity by detecting the hydrolysis of a synthetic substrate.[21]
Objective: To quantify the enzymatic activity of steroid sulfatase in cell lysates or tissue homogenates.
Materials:
-
Sulfatase Activity Assay Kit (e.g., Abcam ab204731 or similar) containing:
-
Assay Buffer
-
Sulfatase Substrate (e.g., 4-Nitrocatechol sulfate)
-
Standard (e.g., 4-Nitrocatechol)
-
Stop Solution
-
-
Cell or tissue lysate prepared in assay buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 515 nm
-
37°C Incubator
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the provided 4-Nitrocatechol standard according to the kit manufacturer's instructions. This typically involves serial dilutions to generate a range of known concentrations.
-
Sample Preparation: Prepare lysates from keratinocytes or epidermal tissue by homogenizing in the provided assay buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
Reaction Setup:
-
Add 1-10 µL of sample lysate to wells of a 96-well plate. Adjust the volume to 10 µL with ddH₂O.
-
Prepare a background control for each sample containing the same amount of lysate but without the addition of the substrate mix.
-
Add standard dilutions to their respective wells.
-
-
Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer and the Sulfatase Substrate. Add 90 µL of the Reaction Mix to each sample and standard well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.
-
Reaction Termination: Add 90 µL of Stop Solution to all wells. The solution will change color in the presence of the product (4-nitrocatechol).
-
Measurement: Read the absorbance of the plate at 515 nm.
-
Calculation:
-
Subtract the background control reading from the sample reading.
-
Calculate the concentration of the product formed in the samples by comparing the corrected absorbance values to the standard curve.
-
Express the STS activity in units per milligram of protein (e.g., mU/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Conclusion and Future Directions
The epidermal this compound cycle is a finely tuned system essential for skin health. The balance between SULT2B1b and STS activities dictates the gradient of this compound, which in turn controls desquamation, barrier integrity, and keratinocyte differentiation. A thorough understanding of this cycle has been pivotal in elucidating the pathophysiology of X-linked ichthyosis and offers potential targets for therapeutic intervention in various scaling skin disorders.
Future research should focus on:
-
Modulation of Enzyme Activity: Developing specific and safe topical inhibitors or activators for SULT2B1b or STS to correct imbalances in skin diseases.
-
Interaction with Other Pathways: Further exploring the crosstalk between the this compound cycle and other lipid metabolic pathways (e.g., ceramide synthesis) and signaling networks in the epidermis.
-
Drug Development: Leveraging the knowledge of this cycle to design novel drug delivery systems or therapeutic agents for ichthyosis and other disorders of cornification.
References
- 1. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The outer frontier: the importance of lipid metabolism in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, this compound and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-linked ichthyosis - Wikipedia [en.wikipedia.org]
- 5. rarediseases.org [rarediseases.org]
- 6. Expression of cholesterol sulfotransferase (SULT2B1b) in human skin and primary cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of cholesterol sulfotransferase (SULT2B1b) in human skin and primary cultures of human epidermal keratinocytes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. scienceopen.com [scienceopen.com]
- 11. X-Linked Ichthyosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneskin.org [geneskin.org]
- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound uptake and outflux in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellntec.com [cellntec.com]
- 18. Extraction of epidermal lipids [bio-protocol.org]
- 19. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
An In-depth Technical Guide to the Intracellular Transport Mechanisms of Cholesterol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol sulfate (CS), an abundant and bioactive derivative of cholesterol, plays a critical role in various physiological processes, including epidermal barrier function, steroidogenesis, and cellular cholesterol homeostasis. Unlike its well-studied precursor, the mechanisms governing the intracellular transport of CS are only beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of CS intracellular trafficking, focusing on the key protein players, transport pathways, and regulatory networks. We delve into the structural and mechanistic details of CS transport, present quantitative data on binding affinities and transport kinetics, and provide detailed experimental protocols for studying these processes. This guide is intended to be a valuable resource for researchers and professionals in cell biology, lipid metabolism, and drug development, aiming to stimulate further investigation into this emerging area of research.
Introduction to this compound
This compound is synthesized from cholesterol through the enzymatic action of sulfotransferase 2B1b (SULT2B1b) and can be hydrolyzed back to cholesterol by steroid sulfatase (STS). This dynamic interplay maintains a cellular pool of CS that is not merely a metabolic byproduct but an active signaling molecule. Recent studies have highlighted its role as a negative regulator of cellular cholesterol levels by inhibiting cholesterol synthesis and uptake, and by suppressing the activation of the master transcriptional regulator of cholesterol homeostasis, SREBP-2.[1] To exert these regulatory functions, CS must be precisely transported between different subcellular compartments.
Key Proteins in Intracellular this compound Transport
The intracellular journey of this compound is facilitated by a dedicated set of proteins that recognize, bind, and shuttle this sulfated sterol between organelles. The most well-characterized players in this process are the Niemann-Pick Type C (NPC) proteins, NPC1 and NPC2.
The Central Role of NPC1 and NPC2
The lysosomal proteins NPC1 and NPC2 are pivotal for the egress of cholesterol from lysosomes. Compelling evidence now demonstrates that this transport machinery is also responsible for the intracellular trafficking of this compound.
-
NPC2: The Soluble Carrier: NPC2 is a small, soluble lysosomal protein that directly binds this compound.[2] Crystallographic studies have revealed the structure of the bovine NPC2 protein in complex with cholesterol-3-O-sulfate, providing a detailed view of the binding pocket.[1] Notably, this compound exhibits a higher binding affinity for NPC2 than cholesterol itself.[1]
-
NPC1: The Transmembrane Egress Facilitator: NPC1 is a large, multi-transmembrane domain protein located in the late endosomal/lysosomal membrane. The middle luminal domain (MLD) of NPC1 serves as a docking site for the NPC2-CS complex.[3] The crystal structure of the human NPC1-MLD in complex with NPC2 bound to cholesterol-3-O-sulfate has been elucidated, revealing the molecular basis of their interaction.[4][5]
-
The "Hydrophobic Hand-off" Mechanism: The prevailing model for NPC-mediated transport involves a "hydrophobic hand-off" mechanism. NPC2 retrieves this compound from intra-lysosomal vesicles or the limiting membrane of the lysosome. The NPC2-CS complex then binds to the MLD of NPC1. This interaction facilitates the transfer of the this compound molecule to the N-terminal domain (NTD) of NPC1, which then ushers it out of the lysosome.[3]
Potential Involvement of Other Transport Systems
While the role of NPC1 and NPC2 is well-established, other protein families involved in lipid transport are being investigated for their potential contribution to this compound trafficking.
ATP-Binding Cassette (ABC) Transporters
ABC transporters are a large family of transmembrane proteins that actively transport a wide variety of substrates across cellular membranes. While their role in cholesterol efflux is well-documented, their specificity for this compound is an area of active research. The ABCG2 transporter, in particular, has been shown to transport other sulfated steroids, such as estrone sulfate and dehydroepiandrosterone sulfate (DHEAS), making it a plausible candidate for mediating the efflux of this compound from cells.[5] Further studies are needed to confirm the direct transport of this compound by ABCG2 and other ABC transporters.
StAR-related Lipid Transfer (START) Domain Proteins
The START domain protein family is known to bind and transport various lipids, including cholesterol.[6] However, current evidence does not strongly support a direct role for START domain proteins in the intracellular transport of this compound. While some START proteins can bind cholesterol and oxysterols, their affinity for sulfated sterols has not been demonstrated.[7][8]
Oxysterol-Binding Protein (OSBP) and OSBP-related Proteins (ORPs)
OSBP and ORPs are another family of lipid transfer proteins implicated in the transport of cholesterol and oxysterols, often at membrane contact sites.[9][10] Similar to START domain proteins, there is currently no direct evidence to suggest that OSBP or ORPs bind to or transport this compound. Their primary role appears to be in sensing and transporting non-sulfated sterols.[11]
Quantitative Data on this compound Transport
The following table summarizes the available quantitative data on the interaction and transport of this compound by key proteins.
| Parameter | Protein(s) | Value | Species | Method | Reference |
| Binding Affinity (Kd) | NPC2 | 30 nM - 2 µM (for cholesterol) | Human, Bovine | Various | [2] |
| NPC2 | Higher than cholesterol | Human, Bovine | Competitive Binding Assay | [1] | |
| NPC1-MLD / NPC2 | ~2 µM (at pH 5.5 with CS) | Murine | Surface Plasmon Resonance | [3] | |
| Transport Kinetics | NPC2 | Cholesterol transfer rate: up to 10 s⁻¹ | Human | Stopped-flow fluorescence | [2] |
| NPC1(NTD) / NPC2 | >100-fold acceleration of cholesterol transfer by NPC2 | Human | In vitro transfer assay | [4] |
Signaling Pathways and Experimental Workflows
NPC-Mediated this compound Egress from the Lysosome
References
- 1. STRUCTURAL BASIS OF STEROL BINDING BY NPC2, A LYSOSOMAL PROTEIN DEFICIENT IN NIEMANN-PICK TYPE C2 DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niemann–Pick C2 (NPC2) and intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. NPC2 facilitates bidirectional transfer of cholesterol between NPC1 and lipid bilayers, a step in cholesterol egress from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCG2 transports sulfated conjugates of steroids and xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. StAR-related transfer domain - Wikipedia [en.wikipedia.org]
- 7. The StarD4 subfamily of steroidogenic acute regulatory-related lipid transfer (START) domain proteins: new players in cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterol binding by OSBP-related protein 1L regulates late endosome motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OSBP-related proteins (ORPs): global sterol sensors for co-ordination of cellular lipid metabolism, membrane trafficking and signalling processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Getting to Grips with the Oxysterol-Binding Protein Family – a Forty Year Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Cholesterol Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate (CS), an endogenous steroid and the C3β sulfate ester of cholesterol, has emerged from relative obscurity to become a molecule of significant interest in various fields of biomedical research. Initially considered a mere metabolic byproduct, extensive research has unveiled its multifaceted roles in cellular signaling, membrane structure, and the pathogenesis of several diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound research, tailored for professionals in the scientific and pharmaceutical communities. It delves into the key milestones of its discovery, quantitative data on its distribution, detailed experimental protocols for its study, and its intricate involvement in cellular signaling pathways.
A Historical Timeline of this compound Research
The journey of understanding this compound has been a gradual process, marked by key discoveries that have progressively illuminated its physiological significance.
| Year | Milestone | Key Researchers/Contributors | Significance |
| 1964 | First isolation of this compound from bovine adrenal glands.[1] | Seymour Lieberman and colleagues | This seminal report marked the initial discovery of this compound as a naturally occurring compound. |
| 1966 | Preliminary observations on the occurrence of this compound in various human tissues and fluids, including the brain, liver, and kidneys. | H.W. Moser, A.B. Moser, and J.C. Orr | Expanded the known distribution of this compound in the human body, suggesting its potential physiological importance. |
| 1967 | Isolation of this compound from human aortas and adrenal tumors.[2] | N.M. Drayer and Seymour Lieberman | Linked this compound to cardiovascular tissues and pathologies. |
| 1974 | Proposed role of this compound in stabilizing erythrocyte membranes.[2] | Bleau et al. | One of the first proposed physiological functions for this compound. |
| 1981 | Association of elevated blood this compound levels with X-linked ichthyosis.[2] | Epstein EH Jr, Krauss RM, Shackleton CH | A critical discovery linking a genetic disorder to altered this compound metabolism, highlighting the role of steroid sulfatase. |
| 1985 | Demonstration of the activation of Factor XII and prekallikrein by this compound.[2] | Shimada T, Kato H, Iwanaga S, et al. | Implicated this compound in the intrinsic coagulation system. |
| 2003 | Identification of SULT2B1b as the primary enzyme responsible for cholesterol sulfation in humans.[3] | Strott CA, Higashi Y | Elucidated the key biosynthetic pathway for this compound. |
| 2004 | Crystal structure of the RORα ligand-binding domain in complex with this compound. | Kallen et al. | Provided structural evidence for this compound as a natural ligand for the orphan nuclear receptor RORα, unveiling its role in transcriptional regulation. |
| 2016 | Discovery of this compound's role in inhibiting T-cell receptor signaling.[4] | Wang et al. | Revealed a novel immunomodulatory function of this compound. |
Quantitative Data on this compound
This compound is widely distributed throughout the human body, with its concentration varying significantly between different tissues and fluids.
| Tissue/Fluid | Concentration Range | Notes |
| Plasma/Serum | 1.3 - 2.6 µg/mL[3] | One of the most abundant steroid sulfates in circulation. |
| Platelets | 164 - 512 pmol/mL[3] | Constitutes approximately 1% of the total platelet cell content. |
| Epidermis (Stratum Corneum) | ~1% of total lipids[5] | Plays a crucial role in skin barrier function. The concentration varies across different epidermal layers. |
| Adrenal Glands | Widely distributed[2] | One of the initial sources from which this compound was isolated. |
| Brain | Widely distributed[2] | Implicated in neurosteroidogenesis. |
| Atherosclerotic Lesions | Present[2] | Its presence suggests a potential role in the pathophysiology of atherosclerosis. |
| Estimated Daily Production | ~45 mg/day[6] | This rate is comparable to that of dehydroepiandrosterone (DHEA) sulfate. |
Experimental Protocols
Chemical Synthesis of this compound
A common method for the chemical synthesis of this compound involves the sulfation of cholesterol using a suitable sulfating agent in an organic solvent.
Materials:
-
Cholesterol
-
N,N-dimethylformamide (DMF)
-
Sulfamic acid or sulfur trioxide pyridine complex
-
Anhydrous methanol
Procedure:
-
Dissolve cholesterol in N,N-dimethylformamide in a three-necked flask with heating and stirring.[7]
-
Once the cholesterol is completely dissolved, add the sulfating agent (e.g., sulfamic acid).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 68°C) and stir vigorously for approximately 2 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature (e.g., 25°C) and continue stirring to allow for crystallization.[7]
-
Filter the reaction mixture to collect the this compound crystals.
-
Wash the filter cake with anhydrous methanol to remove impurities.[7]
-
Dry the purified this compound product.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
Sample Preparation (from serum):
-
Protein Precipitation and Extraction:
-
To 300 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge to pellet the proteins.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitution:
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for lipid analysis (e.g., a C18 or Phenyl-X column).[8]
-
Mobile Phase A: An aqueous buffer (e.g., 10 mM ammonium acetate in water/acetonitrile).[8]
-
Mobile Phase B: An organic solvent mixture (e.g., methanol/acetonitrile).[8]
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate this compound from other sample components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the detection of the sulfated molecule.[8]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. A common transition for this compound is the loss of the sulfate group (SO3), resulting in a product ion with m/z corresponding to the cholesterol backbone.
-
Signaling Pathways and Molecular Interactions
This compound is now recognized as a key signaling molecule that modulates the function of various proteins and cellular pathways.
Regulation of Retinoic Acid-Related Orphan Receptor Alpha (RORα)
This compound is a natural ligand for the orphan nuclear receptor RORα. Its binding has significant implications for gene transcription and cellular metabolism.
Caption: this compound binds to the ligand-binding domain of RORα, inducing a conformational change that promotes the recruitment of coactivators and subsequent transcription of target genes.
The binding of this compound to the ligand-binding domain of RORα is stabilized by additional hydrogen bonds formed by the sulfate group with amino acid residues Gln289, Tyr290, and Arg370. This interaction leads to a higher binding affinity compared to cholesterol and results in increased transcriptional activity of RORα.
Inhibition of T-Cell Receptor (TCR) Signaling
This compound acts as a negative regulator of T-cell activation by modulating the organization and signaling of the T-cell receptor complex.
Caption: this compound disrupts cholesterol-driven T-cell receptor (TCR) multimers, thereby inhibiting the initial step of CD3 ITAM phosphorylation and subsequent T-cell activation.
Biochemical studies have shown that this compound can displace cholesterol from its binding site on the TCRβ subunit.[4] This disruption of the cholesterol-TCR interaction leads to the disassembly of TCR multimers, which are crucial for efficient signal transduction upon antigen recognition.[4] Consequently, the crucial first step in T-cell activation, the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 subunits, is inhibited.[4]
Conclusion
The field of this compound research has evolved significantly since its discovery in the 1960s. From being considered a simple metabolite, it is now recognized as a critical player in a wide array of physiological processes, including skin barrier function, blood coagulation, and immune regulation. Its role as a signaling molecule, particularly through its interaction with nuclear receptors and its modulation of membrane protein complexes, has opened up new avenues for therapeutic intervention in a variety of diseases. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals as they continue to unravel the complexities of this fascinating molecule and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of T cell receptor signaling by this compound, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Regulation of Cholesterol Sulfate Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol sulfate (CS) is a significant, biologically active metabolite of cholesterol, playing crucial roles in a multitude of physiological processes, from maintaining skin barrier integrity to modulating intricate signaling pathways. The endogenous metabolism of this sulfated sterol is tightly controlled by the balanced activities of its synthesizing enzyme, sulfotransferase 2B1b (SULT2B1b), and its catabolizing enzyme, steroid sulfatase (STS). Dysregulation of CS homeostasis is implicated in various pathological conditions, including X-linked ichthyosis, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core mechanisms governing the endogenous regulation of this compound metabolism. It delves into the key enzymatic players, their kinetics, and tissue-specific expression. Furthermore, it elucidates the complex signaling networks that are influenced by CS, including the transcriptional regulation of key metabolic genes. Detailed experimental protocols for the assessment of enzyme activities and quantification of CS are also provided to facilitate further research in this expanding field.
Introduction
This compound is the 3β-sulfate ester of cholesterol and a quantitatively important sterol sulfate in human plasma.[1] While once considered an inert metabolic byproduct, a growing body of evidence has established CS as a critical signaling molecule and a key regulator of cellular function.[2] Its amphipathic nature allows it to partition into cellular membranes, where it contributes to membrane stability. Beyond its structural role, CS is involved in a diverse array of biological processes, including epidermal differentiation, platelet adhesion, and the regulation of steroidogenesis.[2]
The cellular and circulating levels of this compound are meticulously controlled by the interplay of two key enzymes:
-
Sulfotransferase 2B1b (SULT2B1b): This cytosolic enzyme catalyzes the sulfonation of cholesterol, transferring a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of cholesterol to form this compound.[1][3]
-
Steroid Sulfatase (STS): A membrane-bound enzyme primarily located in the endoplasmic reticulum, STS hydrolyzes the sulfate ester bond of this compound, converting it back to cholesterol.[4][5]
This guide will explore the endogenous regulation of CS metabolism by examining the characteristics of these enzymes, their quantitative distribution, and the signaling pathways that are modulated by their product.
Quantitative Data on this compound Metabolism
A thorough understanding of the endogenous regulation of this compound requires quantitative data on enzyme kinetics, substrate concentrations, and the tissue-specific expression of the key metabolic enzymes. The following tables summarize key quantitative data gathered from the scientific literature.
Table 1: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg) | Organism/System | Reference |
| Human SULT2B1b | Cholesterol | 1.5 - 5.0 | Not consistently reported | Recombinant Human | [6][7] |
| Human SULT2B1b | Pregnenolone | 0.4 | Not consistently reported | Recombinant Human | [8] |
| Human Steroid Sulfatase (STS) | This compound | Not available | Not available | Human Tissues | [2][9] |
| Human Steroid Sulfatase (STS) | Estrone Sulfate | 4.6 - 10 | 130 - 1,100 | Human Placenta, Breast Cancer Cells | [2] |
| Human Steroid Sulfatase (STS) | DHEA Sulfate | 3.0 - 20 | 1,200 - 12,000 | Human Placenta, Breast Cancer Cells | [2] |
Table 2: this compound Concentrations in Human Tissues and Fluids
| Tissue/Fluid | Concentration | Reference |
| Plasma | < 350 µ g/100 ml (Normal) | |
| Plasma (STS Deficiency) | 2,700 - 4,000 µ g/100 ml | |
| Red Blood Cell Membranes | < 300 µ g/100 ml Erythrocytes (Normal) | |
| Red Blood Cell Membranes (STS Deficiency) | 5,200 - 9,800 µ g/100 ml Erythrocytes | |
| Platelets | 164 - 512 pmol/ml | [1] |
| Skin (Stratum Corneum) | Increased up to 5-fold in X-linked ichthyosis | [2] |
| Atherosclerotic Lesions | Present | [10] |
Table 3: Relative mRNA Expression of SULT2B1b and STS in Mouse Tissues
| Tissue | SULT2B1b mRNA Expression (Relative) | STS mRNA Expression (Relative) | Reference |
| Small Intestine | High | Moderate | |
| Liver | Moderate | High | |
| Kidney | Low | High | |
| Stomach | Low | Moderate | |
| Brain | Low | Moderate | |
| Skin | High | High | |
| Placenta | Low | High |
Note: Data from mouse studies are often used as a proxy for human tissues due to the conservation of these enzymes and the limited availability of quantitative human tissue data.
Signaling Pathways Regulating this compound Metabolism
The synthesis and degradation of this compound are not merely housekeeping processes but are integrated into broader cellular signaling networks. This compound itself acts as a signaling molecule, influencing the activity of key transcription factors and nuclear receptors.
Transcriptional Regulation of SULT2B1b by HNF4α
Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor in the liver, regulating genes involved in glucose and lipid metabolism. Recent studies have identified SULT2B1b as a direct transcriptional target of HNF4α.[11] HNF4α binds to a specific response element in the SULT2B1b promoter, leading to increased transcription of the enzyme. This induction of SULT2B1b by HNF4α establishes a negative feedback loop, as the resulting this compound can, in turn, inhibit the transcriptional activity of HNF4α.[11] This feedback mechanism is critical for maintaining glucose homeostasis.[11]
HNF4α-SULT2B1b Negative Feedback Loop.
This compound as a Modulator of SREBP-2 Activity
Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis. When cellular cholesterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi, where it undergoes proteolytic cleavage to release its active N-terminal domain. This active fragment then translocates to the nucleus to activate the transcription of genes involved in cholesterol synthesis and uptake. This compound has been shown to inhibit the proteolytic processing of SREBP-2.[12][13] By preventing the activation of SREBP-2, this compound contributes to the feedback inhibition of cholesterol biosynthesis, thus playing a role in maintaining cellular cholesterol balance.[13] The precise mechanism involves this compound influencing the interaction between SREBP-2 and its escort protein, SCAP, which is sensitive to sterol levels in the ER membrane.[14]
Inhibition of SREBP-2 Processing by this compound.
RORα Activation by this compound
The Retinoic Acid-related Orphan Receptor Alpha (RORα) is a nuclear receptor that plays a role in regulating metabolism and inflammation. Cholesterol and, with higher affinity, this compound have been identified as endogenous ligands for RORα.[15] Upon binding to this compound, RORα undergoes a conformational change that promotes the recruitment of coactivators and subsequent activation of target gene transcription. The activation of RORα by this compound has been implicated in the regulation of genes involved in lipid metabolism and immune responses.[16][17]
Activation of RORα by this compound.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the investigation of this compound metabolism. This section provides detailed methodologies for key experiments.
SULT2B1b Activity Assay
This protocol describes a radiometric assay for determining SULT2B1b activity by measuring the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to cholesterol.
Materials:
-
Recombinant human SULT2B1b
-
[³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Cholesterol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.1 M zinc sulfate
-
Barium hydroxide
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath at 37°C
-
Scintillation counter
Procedure:
-
Prepare a stock solution of cholesterol in a suitable organic solvent (e.g., ethanol) and evaporate the solvent to create a thin film. Resuspend the cholesterol in the assay buffer containing a detergent (e.g., 0.1% Triton X-100) to create a micellar solution.
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of Assay Buffer
-
10 µL of cholesterol solution (to achieve desired final concentration)
-
10 µL of recombinant SULT2B1b
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [³⁵S]PAPS.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding 100 µL of the Stop Solution.
-
Add 100 µL of barium hydroxide to precipitate the unreacted [³⁵S]PAPS as barium sulfate.
-
Centrifuge the tubes at high speed for 5 minutes to pellet the precipitate.
-
Carefully transfer a known volume of the supernatant (containing the [³⁵S]this compound) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³⁵S]this compound formed per unit time per amount of enzyme.
SULT2B1b Radiometric Activity Assay Workflow.
Steroid Sulfatase (STS) Activity Assay
This protocol describes a colorimetric assay for determining STS activity using the artificial substrate p-nitrocatechol sulfate.
Materials:
-
Tissue homogenate or cell lysate containing STS
-
p-Nitrocatechol sulfate (pNCS)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.0
-
Stop Solution: 1 M NaOH
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare a stock solution of pNCS in the Assay Buffer.
-
In a microplate well or cuvette, add the tissue homogenate or cell lysate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNCS solution.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). The hydrolysis of pNCS by STS will produce p-nitrocatechol, which is colorless at acidic pH.
-
Terminate the reaction by adding the Stop Solution (1 M NaOH). The alkaline pH will cause the p-nitrocatechol product to develop a yellow color.
-
Measure the absorbance of the yellow product at 515 nm using a spectrophotometer or microplate reader.
-
Create a standard curve using known concentrations of p-nitrocatechol to determine the amount of product formed.
-
Calculate the enzyme activity as the amount of p-nitrocatechol produced per unit time per amount of protein.
STS Colorimetric Activity Assay Workflow.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in biological matrices.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., d7-cholesterol sulfate)
-
Organic solvents (e.g., methanol, acetonitrile, isopropanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To a known amount of the biological sample, add the internal standard.
-
Perform a liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances and to enrich the lipid fraction containing this compound.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase system (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid) to separate this compound from other lipids.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard. For this compound, a common transition is m/z 465.3 → 97.0 (the sulfate fragment).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
LC-MS/MS Quantification of this compound Workflow.
Conclusion
The endogenous regulation of this compound metabolism is a complex and highly orchestrated process with profound implications for cellular physiology and disease. The balance between SULT2B1b and STS activities, coupled with the intricate signaling roles of this compound, highlights the importance of maintaining homeostasis of this crucial metabolite. For researchers and drug development professionals, a deep understanding of these regulatory mechanisms is essential for identifying novel therapeutic targets for a range of disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource to advance our understanding of this compound metabolism and to facilitate the development of innovative therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 4. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. On the role of genetic polymorphisms in the sulfation of cholesterol by human cytosolic sulphotransferase SULT2B1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Directed Mutagenesis of Human Cytosolic Sulfotransferase (SULT) 2B1b to Phospho-mimetic Ser348Asp Results in an Isoform With Increased Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Regulation of Cholesterol Sulfotransferase SULT2B1b by Hepatocyte Nuclear Factor 4α Constitutes a Negative Feedback Control of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RORɣ/SREBP2 pathway is a master regulator of cholesterol metabolism and serves as potential therapeutic target in t(4;11) leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RORα Regulates Cholesterol Metabolism of CD8+ T Cells for Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of Cholesterol Sulfate in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate (CS), an endogenous sulfated sterol, is emerging as a significant player in central nervous system (CNS) homeostasis and neuroprotection. While historically recognized for its role in membrane stabilization and as a precursor for neurosteroid synthesis, recent evidence highlights its direct protective effects against neuronal insults.[1] This technical guide provides an in-depth overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating oxidative stress, modulating astrocyte metabolism, and activating key cell survival signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting neurodegenerative diseases.
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal cell death. The following tables summarize the key quantitative findings from studies investigating the effects of CS on cell viability and astrocyte metabolism.
Table 1: Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity in HT-22 Cells
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability (Calcein AM Assay) | Co-treatment with 20 mM Glutamate | 10 µM | Significant attenuation of cell death | [1] |
| 30 µM | Dose-dependent increase in viability | [1] | ||
| 50 µM | Dose-dependent increase in viability | [1] | ||
| Cell Viability (MTT Assay) | Co-treatment with 20 mM Glutamate | 10 µM | Significant attenuation of cell death | [1] |
| 30 µM | Dose-dependent increase in viability | [1] | ||
| 50 µM | Dose-dependent increase in viability | [1] | ||
| EC50 | 24-hour pre-treatment before Glutamate | 22.6 µM | [1] | |
| 36-hour pre-treatment before Glutamate | 11.4 µM | [1] | ||
| Apoptosis/Necrosis (Flow Cytometry) | Glutamate only | N/A | Early Apoptosis: 9.64%Late Apoptosis: 14.1%Necrosis: 48.2% | [1] |
| Glutamate + 24-hour CS pre-treatment | Not Specified | Early Apoptosis: 1.54%Late Apoptosis: 2.38%Necrosis: 22.8% | [1] |
Table 2: Neuroprotective Efficacy of this compound against Rotenone-Induced Mitochondrial Dysfunction in HT-22 Cells
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | Co-treatment with Rotenone | 30 µM | Significantly decreased rotenone-induced cell death | [1] |
| 50 µM | Significantly decreased rotenone-induced cell death | [1] |
Table 3: Effects of this compound on Primary Astrocyte Metabolism
| Parameter | Treatment Duration | This compound Concentration | Result | Reference |
| Total ATP Content | 72 hours | Not Specified | Significantly increased | [1] |
| Glycogen Content | Not Specified | Not Specified | Increased | [1] |
| Lactate Levels in Culture Media | 72 hours | Not Specified | Increased | [1] |
| Lipid Content | Not Specified | Not Specified | Increased | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of critical intracellular signaling pathways. A key pathway identified is the Akt/Bcl-2 anti-apoptotic cascade.
Akt/Bcl-2 Signaling Pathway
The Akt/Bcl-2 pathway is a central regulator of cell survival and apoptosis. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inactivation of pro-apoptotic proteins, while promoting the expression of anti-apoptotic proteins like Bcl-2. This compound has been shown to activate this pathway, thereby tipping the balance towards cell survival in the face of neurotoxic insults.[1]
Caption: Akt/Bcl-2 survival pathway activated by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to assess the neuroprotective effects of this compound.
Cell Viability Assessment Workflow
Caption: General workflow for assessing neuroprotective effects on cell viability.
Mitochondrial Function and Oxidative Stress Analysis Workflow
References
Methodological & Application
Application Note: Quantitative Analysis of Cholesterol Sulfate in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholesterol sulfate (CS) is a key endogenous steroid and the most abundant sterol sulfate in human plasma. It is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b[1][2]. CS plays a vital role in numerous physiological processes, including epidermal differentiation, membrane stabilization, platelet adhesion, and the regulation of cholesterol homeostasis[3][4][5]. Dysregulation of CS levels has been implicated in various conditions, such as X-linked ichthyosis and metabolic disorders[6]. Consequently, the accurate and robust quantification of this compound in biological matrices is crucial for both clinical diagnostics and physiological research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing sulfated steroids like CS. It offers high sensitivity and specificity, allowing for the direct measurement of the intact molecule without the need for chemical or enzymatic cleavage, which is a limitation of techniques like GC-MS[7][8]. This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in human serum using LC-MS/MS.
This compound Biosynthesis and Metabolism
This compound is synthesized from cholesterol through a two-step enzymatic process. First, the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is generated from ATP and inorganic sulfate. Subsequently, a sulfotransferase, primarily SULT2B1b, catalyzes the transfer of the sulfo group from PAPS to the 3β-hydroxyl group of cholesterol, forming this compound[1][2]. The reverse reaction, the hydrolysis of this compound back to cholesterol, is catalyzed by the enzyme steroid sulfatase (STS)[7].
Caption: Biosynthesis and metabolism of this compound.
Experimental Protocols
This protocol is adapted from a validated method for the simultaneous quantification of multiple sulfated steroids in human serum[7].
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Use 300 μL of human serum for the extraction.
-
Internal Standard: Add an appropriate deuterated internal standard (e.g., d7-Cholesterol Sulfate) to the serum sample to correct for matrix effects and extraction variability.
-
Protein Precipitation: Add 600 μL of a 1:1 (v/v) mixture of methanol (MeOH) and acetonitrile (ACN). Vortex for 30 seconds and incubate at -20°C for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,500 x g for 10 minutes. Transfer the supernatant to a clean glass tube.
-
Dilution: Mix the supernatant with 3 mL of water[9].
-
SPE Cartridge Conditioning: Condition a Sep-Pak C18 cartridge with 2 mL of MeOH followed by 2 mL of water[7].
-
Sample Loading: Load the diluted supernatant onto the conditioned C18 cartridge.
-
Washing Steps: Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids and unbound substances[7][9].
-
Elution: Elute the sulfated steroids, including this compound, from the cartridge with 4 mL of MeOH[7].
-
Evaporation & Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 250 μL of a solution containing 79.75% water, 10% MeOH, 10% ACN, and 0.25% ammonium hydroxide. Centrifuge the reconstituted sample before injection[7][9].
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters are crucial for achieving accurate quantification.
References
- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol sulfotransferase and cholesterol metabolism [jstage.jst.go.jp]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Extraction of Cholesterol Sulfate from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol sulfate is the most abundant sterol sulfate in human plasma, with concentrations comparable to dehydroepiandrosterone sulfate (DHEA-S). It plays a crucial role in various physiological processes, including cell membrane stabilization, epidermal differentiation, platelet adhesion, and signal transduction[1][2]. Accurate quantification of this compound in plasma is essential for studying its role in health and disease, as altered levels have been associated with conditions like X-linked ichthyosis, liver cirrhosis, and hypercholesterolemia[2]. This document provides a detailed protocol for the efficient extraction of this compound from human plasma, suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Principle
The protocol employs a two-stage process involving liquid-liquid extraction (LLE) to separate lipids from the bulk of plasma proteins, followed by solid-phase extraction (SPE) to isolate this compound from other lipid classes. An internal standard is added at the beginning to ensure accurate quantification. The final eluate contains enriched this compound ready for analysis.
Data Presentation
Table 1: Typical Concentrations of this compound in Human Plasma
| Condition | Mean Concentration (µg/dL) | Subject Group | Reference |
| Healthy Controls | 253.0 ± 24.6 | Control Subjects | |
| Liver Cirrhosis | 444.6 ± 51.7 | Patients | |
| Hypercholesterolemia | 413.7 ± 44.5 | Patients | |
| Steroid Sulfatase Deficiency | 3,300 (Range: 2,700-4,000) | Patients | |
| Normal Adults (General) | < 350 | Control Subjects |
Table 2: Performance Characteristics of Sterol Extraction Methods
| Method | Parameter | Value | Reference |
| LLE followed by SPE | Extraction Efficiency | 85 - 110% | [3] |
| LLE followed by SPE | Day-to-Day Variability | <10% (RSE) | [3] |
| 1-Butanol/Methanol LLE vs. Chloroform/Methanol LLE | Correlation (R²) | 0.976 | [4] |
Experimental Workflow
Caption: Workflow for this compound Extraction from Plasma.
Experimental Protocols
Protocol 1: Plasma Preparation from Whole Blood
This protocol should be performed within one hour of blood collection.[5]
Materials:
-
Whole blood collected in EDTA (lavender top) or sodium citrate (light blue top) tubes[6].
-
Refrigerated centrifuge.
-
Pipettes and sterile polypropylene tubes.
Procedure:
-
Collect whole blood into an anticoagulant-treated tube[6]. Gently invert the tube 8-10 times to mix.
-
Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to separate the plasma from blood cells[6].
-
Carefully aspirate the upper plasma layer using a clean pipette, avoiding disturbance of the buffy coat and red blood cell pellet.
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
Samples can be used immediately or stored at -80°C. Avoid repeated freeze-thaw cycles[6].
Protocol 2: Combined Liquid-Liquid and Solid-Phase Extraction
This protocol is adapted from methodologies that use a combination of LLE and SPE for comprehensive sterol analysis[3][7].
Materials and Reagents:
-
Human plasma (200 µL).
-
Deuterated this compound (d-CS) internal standard.
-
Methanol (MeOH), HPLC grade.
-
Dichloromethane, HPLC grade.
-
Hexane, HPLC grade.
-
Chloroform, HPLC grade.
-
Water, HPLC/MS grade.
-
Sep-Pak C18 SPE cartridges[7].
-
Centrifuge, vortex mixer, and nitrogen evaporator.
Procedure:
Part A: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of human plasma into a clean glass tube.
-
Add a known amount of deuterated internal standard to the plasma.
-
Add 2 mL of a methanol:dichloromethane (1:1, v/v) solvent mixture[3].
-
Vortex the mixture vigorously for 2 minutes to precipitate proteins and extract lipids.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the lipid extract to a new clean glass tube.
Part B: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Sequentially pass 2 mL of MeOH and then 2 mL of water through the Sep-Pak C18 cartridge[7]. Do not allow the cartridge to dry out.
-
Load the sample: Load the lipid extract (from step 6) onto the conditioned C18 cartridge.
-
Wash the cartridge:
-
Elute this compound: Elute the sulfated steroids, including this compound, from the cartridge with 4 mL of MeOH[7]. Collect this fraction.
-
Dry and Reconstitute: Evaporate the methanolic fraction to dryness under a gentle stream of nitrogen at 40°C[7]. Reconstitute the dried extract in a small, precise volume (e.g., 100-250 µL) of a suitable solvent (e.g., methanol/water 1:1) for downstream analysis[7].
Protocol 3: Alternative Single-Phase LLE Method
For high-throughput applications, a simpler single-phase extraction may be suitable prior to LC-MS/MS analysis[4].
Materials and Reagents:
-
Human plasma (10 µL).
-
1-Butanol:Methanol (1:1, v/v) with 5 mM ammonium formate and internal standards[4].
-
Eppendorf tubes (1.5 mL).
Procedure:
-
Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 100 µL of the 1-butanol:methanol (1:1, v/v) extraction solution containing internal standards[4].
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet debris.
-
The resulting supernatant can be directly injected for LC-MS/MS analysis[4]. Note that this method does not isolate this compound from other lipids but is effective for lipid profiling when combined with chromatographic separation.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cinj.org [cinj.org]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Cholesterol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate is a key endogenous steroid that plays a crucial role in various physiological and pathological processes. It is formed from cholesterol through the action of sulfotransferases, primarily SULT2B1b, and is catabolized back to cholesterol by steroid sulfatase.[1] Accurate quantification of this compound in biological matrices is essential for understanding its role in skin disorders like X-linked ichthyosis, as well as its involvement in cancer and metabolic diseases.[2][3] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for the analysis of this compound and other sulfated steroids. This application note provides a detailed protocol for the separation and quantification of this compound using HPLC, summarizes key performance data, and illustrates the experimental workflow and relevant metabolic pathway.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis for the quantification of this compound in human serum.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting this compound from serum samples.
Materials:
-
Human serum samples
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., d7-cholesterol sulfate in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 300 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Add a known amount of internal standard solution to each sample.
-
Add 900 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 80% A
-
2-10 min: Linear gradient to 10% A
-
10-12 min: Hold at 10% A
-
12.1-15 min: Return to 80% A for column re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 465.3 → Product ion (m/z) 97.0 (sulfate group)
-
d7-Cholesterol Sulfate (IS): Precursor ion (m/z) 472.3 → Product ion (m/z) 97.0
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound by HPLC-MS/MS, compiled from various studies.
| Parameter | Value | Reference |
| **Linearity (R²) ** | > 0.99 | [4][5] |
| Limit of Quantification (LOQ) | 1 - 80 ng/mL | [4][5] |
| Intra-day Precision (%CV) | < 10% | [4][5] |
| Inter-day Precision (%CV) | < 10% | [4][5] |
| Accuracy (%RE) | < 10% | [4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for this compound quantification.
Caption: Experimental workflow for this compound analysis.
This compound Metabolic Pathway
This diagram illustrates the biosynthesis and metabolism of this compound.
Caption: this compound biosynthesis and catabolism pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 4. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cholesterol Sulfate by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate is a sulfated form of cholesterol that plays significant roles in various biological processes, including epidermal barrier function, steroidogenesis, and cell signaling. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological relevance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high selectivity, sensitivity, and specificity. This application note details the characteristic fragmentation pattern of this compound and provides a comprehensive protocol for its quantification in biological samples.
Mass Spectrometry Fragmentation of this compound
Under electrospray ionization (ESI) in negative ion mode, this compound readily forms a deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 465.2. Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the most prominent fragmentation pathway involves the neutral loss of the sulfate group (SO₃) and the transfer of a proton, resulting in the formation of the bisulfate anion (HSO₄⁻) at m/z 97.[1][2] This transition is highly specific and is commonly used for the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) of this compound.
Further fragmentation of the cholesterol backbone can occur, but these fragments are generally of lower intensity. The characteristic loss of the sulfate group is the key diagnostic feature for the identification and quantification of this compound and other sterol sulfates.[1]
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 465.2 | [3] |
| Product Ion (m/z) | 96.9 | [3] |
| Collision Energy (eV) | 37 | [3] |
| Ionization Mode | Negative ESI | [4] |
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is based on established methods for the analysis of sulfated steroids in human serum.[4]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 2 mL of methanol followed by 2 mL of water.
-
Dilute 300 µL of human serum with water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering substances.
-
Elute the sulfated steroids, including this compound, with 4 mL of methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.
-
Centrifuge the reconstituted sample to pellet any insoluble material before injection.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex Biphenyl, 2.6 µm, 150 x 2.1 mm).[1]
-
Mobile Phase A: Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient:
-
0-2 min: 70% B
-
2-10 min: Gradient from 70% to 85% B
-
10-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
Followed by a re-equilibration step.[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 28°C.[1]
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Heated electrospray ionization (HESI) operated in negative ion mode.[4]
-
Capillary Temperature: 270°C.[4]
-
Vaporizer Temperature: 350°C.[4]
-
Sheath Gas Pressure: 50 arbitrary units.[4]
-
Auxiliary Gas Pressure: 20 arbitrary units.[4]
-
Collision Gas: Argon at a pressure of 1.5 mTorr.[3]
-
MRM Transition:
-
This compound: 465.2 → 96.9
-
4. Data Analysis
-
Quantification is performed by integrating the peak area of the 465.2 → 96.9 MRM transition and comparing it to a calibration curve constructed using certified standards. An internal standard, such as deuterated this compound (d7-cholesterol sulfate), should be used to correct for matrix effects and variations in sample preparation and instrument response.[1]
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delipidation of Plasma for Sterol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of sterols in plasma is crucial for understanding lipid metabolism, diagnosing diseases, and for the development of therapeutic drugs. Plasma, however, is a complex matrix rich in lipids and proteins that can interfere with analytical methods. Delipidation, the process of removing these interfering lipids, is a critical step in sample preparation for sterol analysis. This document provides detailed protocols for common plasma delipidation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. It also presents a modern alternative, Supported Liquid Extraction (SLE). The selection of an appropriate method depends on the specific sterols of interest, the required analytical sensitivity, and the available instrumentation.
Key Considerations for Method Selection
Several factors should be considered when choosing a delipidation protocol:
-
Sterol Profile: The analysis of a broad range of sterols, including both cholesterol and its less abundant precursors and metabolites (e.g., oxysterols), may require a more comprehensive extraction method.
-
Esterified vs. Free Sterols: Many sterols in plasma are esterified with fatty acids. To measure total sterol content, a saponification (alkaline hydrolysis) step is necessary to cleave the ester bonds.[1]
-
Analytical Platform: The chosen delipidation method should be compatible with the downstream analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Throughput and Automation: For large-scale studies, methods that are amenable to automation, such as those using 96-well plates, are preferable.
Experimental Protocols
Protocol 1: Comprehensive Sterol Extraction using Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This method is suitable for the quantitative analysis of a wide range of sterols and oxysterols in plasma and generally yields high recovery rates.[1][2]
Materials:
-
Plasma (200 µL)
-
Deuterated internal standards
-
Methanol:Dichloromethane (2:1, v/v)
-
Potassium Hydroxide (KOH) in ethanol
-
Hexane
-
Isopropanol
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Toluene
Procedure:
-
Sample Preparation: To 200 µL of human plasma, add deuterated internal standards for the sterols of interest.
-
Liquid-Liquid Extraction:
-
Add 2 mL of methanol:dichloromethane (2:1, v/v) to the plasma sample.
-
Vortex thoroughly for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
-
Saponification (for total sterol analysis):
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 1 M KOH in 90% ethanol.
-
Incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
-
Sterol Extraction post-saponification:
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the upper hexane layer. Repeat the hexane extraction for a total of three extractions.
-
Pool the hexane extracts and dry under nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Reconstitute the dried extract from step 4 in 1 mL of toluene and load it onto the SPE cartridge.
-
Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.
-
Elute the sterols with 8 mL of 30% isopropanol in hexane.
-
Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS or GC-MS analysis.
-
Protocol 2: Delipidation using Butanol and Di-isopropyl Ether (LLE) without Protein Precipitation
This method is designed for the complete removal of major lipid classes, including triglycerides, cholesterol, and phospholipids, while keeping plasma proteins, including apolipoproteins, in solution.
Materials:
-
Plasma or Serum
-
Butanol/Di-isopropyl ether mixture (40:60, v/v)
-
Ethylenediaminetetraacetic acid (EDTA) solution (optional, 0.1 mg/mL in plasma)
Procedure:
-
Extraction:
-
To one volume of plasma (optionally containing EDTA), add two volumes of the butanol/di-isopropyl ether (40:60, v/v) mixture.
-
Agitate the mixture by end-over-end rotation at room temperature for 30 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 2 minutes to separate the aqueous and organic phases.
-
-
Collection:
-
The upper organic phase contains the extracted lipids, including sterols. Carefully collect this phase for further analysis.
-
The lower aqueous phase contains the delipidated plasma proteins.
-
Protocol 3: Protein Precipitation for Plasma Delipidation
Protein precipitation is a rapid and simple method for removing the bulk of proteins and disrupting lipoproteins to release sterols. Acetonitrile is a commonly used solvent for this purpose.[3]
Materials:
-
Plasma or Serum (e.g., 100 µL)
-
Acetonitrile (ACN), chilled
-
Internal standards
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add internal standards.
-
-
Precipitation:
-
Add 300 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample is common).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the sterols and other soluble components.
-
The supernatant can be directly analyzed or subjected to further cleanup steps if necessary.
-
Data Presentation
The efficiency of different delipidation methods can be evaluated by calculating the recovery of known amounts of sterol standards spiked into plasma samples. The following table summarizes representative recovery data for various sterols using a comprehensive LLE-SPE method.
| Sterol/Oxysterol | Average Recovery (%) | Reference |
| Overall Method Efficiency | 85 - 110% | [1][2][4][5] |
| Oxysterols (Solvent Spike) | ||
| 22-hydroxycholesterol | 99.6 - 109% | [1] |
| 24-hydroxycholesterol | 99.6 - 109% | [1] |
| 25-hydroxycholesterol | 99.6 - 109% | [1] |
| 27-hydroxycholesterol | 99.6 - 109% | [1] |
| 7α-hydroxycholesterol | 99.6 - 109% | [1] |
| 4β-hydroxycholesterol | 99.6 - 109% | [1] |
| Sterols (Solvent Spike) | ||
| Zymosterol | 94.6 - 111% | [1] |
| Desmosterol | 94.6 - 111% | [1] |
| Lanosterol | 94.6 - 111% | [1] |
| 7-dehydrocholesterol | ~85% | [1] |
| Deuterated Surrogates (Plasma Matrix) | ||
| (d6) 1,25-hydroxyvitamin D3 | 87.9 - 100.8% | [1] |
| (d6) 27-hydroxycholesterol | 87.9 - 100.8% | [1] |
| (d6) 7α-hydroxycholesterol | 87.9 - 100.8% | [1] |
| (d6) 4β-hydroxycholesterol | 87.9 - 100.8% | [1] |
Note: Recovery rates can vary depending on the specific laboratory conditions, reagents, and instrumentation.
Visualization of Experimental Workflows
Caption: Overview of delipidation workflows.
Modern Alternatives: Supported Liquid Extraction (SLE)
Supported Liquid Extraction (SLE) offers a modern, high-throughput alternative to traditional LLE.[6] In SLE, the aqueous plasma sample is loaded onto a solid support material. An immiscible organic solvent is then passed through the support, extracting the lipids while leaving behind the aqueous components and precipitated proteins. This technique avoids the formation of emulsions, which can be a problem in LLE, and is easily automated in a 96-well format.
Caption: Supported Liquid Extraction (SLE) workflow.
Conclusion
The delipidation of plasma is a critical prerequisite for accurate sterol analysis. The choice of method should be carefully considered based on the specific research question and analytical requirements. The comprehensive LLE-SPE protocol offers high recovery for a broad range of sterols, making it suitable for detailed lipidomic studies. The butanol/di-isopropyl ether LLE method is advantageous when the preservation of protein integrity is important. Protein precipitation provides a rapid and simple approach for high-throughput screening. Emerging techniques like Supported Liquid Extraction offer streamlined and automated workflows, enhancing efficiency in large-scale research and clinical applications. Proper validation of the chosen method is essential to ensure the accuracy and reliability of the resulting sterol data.
References
- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Scholars@Duke publication: A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. [scholars.duke.edu]
- 6. biotage.com [biotage.com]
Application Note: Analysis of Serum Cholesterol Sulfate using Reverse-Phase Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate (CS) is a key metabolite of cholesterol and plays a significant role in various physiological and pathological processes, including skin cell adhesion and differentiation, steroidogenesis, and immune regulation. Altered serum levels of this compound have been identified as a biomarker for certain genetic disorders, most notably Recessive X-linked Ichthyosis (RXLI), a skin condition caused by a deficiency in the enzyme steroid sulfatase. In patients with RXLI, the inability to hydrolyze this compound leads to its accumulation in the serum and skin. Accurate and efficient methods for the quantification of serum this compound are therefore crucial for clinical diagnosis and for research into the therapeutic management of related disorders.
While techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, reverse-phase thin-layer chromatography (RP-TLC) provides a simpler, more cost-effective, and rapid alternative for the routine analysis of this compound. This application note details a robust RP-TLC method for the determination of this compound in human serum, adapted from established methodologies. The protocol involves a solid-phase extraction (SPE) cleanup, enzymatic or chemical desulfation (solvolysis), and subsequent chromatographic separation and quantification.
Experimental Protocols
This section provides a detailed methodology for the analysis of serum this compound using reverse-phase thin-layer chromatography.
Materials and Reagents
-
Chemicals and Standards: this compound sodium salt, Cholesterol standard, Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Ethyl acetate (HPLC grade), Phosphomolybdic acid, Sulfuric acid, and all other solvents and reagents should be of analytical grade.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 3 mL).
-
TLC Plates: HPTLC plates pre-coated with silica gel 60 RP-18 F254s (20 x 10 cm).
-
Equipment: Nitrogen evaporator, Centrifuge, TLC developing tank, TLC plate heater or oven, Densitometer/plate scanner, Micropipettes, Glass vials.
Protocol 1: Sample Preparation and Solid-Phase Extraction
-
Serum Collection: Collect 1-2 mL of venous blood and separate the serum by centrifugation.
-
Protein Precipitation: To 1 mL of serum, add 4 mL of cold acetone, vortex thoroughly, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids and this compound.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound and other lipids with 5 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
Protocol 2: Solvolysis (Desulfation) of this compound
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of ethyl acetate.
-
Acidification: Add 10 µL of concentrated sulfuric acid to the vial.
-
Incubation: Cap the vial and incubate at 37°C for 2 hours to hydrolyze the sulfate group from this compound, yielding free cholesterol.
-
Neutralization: After incubation, neutralize the reaction by adding 1 mL of deionized water and vortexing.
-
Extraction: Extract the free cholesterol by adding 2 mL of n-hexane, vortexing, and centrifuging to separate the phases.
-
Collection and Drying: Carefully collect the upper hexane layer and evaporate to dryness under nitrogen.
-
Final Reconstitution: Reconstitute the dried extract in 100 µL of methanol for TLC analysis.
Protocol 3: Reverse-Phase Thin-Layer Chromatography
-
TLC Plate Activation: Activate the RP-18 TLC plate by heating at 110°C for 30 minutes prior to use.
-
Sample Application: Spot 5-10 µL of the reconstituted extract and cholesterol standards of known concentrations onto the origin line of the activated RP-18 TLC plate.
-
Chromatographic Development: Place the TLC plate in a developing tank pre-saturated with the mobile phase. A suitable mobile phase for the separation of cholesterol on an RP-18 plate is a mixture of methanol and water (e.g., 8:2, v/v) .[1] Allow the solvent front to migrate approximately 8 cm up the plate.
-
Plate Drying: After development, remove the plate from the tank and dry it completely in a fume hood or with a hairdryer.
Protocol 4: Visualization and Densitometric Quantification
-
Visualization Reagent: Prepare a 10% (w/v) solution of phosphomolybdic acid in ethanol.[1][2][3][4][5]
-
Staining: Spray the dried TLC plate evenly with the phosphomolybdic acid solution.
-
Heating: Heat the plate at 110-120°C for 5-10 minutes until blue-green spots appear against a yellow-green background.[3]
-
Densitometric Analysis: Immediately after cooling, scan the plate using a TLC scanner/densitometer in absorbance mode at a wavelength of 535-600 nm.
-
Quantification: Quantify the cholesterol concentration in the samples by comparing the peak areas of the sample spots to a calibration curve generated from the cholesterol standards. The initial this compound concentration can then be back-calculated.
Data Presentation
The following table summarizes the expected chromatographic data for the analysis of cholesterol on an RP-18 TLC plate.
| Parameter | Value | Reference |
| Stationary Phase | HPTLC Silica Gel 60 RP-18 F254s | General Knowledge |
| Mobile Phase | Methanol:Water (8:2, v/v) | [1] |
| Expected Rf of Cholesterol | ~0.3 - 0.5 | Estimated based on polarity |
| Visualization Reagent | 10% Phosphomolybdic Acid in Ethanol | [1][2][3][4][5] |
| Detection Wavelength | 535-600 nm | [2] |
Note: Rf (Retardation factor) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The exact Rf value can vary depending on experimental conditions such as temperature, humidity, and plate quality.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the determination of serum this compound by RP-TLC.
Caption: Workflow for serum this compound analysis.
This detailed workflow provides a step-by-step guide from sample collection to the final quantification of this compound.
Conclusion
The reverse-phase thin-layer chromatography method detailed in this application note offers a reliable and accessible approach for the determination of serum this compound. Its simplicity and cost-effectiveness make it particularly suitable for routine clinical screening, especially in the diagnosis of Recessive X-linked Ichthyosis, as well as for broader research applications in steroid metabolism. While more advanced chromatographic techniques may provide higher sensitivity, the RP-TLC method, when carefully executed, yields accurate and reproducible quantitative data sufficient for many research and diagnostic purposes.
References
Application Note: Solid-Phase Extraction for the Isolation and Purification of Sulfated Steroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfated steroids are a significant class of steroid metabolites that play crucial roles in various physiological and pathological processes.[1][2] After biosynthesis, steroids are often sulfated, which increases their water solubility for circulatory transport and generally renders them biologically inactive.[3][4][5] Target cells can take up these sulfated steroids through organic anion-transporting polypeptides (OATPs).[4][5] Once inside the cell, the enzyme steroid sulfatase (STS) can hydrolyze the sulfate group, converting the steroid back to its active form.[3][4] This regulation of steroid activity through sulfation and desulfation is critical in endocrinology and is implicated in conditions such as steroid-dependent cancers.[6]
Accurate measurement of sulfated steroids is essential for understanding their roles in health and disease. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like plasma, urine, and saliva.[2][7] SPE offers a robust and efficient method for cleaning up samples prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to improved sensitivity and accuracy.[8][9] This application note provides a detailed protocol for the solid-phase extraction of sulfated steroids and presents relevant quantitative data.
Experimental Protocols
This section details a general protocol for the solid-phase extraction of sulfated steroids from biological matrices using a polymeric weak anion exchange (WAX) or a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent.
Materials:
-
Biological sample (e.g., plasma, serum, urine)
-
Methanol (ACS Grade)
-
Water (HPLC Grade)
-
Ammonia solution
-
Formic acid
-
Centrifuge
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
For serum or plasma samples, perform protein precipitation. Mix the sample (e.g., 400 µL) 1:1 with a precipitating agent like 2% zinc sulfate solution.[10]
-
Centrifuge the mixture at high speed (e.g., 5,000 rpm for 15 minutes) to pellet the precipitated proteins.[11]
-
Collect the supernatant for loading onto the SPE cartridge.
-
For urine samples, centrifugation to remove particulates may be sufficient.
-
-
SPE Cartridge Conditioning:
-
Pass 1-3 mL of methanol through the SPE cartridge. Do not allow the sorbent bed to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1-3 mL of water through the cartridge. Ensure the sorbent bed remains wetted.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-3 mL of water or a weak organic solvent mixture (e.g., 2% formic acid in water, followed by water) to remove salts and other polar interferences.[12]
-
A subsequent wash with a low percentage of methanol (e.g., 20-30% methanol in water) can help remove less polar, non-sulfated interferences.[10][13]
-
-
Elution:
-
Elute the retained sulfated steroids with 1-3 mL of a basic organic solvent. A common elution solvent is 5% saturated aqueous ammonia solution in methanol.[12]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]
-
Data Presentation
The following table summarizes the quantitative performance data for the analysis of various sulfated steroids using SPE-based methods.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (pg/mL) | LOD (pg/mL) | Reference |
| Pregnenolone Sulfate (PREGS) | Saliva | Supel-Q PLOT Capillary | 86.6 - 112.9 | - | 0.59 | [9] |
| Dehydroepiandrosterone Sulfate (DHEAS) | Saliva | Supel-Q PLOT Capillary | 86.3 - 93.0 | - | 0.30 | [9] |
| Cortisol Sulfate (CRTS) | Saliva | Supel-Q PLOT Capillary | 96.5 - 112.9 | - | 0.80 | [9] |
| 17β-Estradiol-3-Sulfate (E2S) | Saliva | Supel-Q PLOT Capillary | 86.6 - 112.9 | - | 3.20 | [9] |
| Aldosterone | Serum | SOLAµ HRP | 42 | 10 | - | [13] |
| Cortisol | Serum | SOLAµ HRP | - | 10 | - | [13] |
| Testosterone | Serum | SOLAµ HRP | 95 | - | - | [13] |
| Androsterone Sulfate | Urine, Plasma, Blood | Styre Screen® HLB | Adequate | - | - | [8] |
| Testosterone Sulfate | Urine, Plasma, Blood | Styre Screen® HLB | Adequate | - | - | [8] |
| Estrone-3-Sulfate | Urine, Plasma, Blood | Styre Screen® HLB | Adequate | - | - | [8] |
Note: "Adequate" indicates that the source reported successful extraction with sufficient recoveries for their analysis without providing specific numerical ranges in the abstract.
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of sulfated steroids and a simplified signaling pathway involving steroid sulfation and desulfation.
Caption: Experimental workflow for isolating sulfated steroids using SPE.
Caption: Regulation of steroid action by sulfation and desulfation.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. selectscience.net [selectscience.net]
- 8. unitedchem.com [unitedchem.com]
- 9. Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. arborassays.com [arborassays.com]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Note: Quantitative Analysis of Cholesterol Sulfate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholesterol sulfate is a crucial sulfoconjugate of cholesterol that plays significant roles in various biological processes, acting as a neurosteroid, neurotransmitter, and ion channel ligand.[1] Accurate quantification of this compound is essential for understanding its function in health and disease. While liquid chromatography-mass spectrometry (LC-MS) can analyze the intact molecule, gas chromatography-mass spectrometry (GC-MS) serves as a preeminent discovery tool in sterolomics, offering high resolution and detailed structural information.[1][2] However, the analysis of this compound by GC-MS is challenging due to its non-volatile nature, necessitating mandatory deconjugation (cleavage of the sulfate group) and derivatization steps to convert it into a volatile and thermally stable compound suitable for GC analysis.[1][2]
This application note provides a detailed overview and protocols for the analysis of this compound using GC-MS, focusing on sample preparation strategies and instrumental parameters.
Principle of Analysis
The core strategy for analyzing this compound via GC-MS involves two critical steps post-extraction:
-
Deconjugation: The sulfate group is cleaved from the cholesterol backbone. This can be achieved through chemical methods (solvolysis) or enzymatic hydrolysis.[1][2]
-
Derivatization: The free hydroxyl group of the resulting cholesterol molecule is chemically modified, typically by silylation, to increase its volatility and thermal stability.[1] A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
Recent advancements have led to protocols that combine deconjugation and derivatization into a single, simplified step, improving workflow efficiency.[1][2]
Experimental Workflow and Methodologies
The overall process for this compound analysis by GC-MS involves sample extraction, deconjugation, derivatization, and instrumental analysis.
Caption: High-level experimental workflow for this compound analysis.
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is based on standard lipid extraction methods to isolate cholesterol and its conjugates from biological matrices.[4][5]
Materials:
-
Biological sample (e.g., 50 µL plasma, 10-50 mg tissue)
-
Chloroform
-
Methanol
-
0.9% Saline or Aqueous Buffer
-
Homogenizer (for tissue samples)
-
Centrifuge
Procedure:
-
For tissue samples, homogenize the sample in a chloroform:methanol (1:1) mixture.[6] For liquid samples like plasma, vortexing is sufficient.[4]
-
Add the internal standard to the sample to allow for accurate quantification.[3]
-
Add chloroform and an aqueous buffer (or saline) to create a two-phase system. A common ratio is approximately 2:1:0.8 of chloroform:methanol:water.
-
Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
Centrifuge the sample (e.g., at 500 x g or higher) to achieve clear phase separation.[4][6]
-
Carefully collect the lower chloroform layer, which contains the lipids including this compound.
-
Dry the collected organic phase under a stream of nitrogen until all solvent has evaporated. The dried residue is now ready for deconjugation and derivatization.
Protocol 2: Deconjugation and Derivatization Strategies
GC-MS analysis requires the cleavage of the sulfate group followed by derivatization. There are two primary approaches to achieve this.
Caption: Comparison of derivatization strategies for GC-MS analysis.
A. Two-Step Method: Solvolysis followed by Silylation
This is a classic approach where deconjugation and derivatization are performed sequentially.[1]
Materials:
-
Dried lipid extract
-
Acidified solvent for solvolysis (e.g., ethyl acetate)
-
Silylating agent (e.g., MSTFA with 1% TMCS, or a mixture of MSTFA and TSIM (9:1))[1]
-
Pyridine
-
Hexane
Procedure:
-
Deconjugation (Solvolysis): Reconstitute the dried lipid extract in an acidified solvent and incubate to cleave the sulfate ester bond.
-
Neutralize the reaction and extract the now-free cholesterol into an organic solvent like hexane.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (Silylation): Add the silylating agent (e.g., 50 µL of MSTFA:TSIM 9:1) and pyridine to the dried residue.[1]
-
Incubate the mixture (e.g., at 60-80°C for 30-60 minutes) to form the trimethylsilyl (TMS) ether of cholesterol.
-
The sample is now ready for injection into the GC-MS.
B. Direct Method: Simultaneous Deconjugation and Derivatization
A novel, simplified protocol allows for both reactions to occur in the same vial.[1][2]
Materials:
-
Dried lipid extract
-
2% O-methylhydroxylamine hydrochloride in pyridine (m/v)[1]
-
Methyl tert-butyl ether (MtBE)
-
Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(trimethylsilyl)imidazole (TSIM)[1]
Procedure:
-
Add 100 µL of 2% O-methylhydroxylamine hydrochloride in pyridine directly to the dried lipid extract.[1]
-
Incubate the vial at 80°C for at least 30 minutes.[1]
-
After incubation, dilute the sample with 400 µL of water and extract the free sterols with 2 x 1000 µL of MtBE.[1]
-
Combine the organic phases and evaporate to dryness under nitrogen.
-
Silylate the residue by adding 50 µL of a MSTFA and TSIM (9:1) mixture and incubating at room temperature for 30 minutes.[1]
-
The sample is now ready for GC-MS analysis.
Data Presentation and Quantitative Summary
Clear data presentation is crucial for comparing methodologies.
Table 1: Comparison of Sample Preparation Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Two-Step Method | Sequential cleavage of the sulfate group (deconjugation) followed by derivatization of the free sterol.[1] | Well-established method. | More time-consuming, potential for sample loss between steps. |
| Direct Method | Simultaneous chemical cleavage of the sulfate and derivatization of the hydroxyl group in a single reaction mixture.[1][2] | Simplified workflow, reduced sample handling, faster.[1] | May require more rigorous optimization for different sample matrices. |
Table 2: Recommended GC-MS Parameters for Cholesterol Analysis
| Parameter | Example Setting |
|---|---|
| GC System | Agilent 7890 GC or similar[7] |
| MS System | Agilent 5975C MS or similar[7] |
| Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)[7] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[6][7] |
| Injection Mode | Splitless, 1 µL injection volume[6] |
| Injector Temp. | 280°C[7] |
| Oven Program | Initial 100°C for 4 min, ramp at 10°C/min to 318°C, hold for 6 min.[6] (Note: Program must be optimized for specific analytes) |
| MS Source Temp. | 250°C[7] |
| Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Acquisition Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) or MRM for quantification[7][8] |
Table 3: Characteristic Mass-to-Charge (m/z) Ratios for TMS-Derivatized Cholesterol
| Analyte | Ion Description | Characteristic m/z |
|---|---|---|
| Cholesterol-TMS | Molecular Ion [M]⁺ | 458 |
| [M-CH₃]⁺ | 443 | |
| [M-TMSOH]⁺ | 368 | |
| Base Peak | 129 | |
| Cholesterol-d7-TMS (IS) | Molecular Ion [M]⁺ | 465 |
| | [M-TMSOH]⁺ | 375 |
(Note: m/z values are for the most common isotopes and should be confirmed with standards.)
Conclusion
GC-MS is a powerful technique for the detailed analysis of this compound.[2] Successful analysis hinges on effective sample preparation involving both deconjugation and derivatization. While traditional two-step methods are reliable, newer simultaneous protocols offer a more streamlined and efficient workflow.[1][2] The choice of method should be guided by the specific requirements of the study, sample throughput needs, and available resources. The protocols and parameters provided in this note serve as a comprehensive guide for researchers to develop and validate robust methods for this compound quantification.
References
- 1. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 8. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and In Vitro Use of Cholesterol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol sulfate is an endogenous steroid derivative that plays a crucial role in numerous physiological and pathophysiological processes. Its involvement in membrane stabilization, signal transduction, and cholesterol homeostasis makes it a molecule of significant interest for in vitro research.[1] This document provides detailed protocols for the chemical synthesis of this compound and its application in various in vitro experimental models. The described methods are intended to facilitate research into the biological functions of this compound and to aid in the development of novel therapeutic strategies targeting pathways modulated by this sterol sulfate.
Introduction
This compound is the C3β sulfate ester of cholesterol, formed endogenously by the action of sulfotransferases (SULTs), primarily SULT2B1b.[2] It is the most abundant steroid sulfate in human plasma and is implicated in a wide range of biological functions, including skin barrier formation, sperm capacitation, platelet adhesion, and the regulation of immune responses.[2][3] In cellular signaling, this compound has been shown to modulate the activity of protein kinase C (PKC) isoforms and the phosphatidylinositol 3-kinase (PI3K) pathway. Furthermore, it acts as a ligand for the retinoic acid receptor-related orphan receptor alpha (RORα) and plays a role in regulating cholesterol metabolism by affecting the SREBP-2 pathway.[3] The diverse biological activities of this compound underscore the need for reliable methods for its synthesis and for robust in vitro assays to investigate its mechanisms of action.
Synthesis of this compound
Two common methods for the chemical synthesis of this compound are presented below. Method A utilizes sulfamic acid in dimethylformamide, while Method B employs a pyridine-sulfur trioxide complex.
Method A: Synthesis using Sulfamic Acid
This method provides a straightforward approach to the sulfation of cholesterol.
Materials:
-
Cholesterol
-
Sulfamic acid (NH₂SO₃H)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous methanol
-
Three-necked flask
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Protocol:
-
In a three-necked flask, dissolve cholesterol in DMF (e.g., 80 mL for a specific batch, scale as needed) with heating and stirring.
-
Once the cholesterol is completely dissolved, add sulfamic acid. The molar ratio of cholesterol to sulfamic acid can be optimized, with ratios around 1:1.5 being a reasonable starting point.
-
Heat the reaction mixture to 68°C and stir vigorously for approximately 2 hours.[4]
-
After the reaction is complete, cool the mixture to 25°C and continue stirring to allow for crystallization.
-
Filter the crude product and wash the filter cake with anhydrous methanol to remove impurities.
-
The resulting intermediate product can be further purified by column chromatography.
Method B: Synthesis using Pyridine-Sulfur Trioxide Complex
This method is a widely used and efficient way to sulfate alcohols.
Materials:
-
Cholesterol
-
Pyridine-sulfur trioxide complex (Py·SO₃)
-
Anhydrous pyridine
-
Toluene
-
Methanol
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., toluene/ethanol mixtures)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Protocol:
-
Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a slurry of the pyridine-sulfur trioxide complex in anhydrous pyridine.
-
Slowly add the Py·SO₃ slurry to the cholesterol solution with continuous stirring. The reaction is typically carried out at room temperature and stirred overnight.
-
Terminate the reaction by adding toluene and evaporating the solvent under reduced pressure. Repeat this step multiple times to ensure the complete removal of pyridine.
-
Dissolve the crude product in methanol and adjust the pH to approximately 8 with a saturated solution of NaOH in methanol.
-
Evaporate the solvent and purify the crude product using silica gel column chromatography. A mobile phase of toluene/ethanol in a gradient from 9:5 to 1:1 can be effective for purification.[5]
Data Presentation: Synthesis Yields
| Parameter | Method A (Sulfamic Acid) |
| Reported Yield | Up to 92.4% (molar yield)[4] |
Experimental Protocols for In Vitro Applications
The following are detailed protocols for key in vitro experiments to investigate the biological effects of this compound.
Cholesterol Homeostasis: Cellular Cholesterol Quantification
This protocol describes the quantification of total cellular cholesterol in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., Huh-7 human liver cells)
-
Complete growth medium
-
This compound solution (in a suitable vehicle like DMSO)
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Amplex Red Cholesterol Assay Kit (or equivalent)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells at a density of 10⁶ cells per 6-cm dish and incubate for 24 hours in complete growth medium.
-
Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 24-48 hours.[3]
-
After treatment, harvest the cells in RIPA buffer.
-
Quantify the total cholesterol in the cell lysates using the Amplex Red Cholesterol Assay Kit according to the manufacturer's instructions. Briefly, a diluted lysate is added to a 96-well plate followed by the assay reagents.[3]
-
Measure the fluorescence or absorbance using a plate reader and calculate the cholesterol concentration based on a standard curve.
Cholesterol Homeostasis: HMG-CoA Reductase (HMGCR) Activity Assay
This assay measures the activity of HMGCR, the rate-limiting enzyme in cholesterol synthesis, in the presence of this compound.
Materials:
-
Purified HMGCR catalytic domain
-
HMG-CoA reductase assay kit (e.g., from Sigma-Aldrich)
-
This compound solution
-
NADPH
-
HMG-CoA substrate
-
96-well UV-compatible plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare the reaction mixture in a 96-well plate containing assay buffer, NADPH, and the HMG-CoA substrate.
-
Add the desired concentration of this compound or a known inhibitor (e.g., pravastatin) as a positive control.
-
Initiate the reaction by adding the purified HMGCR catalytic domain.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the HMGCR activity based on the rate of NADPH consumption.
Gene Regulation: SREBP-2 Activation Assay
This protocol describes an ELISA-based method to measure the activation of the transcription factor SREBP-2.
Materials:
-
Nuclear extraction kit
-
SREBP-2 Transcription Factor Assay Kit (e.g., from Cayman Chemical or Abcam)
-
Cultured cells treated with this compound
-
96-well plate pre-coated with SREBP response element DNA
-
Primary antibody against SREBP-2
-
HRP-conjugated secondary antibody
-
Substrate for HRP
-
Plate reader
Protocol:
-
Treat cultured cells with this compound for the desired time.
-
Isolate nuclear extracts from the treated and control cells using a nuclear extraction kit.
-
Add the nuclear extracts to the wells of the 96-well plate containing the immobilized SREBP response element and incubate to allow binding.
-
Wash the wells and add the primary antibody specific for SREBP-2.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
Add the substrate and measure the colorimetric readout at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of activated SREBP-2.
Platelet Function: Platelet Adhesion Assay
This assay measures the adhesion of platelets to a this compound-coated surface.
Materials:
-
Washed human platelets
-
This compound
-
Microtiter plates (96-well)
-
Bovine serum albumin (BSA)
-
Polyclonal anti-glycoprotein IIb/IIIa antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP
-
Plate reader
Protocol:
-
Coat the wells of a microtiter plate with varying concentrations of this compound (e.g., 0.1 to 10 µ g/well ) by evaporating a solution of this compound in a suitable solvent.[6]
-
Block non-specific binding sites by incubating the wells with a BSA solution.
-
Add washed platelets (e.g., 5x10⁶ platelets/well) to the coated wells and incubate.[6]
-
Wash away non-adherent platelets.
-
Quantify the adhered platelets by adding a polyclonal anti-glycoprotein IIb/IIIa antibody, followed by an HRP-conjugated secondary antibody and substrate.
-
Measure the absorbance using a plate reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. SREBP-2 transcriptional activity assays [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. abcam.com [abcam.com]
Application Notes and Protocols for a Label-Free SULT2B1b Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfotransferase 2B1b (SULT2B1b) is a critical enzyme in human physiology, primarily involved in the sulfonation of cholesterol, pregnenolone, dehydroepiandrosterone (DHEA), and various oxysterols.[1] This enzymatic activity modulates the biological functions of these steroids and is implicated in a range of physiological and pathological processes, including lipid metabolism, hormone regulation, and the progression of diseases such as prostate cancer, colorectal cancer, and Alzheimer's disease.[2][3][4] The development of robust and efficient assays for SULT2B1b activity is therefore of paramount importance for basic research and for the discovery of novel therapeutic agents targeting this enzyme.
These application notes provide a detailed protocol for a novel, label-free assay for SULT2B1b activity utilizing Desorption Electrospray Ionization Mass Spectrometry (DESI-MS).[5] This method offers significant advantages over traditional radiometric or coupled-enzyme assays by enabling the direct, rapid, and sensitive quantification of the sulfated product without the need for labeled substrates or secondary enzymes.[5][6] This approach is particularly well-suited for high-throughput screening (HTS) of potential SULT2B1b inhibitors.[5]
Signaling Pathway and Regulatory Role of SULT2B1b
SULT2B1b plays a key role in cellular signaling by converting sterols into their sulfated forms. This sulfonation can dramatically alter the signaling properties of the parent molecule. For instance, SULT2B1b-mediated sulfation of oxysterols, which are endogenous ligands for the Liver X Receptor (LXR), transforms them from LXR activators into potent antagonists.[7][8] By modulating LXR activity, SULT2B1b influences cholesterol homeostasis and lipid metabolism.[8] Furthermore, SULT2B1b has been shown to interact with the AKT/PKM2 signaling axis, thereby promoting glycolysis and cell proliferation in colorectal cancer.[4]
Experimental Protocols
Label-Free SULT2B1b Activity Assay using DESI-MS
This protocol is adapted from the method described by Li et al. for the direct quantification of sulfated steroid products.[5]
1. Materials and Reagents
-
Recombinant human SULT2B1b enzyme
-
Substrates: Cholesterol, Pregnenolone, or DHEA (dissolved in an appropriate organic solvent, e.g., ethanol)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (e.g., a structurally similar sulfated steroid not produced by the reaction)
-
96-well or 384-well plates
2. Enzyme Reaction
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 1 mM MgCl₂.
-
Prepare serial dilutions of the substrate (e.g., pregnenolone, 1.25 µM - 30 µM) in the reaction buffer.
-
Add the SULT2B1b enzyme to the substrate solutions to a final concentration of, for example, 4 µM.
-
Initiate the reaction by adding PAPS to a final concentration of 30 µM. The final reaction volume can be 100 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plates to pellet any precipitated protein.
3. Data Acquisition by DESI-MS
-
Spot a small aliquot (e.g., 1-2 µL) of the supernatant from the quenched reaction onto the DESI-MS sample plate.
-
Analyze the samples using a DESI-MS system. The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) of the sulfated product and the internal standard.
-
The amount of product formed is quantified by comparing the ion intensity of the sulfated product to that of the internal standard.
4. Data Analysis
-
Generate a standard curve using known concentrations of the sulfated product to determine the absolute amount of product formed.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
Data Presentation
The quantitative data obtained from the label-free SULT2B1b activity assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Kinetic Parameters of SULT2B1b for Various Substrates
| Substrate | Km (µM) | Vmax (relative units) | kcat/Km (relative units) |
| Pregnenolone | Value | Value | Value |
| DHEA | Value | Value | Value |
| Cholesterol | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data. The kinetic parameters for SULT2B1b can vary depending on the specific reaction conditions and enzyme preparation.[5][9]
Table 2: Inhibition of SULT2B1b Activity by Test Compounds
| Compound | IC₅₀ (µM) | Mechanism of Inhibition |
| Inhibitor A | Value | e.g., Competitive |
| Inhibitor B | Value | e.g., Non-competitive |
| Inhibitor C | Value | e.g., Uncompetitive |
Note: IC₅₀ values and the mechanism of inhibition should be determined through appropriate kinetic studies.
Conclusion
The described label-free DESI-MS assay provides a powerful and high-throughput method for characterizing the enzymatic activity of SULT2B1b and for screening potential inhibitors.[5] Its direct detection methodology circumvents the limitations of traditional assays, offering a more streamlined and efficient workflow for drug discovery and basic research applications. The detailed protocols and data presentation formats provided in these application notes are intended to facilitate the successful implementation of this assay in the laboratory.
References
- 1. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 2. SULT2B1 sulfotransferase family 2B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. SULT2B1: a novel therapeutic target in colorectal cancer via modulation of AKT/PKM2-mediated glycolysis and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Desorption Electrospray Ionization Mass Spectrometry Assay for Label-Free Characterization of SULT2B1b Enzyme Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterol Sulfation by SULT2B1b Suppresses LXR/SREBP-1c Signaling Pathway and Reduces Serum and Hepatic Lipids in Mouse Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Cholesterol Sulfate in Liposome and Micelle Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate, an endogenous sulfated derivative of cholesterol, plays a crucial role in various biological processes, including maintaining cell membrane homeostasis and modulating signaling pathways.[1] Its amphipathic nature, with a polar sulfate head group and a rigid hydrophobic sterol body, makes it an attractive component for the formulation of drug delivery systems such as liposomes and micelles. The incorporation of this compound can significantly influence the physicochemical properties and biological activity of these nanocarriers, offering advantages in stability, drug retention, and cellular interaction.[2]
These application notes provide a comprehensive overview of the use of this compound in the preparation of liposomes and micelles. Detailed protocols for their formulation and characterization are presented, along with key quantitative data to guide researchers in developing novel drug delivery platforms.
Physicochemical Properties of this compound-Containing Nanocarriers
The inclusion of this compound in liposomal and micellar formulations imparts unique characteristics that can be tailored for specific drug delivery applications.
Liposomes
In liposomal bilayers, this compound contributes to membrane stability and fluidity.[3] The negatively charged sulfate group can influence the surface charge of the liposome, which in turn affects its interaction with biological membranes and proteins. The concentration of this compound can be optimized to achieve desired particle size, zeta potential, and drug encapsulation efficiency.
Micelles
In polymeric micelles, cholesterol moieties, including this compound, can form the hydrophobic core, providing a stable environment for the encapsulation of poorly water-soluble drugs.[4][5] The self-assembly of cholesterol-grafted polymers can lead to the formation of micelles with low critical micelle concentrations (CMC), ensuring their stability upon dilution in the bloodstream.[4]
Data Summary
The following tables summarize key quantitative data for liposomes and micelles prepared with cholesterol or its derivatives, providing a comparative overview for formulation development.
Table 1: Physicochemical Properties of Liposomes Containing Cholesterol Derivatives
| Liposome Composition | Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOTAP/Cholesterol/ATRA | - | 231 ± 2.35 | - | +6.4 ± 1.19 | 93.7 ± 3.6 | [6] |
| DSPC/Cholesterol | 1:1 | ~450 | 3.1 | -1.38 | - | |
| DPPC/Cholesterol/DDAB | - | - | - | +56 | - | [7] |
| Lecithin/Cholesterol | 3.5:1 | 463 | - | +25 | 89 | [8] |
| PC/PI/PS/PI(4)P/Cholesterol Sulfate | 78:7:5:1:9 | - | - | - | - | [1] |
Note: Data presented are from various studies and experimental conditions may differ. ATRA: All-trans retinoic acid; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: Dipalmitoylphosphatidylcholine; DDAB: Dimethyldioctadecylammonium bromide; PC: Phosphatidylcholine; PI: Phosphatidylinositol; PS: Phosphatidylserine.
Table 2: Physicochemical Properties of Micelles Containing Cholesterol Derivatives
| Polymer Composition | Drug Loaded | Mean Particle Size (nm) | CMC (µg/mL) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Cholesterol-grafted Gelatin | Curcumin | 459.05 ± 54.59 | 8000 | - | - | [9] |
| Pluronic F127-Cholesterol | Docetaxel | 248.2 - 278.8 | 41.67 ± 0.17 | >98 | - | |
| Cholesterol-poly(OEGMA) | Quercetin | 100s | 0.253 - 0.433 | - | - | [4][10] |
| pG1MA-b-pCMA | Doxorubicin | ~150 | 0.2 | 4 | 14 | [11] |
| Cholesterol-peptide conjugates | Plasmid DNA | ~180 | ≤85 | - | - |
Note: Data presented are from various studies and experimental conditions may differ. CMC: Critical Micelle Concentration; OEGMA: Oligo(ethylene glycol) methyl ether methacrylate; pG1MA-b-pCMA: poly(G1-polyglycerol dendron methacrylate)-block-poly(cholesterol methacrylate).
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of liposomes and micelles containing this compound.
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.[1][12]
Materials:
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50°C for DPPC).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[1]
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process will form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Transfer the MLV suspension to an extruder.
-
Sequentially pass the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, then 100 nm) for a specified number of cycles (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a uniform size distribution.[1]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[7][13]
-
Assess the morphology of the liposomes using transmission electron microscopy (TEM).[13]
-
Determine the encapsulation efficiency of any loaded drug using techniques such as UV-Vis spectrophotometry or HPLC after separating the free drug from the liposomes.
-
Protocol 2: Preparation of Cholesterol-Grafted Polymeric Micelles by Solvent Evaporation
This protocol outlines the preparation of micelles from a pre-synthesized cholesterol-grafted amphiphilic polymer.[4][10]
Materials:
-
Cholesterol-grafted polymer (e.g., Cholesterol-poly(OEGMA))
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water or buffer
-
Magnetic stirrer
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Polymer Dissolution:
-
Dissolve the cholesterol-grafted polymer in a suitable organic solvent (e.g., THF). If a hydrophobic drug is to be encapsulated, it should be co-dissolved with the polymer at this stage.[10]
-
-
Micelle Formation:
-
Slowly add deionized water or buffer dropwise to the polymer solution while stirring vigorously.
-
The amphiphilic polymer will self-assemble into micelles, with the hydrophobic cholesterol core sequestered from the aqueous environment.
-
-
Solvent Removal:
-
Continue stirring the solution for several hours to allow the organic solvent to evaporate.
-
Alternatively, transfer the micellar solution to a dialysis bag and dialyze against deionized water or buffer for 24-48 hours to remove the organic solvent and any un-encapsulated hydrophilic drug.[10]
-
-
Characterization:
Visualization of Workflows and Pathways
Experimental Workflow for Liposome Preparation
Caption: Workflow for this compound Liposome Preparation.
Experimental Workflow for Polymeric Micelle Preparation
Caption: Workflow for Polymeric Micelle Preparation.
Cellular Uptake Mechanisms of Nanoparticles
Caption: Cellular Uptake Pathways for Nanoparticles.
Conclusion
This compound is a versatile and valuable component in the formulation of liposomes and micelles for drug delivery. Its unique physicochemical properties can be leveraged to enhance the stability, drug loading capacity, and cellular interactions of these nanocarriers. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in developing next-generation drug delivery systems for a wide range of therapeutic applications, including cancer therapy and gene delivery.[14] Further optimization of formulations containing this compound holds promise for improving the efficacy and safety of various therapeutic agents.
References
- 1. Preparation of unilamellar liposomes [protocols.io]
- 2. US5077057A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]
- 3. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly of cholesterol end-capped polymer micelles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azonano.com [azonano.com]
- 8. abap.co.in [abap.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spatial Landscape of a Key Metabolite: In Situ Analysis of Cholesterol Sulfate Distribution in Tissues
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate (CS), a sulfated form of cholesterol, is an active and crucial biomolecule involved in a myriad of physiological and pathological processes.[1] Far from being an inert metabolite, CS plays significant roles in epidermal differentiation and barrier function, steroidogenesis, platelet adhesion, and immune responses.[2][3][4] Its dysregulation has been implicated in conditions such as X-linked ichthyosis, various cancers, and neurodegenerative diseases.[1][2][5][6] Understanding the precise spatial distribution of this compound within tissues is therefore critical for elucidating its functions and for the development of novel therapeutic strategies. This document provides a comprehensive overview of the state-of-the-art techniques for in situ analysis of this compound, complete with detailed protocols and quantitative data to guide researchers in this field.
The Diverse Roles of this compound
This compound is synthesized from cholesterol by the sulfotransferase enzyme SULT2B1b and can be hydrolyzed back to cholesterol by steroid sulfatase (STS).[1][2] This dynamic interplay, often referred to as the "this compound cycle," is particularly prominent in the epidermis where it regulates desquamation and barrier integrity.[2][7] Beyond the skin, CS is ubiquitously present in various tissues and fluids, including the adrenal glands, brain, and blood, where it influences a range of cellular functions.[1][3]
Key Functions of this compound:
-
Epidermal Barrier Function: Regulates keratinocyte differentiation and the formation of the stratum corneum.[2][8]
-
Steroidogenesis: Acts as a precursor for sulfated adrenal steroids and can inhibit cholesterol biosynthesis.
-
Cancer Biology: Found to be elevated in certain cancers, such as prostate and colon cancer, where it may influence tumor progression and immune evasion.[5][6][9][10]
-
Immune Regulation: Can modulate T-cell signaling and infiltration in tumors.[4][6]
-
Platelet Adhesion: Supports platelet adhesion, suggesting a role in thrombosis.[3]
Quantitative Distribution of this compound in Tissues
The concentration of this compound varies significantly across different tissues and can be altered in disease states. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: this compound Levels in Human Tissues
| Tissue | Condition | This compound Level | Reference |
| Epidermis (Stratum Corneum) | Normal | ~5% of lipid mass (inner), ~1% of lipid mass (outer) | [2] |
| Epidermis (Stratum Corneum) | X-linked Ichthyosis | 10-12% of lipid mass | [2] |
| Blood (Plasma) | Normal | 1.3 to 2.6 µg/mL | [1] |
| Prostate | Cancerous Tissue | Significantly elevated compared to normal tissue | [5] |
| Colon | Cancerous Tissue | Abundantly produced compared to normal tissue | [6] |
| Uterine Cervix | Well-differentiated Squamous Cell Carcinoma | High concentration | [10] |
| Semen (Spermatozoa) | Normal | ~6% of total cholesterol | |
| Semen (Seminal Plasma) | Normal | ~6% of total cholesterol |
Table 2: this compound Levels in Rat Tissues
| Tissue | Age | This compound Level (µg/g dry tissue weight) | Reference |
| Kidney | 43 days | 250-300 | |
| Spleen | 43 days | 77 | |
| Adrenal Gland | 43 days | 50-70 | |
| Lung | 43 days | 50-57 | |
| Brain | 7 days | 17 | |
| Brain | 15 days | >50 | |
| Brain | 40 days | 15 | |
| Liver | 21 days | 60 | |
| Adrenal Mitochondria | - | 0.05 to 0.8 nmol/mg protein |
Experimental Protocols for In Situ Analysis
Several powerful techniques can be employed to visualize and quantify the distribution of this compound in tissue sections. Mass spectrometry imaging (MSI) has emerged as a particularly valuable tool for label-free, in situ analysis.
Mass Spectrometry Imaging (MSI)
MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI), enable the direct mapping of molecules in tissue sections with high spatial resolution and chemical specificity.[11][12]
This protocol is adapted from general lipid imaging protocols and optimized for this compound detection.[13]
1. Tissue Collection and Sectioning:
- Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or isopentane pre-cooled with liquid nitrogen to minimize degradation and molecular delocalization.
- Store tissues at -80°C until sectioning.
- Using a cryostat, cut tissue sections at a thickness of 10-20 µm at -20°C.
- Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides.
2. Matrix Application:
- A suitable matrix is crucial for the desorption and ionization of this compound. α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for lipid analysis.[13]
- Prepare a solution of the chosen matrix in an appropriate solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid).
- Apply the matrix uniformly onto the tissue section using an automated sprayer (e.g., TM-Sprayer, ImagePrep) to create a fine, homogenous crystal layer.
3. MALDI-MSI Data Acquisition:
- Perform data acquisition using a MALDI-TOF (Time-of-Flight) or MALDI-FTICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometer.
- Acquire data in negative ion mode for the detection of the sulfated cholesterol ion [CS-H]⁻ at m/z 465.3.
- Set the spatial resolution according to the desired level of detail (e.g., 20-100 µm).
- Define the region of interest for imaging.
4. Data Analysis and Visualization:
- Use specialized software (e.g., SCiLS™ Lab, ImageQuest) to process the acquired data.[14]
- Generate ion intensity maps for the m/z corresponding to this compound to visualize its spatial distribution.
- Correlate the MSI data with histological images (e.g., H&E staining) of adjacent tissue sections for anatomical context.
Workflow for MALDI Imaging of this compound
Caption: Workflow for MALDI Imaging of this compound.
Autoradiography
Autoradiography is a highly sensitive technique for visualizing the distribution of radiolabeled compounds within a tissue section.[15][16]
This protocol provides a general framework for tracing the distribution of exogenously administered radiolabeled this compound.
1. Radiolabeled Compound Administration:
- Synthesize or procure cholesterol labeled with a suitable radioisotope, such as ³⁵S (cholesterol [³⁵S]sulfate).
- Administer the radiolabeled compound to the animal model via the desired route (e.g., intravenous, oral).
2. Tissue Collection and Sectioning:
- At selected time points post-administration, euthanize the animal and immediately freeze the whole body in a mixture of hexane and solid CO₂.
- Embed the frozen carcass in a carboxymethylcellulose (CMC) medium.
- Collect whole-body sections (20-40 µm thick) using a large-format cryomicrotome.
- Mount the sections onto adhesive tape.
3. Exposure and Imaging:
- Lyophilize the mounted sections.
- Expose the sections to a phosphor imaging plate or X-ray film in a light-tight cassette. The exposure time will depend on the dose and specific activity of the radiolabel.
- Include calibrated standards of known radioactivity on the imaging plate to enable quantification.
4. Data Analysis:
- Scan the imaging plate using a phosphor imager.
- Use specialized software to quantify the radioactivity in different tissues and organs based on the standard curve.
- Generate a false-color image representing the distribution and concentration of the radiolabeled this compound throughout the body.
Logical Relationship of In Situ Analysis Techniques
Caption: Relationship between techniques for in situ analysis.
Histochemical Staining
While specific direct staining methods for this compound are not widely established, indirect methods can provide valuable information. This can involve staining for the enzymes responsible for its synthesis or degradation.
This method, adapted from historical protocols, can infer regions of high this compound turnover.
1. Tissue Preparation:
- Obtain fresh frozen tissue sections as described in Protocol 1.
2. Incubation Medium:
- Prepare an incubation medium containing a substrate for STS that yields an insoluble, colored product upon enzymatic cleavage. A commonly used substrate is 4-methylumbelliferyl sulfate. The liberated 4-methylumbelliferone can then be coupled with a diazonium salt to form an azo dye.
3. Staining Procedure:
- Incubate the tissue sections in the prepared medium at 37°C for an appropriate duration.
- Wash the sections to remove excess substrate.
- Counterstain with a nuclear stain (e.g., hematoxylin) if desired.
- Dehydrate, clear, and mount the sections.
4. Microscopic Analysis:
- Examine the sections under a light microscope. The intensity and localization of the colored precipitate indicate the sites of STS activity.
Signaling Pathways Involving this compound
This compound is not merely a structural component but also an important signaling molecule, particularly in the epidermis.
This compound Cycle and Keratinocyte Differentiation
Caption: The epidermal this compound cycle.
In keratinocytes, this compound has been shown to activate protein kinase C (PKC) and act as a ligand for the nuclear receptor RORα, leading to the transcriptional regulation of genes involved in epidermal differentiation, such as transglutaminase 1, involucrin, and filaggrin.[2][4]
Conclusion
The in situ analysis of this compound distribution in tissues is a rapidly advancing field, driven largely by the capabilities of mass spectrometry imaging. These techniques, in conjunction with traditional methods like autoradiography, provide unprecedented insights into the localized roles of this multifaceted molecule. The protocols and data presented here offer a foundational resource for researchers aiming to explore the intricate biology of this compound in health and disease, paving the way for new diagnostic and therapeutic avenues.
References
- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Physiological function of this compound and its role in related diseases [xuebao.shsmu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Cholesterol Sulfate: An Application Note and Protocol Using Anion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of cholesterol sulfate from biological samples using anion-exchange chromatography. This method leverages the negatively charged sulfate group on the cholesterol molecule to achieve efficient separation and purification.
Introduction
This compound is a crucial endogenous molecule involved in numerous physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction.[1][2] Its accurate quantification and the availability of pure standards are essential for research into its roles in health and disease. Anion-exchange chromatography is a powerful technique for isolating this compound from complex biological matrices based on its net negative charge at neutral pH. This protocol focuses on the use of a weak anion exchanger, such as DEAE-Sephadex, for this purpose.
Principle of Anion-Exchange Chromatography
Anion-exchange chromatography separates molecules based on their net negative charge. A positively charged stationary phase (the anion-exchanger) is packed into a column. When a sample is loaded onto the column at an appropriate pH, negatively charged molecules, such as this compound, bind to the stationary phase. Unbound and weakly bound components are washed away. The bound molecules are then eluted by increasing the ionic strength of the buffer, which disrupts the electrostatic interactions between the analyte and the stationary phase.
Experimental Protocols
Materials and Reagents
-
Anion-Exchange Resin: DEAE-Sephadex A-25 or similar weak anion exchanger.
-
Chromatography Column
-
Sample: Biological extract containing this compound (e.g., from plasma, cells, or tissue homogenate).
-
Binding Buffer (Buffer A): e.g., 20 mM Tris-HCl, pH 7.4.
-
Elution Buffer (Buffer B): e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.4.
-
Regeneration Solution: 1 M NaOH followed by 1 M NaCl.
-
Storage Solution: 20% Ethanol.
-
Solvents for Sample Preparation and Analysis: Methanol, Chloroform, Water (HPLC grade).
Sample Preparation
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method, such as the Bligh-Dyer or Folch extraction (typically a 2:1 chloroform:methanol mixture).
-
Solvent Evaporation: Evaporate the organic solvent from the lipid extract under a stream of nitrogen.
-
Resuspension: Resuspend the dried lipid extract in a small volume of the Binding Buffer (Buffer A). Ensure the sample is fully dissolved. If necessary, gentle sonication can be used.
-
Clarification: Centrifuge the resuspended sample to pellet any insoluble material. The supernatant is the sample to be loaded onto the column.
Anion-Exchange Chromatography Protocol
-
Resin Preparation: Swell the DEAE-Sephadex resin in the Binding Buffer according to the manufacturer's instructions. This typically involves gently stirring the dry powder in an excess of buffer and allowing it to swell for a specified time.
-
Column Packing: Pour the swollen resin slurry into the chromatography column and allow it to settle, forming a uniform column bed.
-
Column Equilibration: Equilibrate the packed column by washing it with 5-10 column volumes of Binding Buffer (Buffer A) until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Carefully apply the prepared sample supernatant to the top of the column bed.
-
Washing: Wash the column with 3-5 column volumes of Binding Buffer to remove unbound and weakly bound contaminants. Collect the flow-through for analysis if needed.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration. This is achieved by mixing the Binding Buffer (Buffer A) and the Elution Buffer (Buffer B) in varying proportions. A common gradient is from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, a step gradient can be used. Collect fractions throughout the elution process.
-
Column Regeneration: After elution, regenerate the column by washing with 2-3 column volumes of 1 M NaOH, followed by 2-3 column volumes of 1 M NaCl, and then re-equilibrate with Binding Buffer for future use.
-
Storage: For long-term storage, the column should be washed with water and then stored in 20% ethanol.
Analysis and Quantification
The collected fractions should be analyzed to determine the concentration and purity of this compound. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
-
Fraction Analysis: Inject an aliquot of each collected fraction into the LC-MS/MS system.
-
Quantification: Use a validated LC-MS/MS method to quantify the amount of this compound in each fraction. This typically involves monitoring specific precursor and product ion transitions for this compound.
-
Purity Assessment: Pool the fractions containing the highest concentrations of this compound. Assess the purity of the pooled sample by analyzing for the presence of other contaminating lipids or molecules.
Data Presentation
The following table summarizes example data from a hypothetical purification of this compound from a cell lysate using anion-exchange chromatography.
| Step | Total Protein (mg) | This compound (µg) | Specific Activity (µg/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 100 | 50 | 0.5 | 100 | 1 |
| Anion-Exchange Pool | 5 | 40 | 8 | 80 | 16 |
This table is for illustrative purposes only. Actual values will vary depending on the sample and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Simplified Signaling Involvement of this compound
Caption: this compound Signaling Interactions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cholesterol Sulfate Extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find in-depth guidance to enhance the recovery of cholesterol sulfate during extraction procedures. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The primary methods for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE protocols like the Folch or Bligh and Dyer methods are widely used due to their simplicity and effectiveness for a broad range of lipids.[1] SPE offers a more targeted approach, allowing for the separation of this compound from other lipids and contaminants.
Q2: Why is the recovery of this compound often challenging?
A2: this compound is an amphipathic molecule, possessing both a nonpolar sterol ring and a polar sulfate group. This dual nature can lead to challenges during extraction, such as the formation of emulsions in LLE or incomplete elution from SPE cartridges. The choice of solvents and the pH of the sample are critical factors that can significantly impact recovery rates.
Q3: Which LLE solvent system is best for this compound?
A3: The choice of solvent system can greatly influence the extraction efficiency of less abundant lipids like this compound.[1] A comparative study on human LDL found that the Folch method (chloroform:methanol, 2:1 v/v) was highly effective for a wide range of lipids, including this compound. An acidified Bligh and Dyer method also showed increased extractability for this compound compared to the standard Bligh and Dyer method.[1]
Q4: Can I use the same extraction method for both free cholesterol and this compound?
A4: While some methods can extract both, their efficiencies will differ. Solvent systems with a higher dielectric constant tend to extract more this compound compared to cholesterol. Conversely, more hydrophobic solvent mixtures are more efficient for cholesterol extraction.[2] Therefore, for accurate quantification, it is crucial to optimize the extraction method specifically for this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Solvent Polarity: The solvent system may not be optimal for extracting the amphipathic this compound. | - Use a more polar solvent mixture: The Folch method (chloroform:methanol 2:1) is generally effective.[1] - Acidify the extraction: An acidified Bligh and Dyer method can improve recovery of sulfated lipids.[1] |
| Analyte Loss in the Aqueous Phase: Due to its polar sulfate group, some this compound may remain in the aqueous layer. | - Salting out: Add salt (e.g., sodium sulfate) to the aqueous phase to decrease the solubility of this compound and drive it into the organic phase. | |
| Emulsion Formation | High concentration of lipids and proteins: This is common with plasma or tissue homogenates. | - Gentle mixing: Instead of vigorous shaking, gently invert the extraction tube. - Centrifugation: Spin the sample at a higher speed or for a longer duration to break the emulsion. - Addition of salt: Adding brine can help to break up emulsions. - Use of a different solvent: Sometimes, adding a small amount of a different organic solvent can disrupt the emulsion. |
| Inconsistent Results | Variability in manual extraction: Manual LLE can be prone to inconsistencies between samples. | - Automated systems: If available, use an automated liquid handling system for more precise and repeatable extractions. - Consistent technique: Ensure that the mixing time, settling time, and phase separation are performed consistently for all samples. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Sorbent: The chosen sorbent may not have the correct properties to retain and then release this compound effectively. | - Select a suitable sorbent: Reversed-phase (e.g., C18) or anion-exchange sorbents are commonly used for sulfated steroids. - Test different sorbents: The optimal sorbent may vary depending on the sample matrix. |
| Analyte Breakthrough during Loading: The sample is passing through the cartridge without the this compound being retained. | - Check sample solvent: The sample should be in a weak solvent to allow for strong binding to the sorbent. - Reduce flow rate: A slower flow rate during sample loading can improve retention. - Increase sorbent mass: If the cartridge is overloaded, use a larger cartridge or less sample. | |
| Incomplete Elution: this compound is retained on the cartridge but is not being fully eluted. | - Increase elution solvent strength: Use a stronger solvent or a mixture of solvents to elute the analyte. For reversed-phase SPE, this typically means a higher percentage of organic solvent. - Adjust pH of elution solvent: For anion-exchange SPE, adjusting the pH or ionic strength of the elution buffer is crucial for disrupting the interaction between the charged sulfate group and the sorbent. - Increase elution volume: Use a larger volume of the elution solvent to ensure complete recovery. | |
| Poor Reproducibility | Inconsistent Cartridge Packing: Variations in the packing of SPE cartridges can lead to inconsistent results. | - Use high-quality cartridges: Choose a reputable supplier with good quality control. - Automated SPE: If possible, use an automated SPE system for consistent processing. |
| Drying of the Sorbent Bed: If the sorbent bed dries out during conditioning or equilibration, it can lead to poor retention. | - Do not let the cartridge run dry: Ensure that the sorbent bed remains wetted with the appropriate solvent before loading the sample. |
Quantitative Data on LLE Recovery
The following table summarizes the relative extraction efficiency of different LLE solvent systems for this compound from human LDL, as determined by LC-MS peak intensity.
| Extraction Method | Solvent System | Relative Extraction Efficiency for this compound (Normalized Intensity) |
| Folch | Chloroform:Methanol (2:1, v/v) | ~1.8 x 10^7 |
| Bligh and Dyer | Chloroform:Methanol (1:2, v/v), then Chloroform and Water | ~1.2 x 10^7 |
| Acidified Bligh and Dyer | Chloroform:Methanol (1:2, v/v) with acidification, then Chloroform and Water | ~1.9 x 10^7 |
| Matyash et al. | Methyl-tert-butyl ether (MTBE):Methanol (10:3, v/v) | ~1.6 x 10^7 |
| Hara and Radin | Hexane:Isopropanol (3:2, v/v) | ~0.8 x 10^7 |
Data adapted from a study on human LDL lipidomics. The values represent the average peak intensity and are indicative of the relative efficiency of each method for extracting this compound.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction using the Folch Method
This protocol is a widely used method for the total lipid extraction from plasma or tissue homogenates.
Materials:
-
Sample (e.g., 100 µL plasma)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for your downstream analysis (e.g., LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline for the extraction of this compound from plasma using a reversed-phase SPE cartridge. Optimization may be required depending on the specific cartridge and sample.
Materials:
-
Plasma sample
-
Reversed-phase SPE cartridge (e.g., C18, 100 mg)
-
Methanol
-
Water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the cartridge to go dry.
-
Sample Loading:
-
Pre-treat the plasma sample by precipitating proteins with a 3-fold excess of cold acetonitrile. Centrifuge and collect the supernatant.
-
Dilute the supernatant 1:1 with water.
-
Load the diluted supernatant onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizing Key Pathways
Understanding the biological context of this compound is crucial. Below are diagrams of key pathways involving this molecule.
Caption: Biosynthesis of this compound.
Caption: Inhibition of T-Cell Receptor Signaling by this compound.
References
Technical Support Center: Analysis of Cholesterol Sulfate by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of cholesterol sulfate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound from biological matrices like plasma or serum, common interfering substances include phospholipids, salts, and other endogenous components.[1][2][3]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS, such as d7-cholesterol sulfate, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the target analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved despite variations in ionization.
Q3: Can I analyze this compound by LC-MS/MS without derivatization?
A3: While intact sulfated steroids can be analyzed directly by LC-MS/MS, cholesterol and its esters are known for their poor ionization efficiency in common ionization sources like electrospray ionization (ESI).[4][5][6] This can result in low sensitivity. Atmospheric pressure chemical ionization (APCI) can be a better alternative for nonpolar compounds like sterols, sometimes providing good sensitivity without derivatization.[6] However, to enhance sensitivity, especially in ESI, derivatization might be necessary.[7]
Q4: What are some common derivatization reagents that could be used for this compound?
A4: Derivatization aims to introduce a readily ionizable functional group to the this compound molecule.[7][8] Reagents that react with the hydroxyl group of cholesterol (after desulfation) or that can modify the sulfate group itself could be employed. For general improvement of ionization efficiency of steroids, reagents like dansyl chloride have been used.[7][8] It is important to note that derivatization adds an extra step to the sample preparation and needs to be carefully optimized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume.[9] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound. Adjust the organic solvent composition to optimize peak shape. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9] |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase to reduce interactions with the stationary phase. |
Issue 2: High Signal Suppression
| Possible Cause | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are a major source of ion suppression in plasma and serum samples.[1] Optimize your sample preparation to remove them. Solid-phase extraction (SPE) is generally more effective than protein precipitation (PPT) for this purpose. |
| High Salt Concentration | Ensure that salts from buffers or the sample itself are removed during sample preparation. SPE is also effective in desalting samples. |
| Inadequate Chromatographic Separation | Modify the chromatographic gradient to separate this compound from the interfering compounds. A longer run time or a different stationary phase might be necessary.[10] |
| Ion Source Contamination | A dirty ion source can lead to signal suppression.[11] Regularly clean the ion source according to the manufacturer's recommendations. |
Issue 3: Low Signal Intensity/Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inefficient Ionization | As mentioned, this compound can have poor ionization efficiency.[5][6] Consider switching to an APCI source if available, as it can be more suitable for nonpolar molecules.[6] Alternatively, develop a derivatization method to improve ionization.[7] |
| Suboptimal MS Parameters | Optimize MS parameters such as capillary voltage, gas flows, and collision energy specifically for this compound. |
| Sample Loss During Preparation | Evaluate each step of your sample preparation for potential analyte loss. Ensure complete elution from SPE cartridges and avoid sample degradation. |
| Use of an Inappropriate Internal Standard | If not using a SIL-IS, the internal standard might not be adequately compensating for signal loss. |
Issue 4: Inconsistent Results/High Variability
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed precisely for all samples, standards, and quality controls. Automation can help reduce variability. |
| Matrix Effects Varying Between Samples | The composition of biological samples can vary, leading to different degrees of matrix effects.[1] The use of a SIL-IS is the best way to correct for this variability. |
| Instrument Instability | Check for fluctuations in pump pressure, temperature, and MS detector performance. Regular instrument maintenance and calibration are crucial.[11] |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler program. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Human Serum using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous quantification of 11 intact steroid sulfates, including this compound, in human serum.[4]
Materials:
-
Human serum
-
d7-cholesterol sulfate (internal standard)
-
Acetonitrile (ACN)
-
Zinc sulfate (ZnSO₄) solution (89 g/L in water)
-
Methanol (MeOH)
-
Hexane
-
Chloroform
-
Ammonium hydroxide (NH₄OH)
-
Sep-Pak C18 cartridges
Procedure:
-
To 300 µL of serum, add the internal standard solution (d7-cholesterol sulfate).
-
Protein Precipitation: Add 1 mL of a 4:1 (v/v) mixture of ACN and ZnSO₄ solution. Vortex and incubate for 15 minutes, then centrifuge at 14,500 x g for 10 minutes.[4]
-
Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak C18 cartridge with 2 mL of MeOH followed by 2 mL of water.[4]
-
Dilute the supernatant with 3 mL of water and load it onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform.[4]
-
Elute the sulfated steroids with 4 mL of MeOH.[4]
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% MeOH, 10% ACN, and 0.25% ammonium hydroxide.[4]
-
Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.
Quantitative Data Summary
| Sample Preparation Method | Protein Removal Efficiency | Phospholipid Removal | Throughput | Potential for Ion Suppression |
| Protein Precipitation (PPT) | High (>90%) | Low to Moderate | High | High (due to residual phospholipids) |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | Low |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for high signal suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ddtjournal.com [ddtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. zefsci.com [zefsci.com]
Technical Support Center: Stability of Cholesterol Sulfate in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of cholesterol sulfate in biological samples during storage and analysis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound in plasma and serum?
For long-term storage of plasma and serum samples intended for this compound analysis, it is recommended to store them at -70°C or -80°C.[1] Studies on other lipids have shown that storage at -70°C is preferable to -20°C for maintaining the stability of lipid profiles over extended periods.[1] While total cholesterol has been found to be stable for years at -80°C, specific long-term stability data for this compound at various temperatures is not extensively documented in publicly available research.[2] Therefore, adhering to the colder -80°C storage is a best practice to minimize potential degradation.
Q2: How do freeze-thaw cycles affect the concentration of this compound in biological samples?
Repeated freeze-thaw cycles can negatively impact the stability of various analytes in biological samples.[3][4] For sulfated steroids, including dehydroepiandrosterone sulfate (DHEAS), a slight decrease in concentration has been observed with successive freeze-thaw cycles.[5] While specific data for this compound is limited, it is advisable to minimize the number of freeze-thaw cycles. To avoid this, it is recommended to aliquot samples into smaller, single-use volumes before freezing.[5] One study on various steroid sulfates found them to be stable for at least two freeze-thaw cycles.[6]
Q3: What is the recommended procedure for collecting and processing blood samples for this compound analysis?
Proper sample collection and handling are crucial to ensure the integrity of this compound measurements. The pre-analytical phase is a major source of errors in laboratory testing.[7][8][9]
Key recommendations include:
-
Sample Collection: Use appropriate collection tubes, with K2-EDTA plasma tubes being a common choice.[3]
-
Processing: Separate plasma or serum from whole blood promptly, ideally within two hours of collection, to prevent ongoing cellular metabolism from altering the composition of the sample.[10]
-
Minimizing Contamination: Be aware of potential external contaminants from collection materials.[11]
-
Accurate Labeling: Ensure proper and clear labeling of all samples to avoid mix-ups.[8]
Q4: What is the shelf life of this compound standard solutions?
A crystalline solid form of this compound (sodium salt) is stable for at least four years when stored at -20°C.[12] Cholesterol standard solutions in methanol have a shelf life of 24 months.[13] Once dissolved in a solvent such as DMSO or dimethylformamide, the stock solution should be purged with an inert gas to enhance stability.[12] It is crucial to refer to the manufacturer's certificate of analysis for specific storage and stability information for your particular standard.
Troubleshooting Guide
This guide addresses common problems that can arise during the analysis of this compound, with a focus on pre-analytical and storage-related issues.
Issue 1: Inconsistent or lower-than-expected this compound concentrations in stored samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation due to Improper Storage Temperature | Verify that samples have been consistently stored at -70°C or -80°C. If stored at higher temperatures (e.g., -20°C), degradation may have occurred. For future studies, ensure adherence to recommended low-temperature storage.[1] |
| Multiple Freeze-Thaw Cycles | Review the sample handling history to determine the number of freeze-thaw cycles. If more than two cycles have occurred, this may be the cause of degradation.[5][6] For future collections, aliquot samples into single-use tubes before the initial freezing. |
| Delayed Sample Processing | Investigate the time between blood collection and centrifugation/separation. Delays can lead to enzymatic activity that may alter analyte concentrations.[10] Implement a standardized protocol to ensure prompt processing. |
| Improper Anticoagulant/Tube | Confirm that the correct blood collection tubes were used. The choice of anticoagulant can influence analytical results.[3] |
Issue 2: High variability in this compound levels between replicates of the same sample.
| Possible Cause | Troubleshooting Step |
| Sample Inhomogeneity | Ensure the sample was thoroughly but gently mixed after thawing and before aliquoting for analysis. |
| Pipetting Errors | Calibrate and verify the accuracy of pipettes used for sample and standard preparation. |
| Inconsistent Sample Extraction | Review the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for consistency. Ensure complete elution of the analyte. |
| LC-MS/MS System Instability | Check the performance of the LC-MS/MS system, including retention time stability, peak shape, and signal intensity of internal standards and quality controls. |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
This protocol outlines a typical experiment to determine the stability of endogenous this compound in human plasma after multiple freeze-thaw cycles.
-
Sample Pooling and Aliquoting:
-
Pool plasma from several healthy donors to create a homogenous sample.
-
Divide the pooled plasma into multiple small-volume aliquots in cryovials.
-
-
Baseline Analysis (Cycle 0):
-
Immediately analyze a set of aliquots (e.g., n=3) for their this compound concentration. This will serve as the baseline (T0) measurement.
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
For Cycle 1, remove a set of aliquots from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, vortex the samples gently and then return them to the -80°C freezer for at least 12-24 hours.
-
Repeat this process for the desired number of freeze-thaw cycles (e.g., up to 5 cycles), using a new set of aliquots for analysis after each cycle.
-
-
Sample Analysis:
-
After each designated freeze-thaw cycle, extract this compound from the plasma aliquots. A common method is protein precipitation followed by solid-phase extraction (SPE).
-
Quantify the this compound concentration using a validated LC-MS/MS method.[14]
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation of this compound for each freeze-thaw cycle.
-
Compare the mean concentration of each cycle to the baseline (Cycle 0) concentration.
-
The analyte is considered stable if the mean concentration at each cycle is within a predefined percentage (e.g., ±15%) of the baseline concentration.
-
Visualizations
Caption: Workflow for biological sample handling and analysis to ensure this compound stability.
Caption: Decision tree for troubleshooting inconsistent this compound measurements.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aefa.es [aefa.es]
- 6. researchgate.net [researchgate.net]
- 7. blog.creliohealth.com [blog.creliohealth.com]
- 8. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE PREANALYTICAL ERRORS: A CONTINUOUS CHALLENGE FOR CLINICAL LABORATORIES - ASCLS [ascls.org]
- 10. Time collection and storage conditions of lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Cholesterol solution – CRM LABSTANDARD [crmlabstandard.com]
- 14. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic resolution of sulfated sterols
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of sulfated sterols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor chromatographic resolution for sulfated sterols?
Poor resolution in the analysis of sulfated sterols by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) can stem from several factors. These include suboptimal mobile phase composition, inappropriate stationary phase selection, and issues with sample preparation. Co-elution of structurally similar sterol sulfates is a frequent challenge.[1][2]
Q2: Which type of column is best suited for separating sulfated sterols?
Reversed-phase columns, particularly C18 and biphenyl phases, are commonly used for the separation of sulfated sterols.[1][3] C18 columns offer good hydrophobic selectivity, while biphenyl columns can provide alternative selectivity for aromatic or unsaturated sterols. For highly polar sulfated sterols that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.
Q3: How can I improve the peak shape of my sulfated sterol analytes?
Poor peak shape, such as tailing or fronting, can be caused by several factors including secondary interactions with the stationary phase, column overload, or an inappropriate sample solvent. To improve peak shape, consider the following:
-
Mobile Phase Additives: Incorporating a low concentration of a salt, such as ammonium acetate (e.g., 5 mM), in the mobile phase can help to reduce peak tailing by masking active sites on the stationary phase.[1]
-
pH Control: Adjusting the pH of the mobile phase can alter the ionization state of the sulfate group and any other ionizable functionalities on the sterol, which can impact peak shape and retention.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.[4]
-
Column Loading: Avoid overloading the column by injecting an appropriate sample concentration and volume. Overloading can lead to peak fronting.[4][5]
Troubleshooting Guides
Issue 1: Co-elution of Sulfated Sterol Isomers
Problem: Two or more sulfated sterol isomers are not fully resolved, resulting in overlapping peaks. This is a common issue, for instance, with lathosterol and cholesterol.[6]
Troubleshooting Steps:
-
Optimize Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with reducing the rate of change in the organic solvent concentration.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution for closely eluting isomers.[6]
-
Evaluate Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity. For example, if you are using a C18 column, a biphenyl or a pentafluorophenyl (PFP) column might provide the necessary selectivity to separate the isomers.
-
Consider Ion-Pair Chromatography: For anionic compounds like sulfated sterols, using an ion-pairing agent in the mobile phase can enhance retention and selectivity on a reversed-phase column.[7][8][9]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Problem: Peaks for sulfated sterols are asymmetrical, exhibiting tailing or fronting, which can compromise integration and quantification.
Troubleshooting Workflow:
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. silicycle.com [silicycle.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. itwreagents.com [itwreagents.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
Technical Support Center: Analysis of Cholesterol Sulfate by ESI-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of cholesterol sulfate in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound by ESI-MS?
A1: Due to the presence of the negatively charged sulfate group, this compound ionizes most effectively in the negative ion mode of ESI-MS.[1][2] This typically results in the formation of a deprotonated molecule, [M-H]⁻.
Q2: What are the characteristic mass-to-charge ratios (m/z) for this compound in MS and MS/MS analysis?
A2: In negative ion mode, the precursor ion for this compound is observed at an m/z of 465.2 .[2] Upon fragmentation in MS/MS analysis, a characteristic product ion is observed at m/z 96.9 , which corresponds to the hydrogen sulfate anion [HSO₄]⁻.[2][3] This transition (465.2 -> 96.9) is highly specific and commonly used for quantification.
Q3: Which mobile phase additives are recommended for enhancing the signal of this compound?
A3: Mobile phase additives are crucial for good chromatographic peak shape and stable ionization. For the analysis of this compound and other sulfated steroids in negative ion mode, ammonium acetate and ammonium formate are commonly used.[1][4] While both are effective, 10 mM ammonium acetate with 0.1% acetic acid has been shown to be a good compromise for signal intensity and retention time stability for a broad range of lipids, including this compound.[4]
Q4: Can in-source fragmentation be an issue when analyzing this compound?
A4: Yes, in-source fragmentation, where molecules fragment in the ion source before mass analysis, can be a concern.[5][6] For this compound, excessive in-source fragmentation can lead to a diminished signal of the precursor ion (m/z 465.2) and an increased signal of the sulfate fragment (m/z 96.9) in the full scan spectrum. Optimizing source parameters, such as capillary and fragmentation voltages, is essential to minimize this effect.
Q5: What are typical ESI source parameters for this compound analysis?
A5: Optimal source parameters can vary between instruments. However, a good starting point for this compound analysis in negative ion mode would be:
-
Capillary Voltage: -2.5 to -4.0 kV[7]
-
Capillary Temperature: 270-350 °C[1]
-
Sheath and Auxiliary Gas Flow: These should be optimized to ensure stable spray and efficient desolvation. Typical values can range from 20 to 50 arbitrary units.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode . |
| Suboptimal Mobile Phase pH | For negative ion mode, a neutral to slightly basic pH is often preferred. If using acidic modifiers, the signal may be suppressed. Consider using ammonium acetate to buffer the mobile phase.[1] |
| Poor Desolvation | Increase the drying gas flow and/or temperature to ensure complete solvent evaporation from the ESI droplets. |
| Inappropriate ESI Voltage | Optimize the capillary voltage. A voltage that is too low may result in inefficient ionization, while a voltage that is too high can cause spray instability or in-source fragmentation.[7] |
| Sample Degradation | Ensure samples are fresh and have been stored properly to prevent degradation of this compound. |
| Matrix Effects (Ion Suppression) | The sample matrix can suppress the ionization of the target analyte.[1] Dilute the sample or improve sample clean-up to reduce matrix effects. The use of an isotopically labeled internal standard, such as d7-cholesterol sulfate, can help to correct for ion suppression.[3] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Residual silanol groups on the column can interact with the polar sulfate group, leading to peak tailing. The use of a mobile phase additive like ammonium formate or acetate can help to mask these active sites.[8] |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure the injection solvent is compatible with the mobile phase. |
| Column Contamination or Void | A contaminated column or a void at the column inlet can lead to peak splitting and broadening.[8] Flush the column or, if necessary, replace it. |
| Extra-Column Volume | Excessive tubing length or poor connections can increase extra-column volume, leading to peak broadening.[8] |
Quantitative Data Summary
The following table summarizes typical MS parameters used for the quantification of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 465.2 | [2] |
| Product Ion (m/z) | 96.9 | [2][3] |
| Collision Energy (eV) | 30 - 40 | [2] |
| Tube Lens Voltage (V) | 160 - 200 | [2] |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 1 - 80 ng/mL | [1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Serum
This protocol is adapted from a method for the simultaneous quantification of multiple sulfated steroids.[1]
1. Sample Preparation (Solid Phase Extraction)
-
Condition a SepPak C18 cartridge with 2 mL of methanol followed by 2 mL of water.
-
Dilute the serum sample with water and load it onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.
-
Elute the sulfated steroids with 4 mL of methanol.
-
Evaporate the methanol fraction under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.
-
Centrifuge the reconstituted sample before injection.
2. Liquid Chromatography
-
Column: Accucore Phenyl-X (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile.
-
Mobile Phase B: 70% methanol and 30% acetonitrile.
-
Flow Rate: As optimized for the specific HPLC system.
-
Gradient: A suitable gradient should be developed to ensure the separation of this compound from other analytes.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transition: 465.2 -> 96.9.
-
Source Parameters:
-
Capillary Temperature: 270°C
-
Vaporizer Temperature: 350°C
-
Sheath Gas: 50 arbitrary units
-
Auxiliary Gas: 20 arbitrary units
-
Optimize collision energy and tube lens voltage for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Validating Cholesterol Sulfate Quantification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of cholesterol sulfate (CS) quantification methods. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most prevalent and reliable methods for this compound quantification are chromatographic techniques coupled with mass spectrometry.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard due to its high sensitivity and selectivity.[2] Gas chromatography-mass spectrometry (GC-MS) is also used but typically requires cleavage of the sulfate group and derivatization before analysis.[2][3] Other methods include high-performance liquid chromatography (HPLC) with light-scattering detection and enzymatic assays, though these may lack the specificity of MS-based approaches.[1][4][5]
Q2: Why is validating the specificity of a this compound assay crucial?
A2: Validating specificity ensures that the analytical method accurately measures only this compound, without interference from other structurally similar molecules present in the biological matrix.[6][7] Biological samples are complex mixtures containing various sterol sulfates (e.g., DHEA-sulfate, pregnenolone sulfate) and isomers that can potentially interfere with the assay, leading to inaccurate quantification.[2] Regulatory bodies like the FDA require rigorous validation to ensure data reliability for clinical and nonclinical studies.[7][8]
Q3: What are the key parameters for method validation according to regulatory guidelines?
A3: According to guidelines from agencies like the FDA, a full bioanalytical method validation for chromatographic assays should include the assessment of selectivity, specificity, matrix effect, accuracy, precision, calibration curve, stability, and carryover.[6][7][8] For endogenous compounds like this compound, this also involves careful evaluation of the matrix from multiple sources to account for baseline analyte levels.[7]
Q4: What is "matrix effect," and how can I minimize it?
A4: Matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, undetected components in the sample matrix.[9] This can lead to poor accuracy and reproducibility. To minimize matrix effects, you can:
-
Optimize Sample Preparation: Employ robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]
-
Improve Chromatographic Separation: Adjust the LC gradient, column chemistry, or mobile phase to separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., d7-cholesterol sulfate) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[7]
Method Performance & Validation Parameters
Quantitative data from validated LC-MS/MS methods provide a benchmark for assay performance. The following table summarizes typical validation parameters and acceptance criteria based on regulatory guidelines.
| Validation Parameter | Description | Acceptance Criteria (FDA Guidelines) | Typical Performance (LC-MS/MS) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ).[11] | High; specific MRM transitions minimize interference. |
| Accuracy | Closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ).[12] | Typically within 10%.[2] |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[12] | Intra- and inter-day precision <10%.[2] |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) should be >0.99.[2] | Consistently >0.99.[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response; accuracy within ±20% and precision <20%.[12] | 1 to 80 ng/mL, depending on the specific method and matrix.[2] |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though no absolute value is mandated. | 85.5% to 111.6%.[2] |
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound by LC-MS/MS.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is tailing or split. What are the potential causes and solutions?
-
Answer:
-
Cause: Column contamination or degradation. Over time, matrix components can build up on the column frit or stationary phase.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if permitted, backflush it.[13] If the problem persists, replace the guard column or the analytical column.
-
-
Cause: Inappropriate injection solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[10]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[13]
-
-
Cause: Secondary interactions with the column. Residual silanols on silica-based columns can interact with the sulfate group.
-
Solution: Ensure the mobile phase pH is appropriate. Consider using a column with a different stationary phase (e.g., Phenyl-X) that may offer different selectivity.[2]
-
-
Problem 2: High Signal Variability or Poor Reproducibility
-
Question: I'm seeing significant variation in my results between injections of the same sample. What should I check?
-
Answer:
-
Cause: Inconsistent sample preparation. Variability in extraction efficiency can lead to inconsistent results.
-
Solution: Ensure all sample preparation steps, particularly liquid transfers and evaporation, are performed consistently. Use an automated liquid handler if available. The use of a stable isotope-labeled internal standard added at the beginning of the process is critical to correct for variability.[7]
-
-
Cause: Ion source contamination. A dirty ion source can lead to unstable spray and fluctuating signal intensity.[9]
-
Solution: Clean the ion source, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's protocol. This should be part of routine maintenance.[9]
-
-
Cause: Matrix effects. If different samples have varying levels of matrix components, you may see inconsistent ion suppression or enhancement.
-
Solution: Review your sample cleanup procedure to ensure it is robust enough. Diluting the sample may also mitigate matrix effects, provided the analyte concentration remains above the LLOQ.
-
-
Problem 3: Suspected Interference from an Isomeric Compound
-
Question: How can I confirm that my signal is from this compound and not another co-eluting sterol sulfate?
-
Answer:
-
Cause: Many sterols are positional isomers and cannot be differentiated by MS alone.[14]
-
Solution 1: High-Resolution Chromatography: The most effective way to resolve isomers is through chromatography. Optimize your LC method by using a high-resolution column (e.g., with smaller particles) or by adjusting the mobile phase gradient and temperature to improve separation.[14]
-
Solution 2: Multiple MRM Transitions: Monitor multiple, specific precursor-to-product ion transitions for this compound. The ratio of these transitions should be consistent across all standards and samples. A change in this ratio in a sample may indicate the presence of an interference.
-
Solution 3: Specificity Testing: During method validation, analyze samples spiked with potentially interfering sterol sulfates to confirm they do not co-elute or contribute to the this compound signal.[8]
-
-
Experimental Protocols & Workflows
Detailed Protocol: this compound Extraction from Serum by SPE
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of multiple sulfated steroids, including this compound.[2]
-
Sample Preparation:
-
Pipette 300 µL of serum into a glass tube.
-
Add 50 µL of the internal standard mix (containing d7-cholesterol sulfate). Incubate for 15 minutes.
-
-
Protein Precipitation:
-
Add 1 mL of a 4:1 (v/v) solution of acetonitrile and zinc sulfate (89 g/L).
-
Vortex and incubate for another 15 minutes.
-
Centrifuge at 14,500 x g for 10 minutes to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the protein-free supernatant to a new glass tube and mix with 3 mL of water.
-
Condition a C18 SPE cartridge (e.g., Sep-Pak) with 2 mL of methanol, followed by 2 mL of water.
-
Load the diluted supernatant onto the conditioned cartridge.
-
Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids.
-
-
Elution and Reconstitution:
-
Elute the sulfated steroids from the cartridge with 4 mL of methanol.
-
Evaporate the methanol fraction to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 250 µL of the initial mobile phase (e.g., a mixture of water, methanol, and acetonitrile).
-
Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualized Workflows
The following diagrams illustrate key workflows for this compound quantification and troubleshooting.
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Poor Peak Shape.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. agilent.com [agilent.com]
Best practices for handling and storing cholesterol sulfate standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing cholesterol sulfate standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is a crystalline solid and should be stored at -20°C for long-term stability.[1] Under these conditions, it is stable for at least four years.[1]
Q2: What is the appearance of high-quality this compound?
A2: High-quality this compound should be a white to off-white crystalline solid.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The approximate solubility is 20 mg/mL in DMF and 10 mg/mL in DMSO.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the solid this compound in a solvent of choice, such as DMSO or DMF.[1] It is recommended to purge the solvent with an inert gas before adding the this compound to minimize oxidation.[1] For example, to make a 10 mg/mL stock solution in DMSO, add 1 mL of DMSO to 10 mg of this compound.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions should be stored in tightly sealed vials, preferably under an inert atmosphere (e.g., nitrogen).[3] For stability, store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Q6: What are the primary applications of this compound in research?
A6: this compound is an endogenous component of cell membranes and is involved in various biological processes.[5] It serves as a substrate for steroid synthesis, stabilizes cell membranes, and regulates the activity of certain proteins.[5][6] In research, it is used in studies related to lipid metabolism, cell signaling, and as a ligand for the nuclear receptor RORα.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | The chosen solvent is not appropriate, or the concentration is too high. | Use a recommended solvent such as DMSO or DMF.[1] Ensure you are not exceeding the solubility limits (approx. 10 mg/mL in DMSO, 20 mg/mL in DMF).[1] Gentle warming to 37°C and sonication can aid dissolution.[4] |
| Precipitation of the Standard in Aqueous Media | This compound has limited solubility in aqueous solutions. | When diluting a stock solution into an aqueous buffer for an experiment, ensure the final concentration of the organic solvent is low but sufficient to maintain solubility. It may be necessary to use a carrier protein like lipid-free BSA in the medium.[4][8] |
| Inconsistent Experimental Results | The standard may have degraded due to improper storage or handling. | Always store the solid standard and stock solutions at the recommended temperatures.[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.[4] Confirm the purity of the standard if degradation is suspected. |
| Low Purity Detected by Analytical Methods (e.g., TLC, LC-MS) | The standard may have degraded over time or was of poor quality initially. | Purchase standards from a reputable supplier that provides a certificate of analysis with purity data. If you suspect degradation, it is best to use a fresh vial of the standard. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [2] |
| Molecular Weight | ~488.7 g/mol (sodium salt) | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Solubility in DMSO | ~10 mg/mL | [1] |
| Solubility in DMF | ~20 mg/mL | [1] |
| Storage Temperature (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [3] |
Experimental Protocols & Visualizations
General Workflow for Cell-Based Assays
Below is a generalized workflow for treating cells with a this compound standard. The final concentration and incubation time will need to be optimized for your specific cell type and experimental goals.
Caption: A typical workflow for treating cultured cells with this compound.
This compound Biosynthesis and Signaling Pathway
This compound is synthesized from cholesterol by the enzyme sulfotransferase 2B1b (SULT2B1b).[5][9] It can then act as a signaling molecule, for instance, by binding to and modulating the activity of the nuclear receptor RORα, which in turn regulates the transcription of target genes involved in metabolism and inflammation.[5][7]
Caption: Simplified pathway of this compound synthesis and its action on RORα.
Troubleshooting Logic for Solubility Issues
This diagram outlines a logical approach to troubleshooting issues with dissolving your this compound standard.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000653) [hmdb.ca]
- 7. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 8. Inhibition of T cell receptor signaling by this compound, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in cholesterol sulfate measurements between labs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the measurement of cholesterol sulfate. It is intended for researchers, scientists, and drug development professionals to help address inter-laboratory variability and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound measurements between different labs?
A1: Inter-laboratory variability in this compound measurements can be attributed to three main categories of factors:
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Pre-analytical Variability: This includes all factors related to the sample before it is analyzed. Key contributors are:
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Sample Collection and Handling: Differences in blood collection techniques (e.g., venous occlusion time), use of anticoagulants, and time between collection and processing can alter this compound levels.[1][2] Posture during collection can also have an effect.[1]
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Sample Storage and Stability: The temperature and duration of storage before analysis are critical.[3][4] While some studies show stability for certain lipids at room temperature for a period, chilling samples is generally recommended to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided.[6]
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Biological Variation: Natural fluctuations within an individual and differences between individuals contribute to variability. These can be influenced by factors like age, sex, diet, exercise, and even the season.[1]
-
-
Analytical Variability: This relates to the measurement process itself.
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Methodology: Different laboratories may use various analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), each with its own potential for variation.[7][8] Even with the same general method, differences in instrument calibration, reagent sources, and specific protocols can lead to disparate results.[9]
-
Purity of Standards: The accuracy of the unlabelled standard compounds used for calibration is a major source of inter-laboratory variability.[8]
-
Matrix Effects: Components of the biological sample (matrix) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification.[7]
-
-
Post-analytical Variability: This involves data processing and interpretation.
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Data Analysis and Interpretation: Differences in how raw data is processed, integrated, and how calibration curves are fitted can introduce variability.
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Reference Ranges: Each laboratory may establish its own reference ranges, which can lead to different interpretations of the results.[10]
-
Q2: How can we minimize pre-analytical variability in our this compound experiments?
A2: To minimize pre-analytical variability, it is crucial to standardize procedures for sample collection, handling, and storage.
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Standardize Blood Collection: Follow a strict protocol for blood draws, including patient posture (sitting for at least 5 minutes) and minimizing tourniquet time (less than 1 minute).[1][2]
-
Prompt Sample Processing: Process blood samples as soon as possible after collection. Plasma or serum should be separated from cells quickly to prevent analyte exchange.[4]
-
Controlled Storage: If immediate analysis is not possible, store samples at appropriate temperatures. While some lipids are stable for a week at room temperature, chilling at 4°C is preferable for many analytes to slow degradation.[5] For long-term storage, -80°C is recommended.[3] Avoid repeated freeze-thaw cycles.
-
Use of Anticoagulants: Be consistent with the type of anticoagulant used, as it can affect the sample matrix.
-
Patient Status: Record and consider patient-related factors such as fasting status, recent physical activity, and diet, as these can influence lipid levels.[1][2]
Q3: What is the recommended analytical method for quantifying this compound?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of this compound and other sulfated steroids due to its high sensitivity and specificity.[7] This method allows for the direct measurement of the intact sulfated steroid, avoiding the need for chemical or enzymatic cleavage of the sulfate group, which can be a source of variability and inaccuracy, especially when using methods like GC-MS.[7]
Q4: How important is the use of internal standards in this compound measurement?
A4: The use of internal standards is critical for accurate quantification and to correct for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d7-cholesterol sulfate).[8][11] Adding the internal standard at the beginning of the sample extraction process helps to account for analyte loss during extraction and for matrix effects in the mass spectrometer.[8]
Q5: What are matrix effects and how can they be mitigated?
A5: Matrix effects occur when other components in the biological sample (e.g., salts, phospholipids) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[7] This can result in inaccurate quantification.
To mitigate matrix effects:
-
Effective Sample Preparation: Use robust sample clean-up techniques like solid-phase extraction (SPE) to remove interfering substances.[7][12]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte from co-eluting matrix components.[12]
-
Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the signal.[8]
Troubleshooting Guides
Problem 1: High Variability in Quality Control (QC) Sample Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any inconsistencies. Ensure precise and consistent pipetting and timing for each step. |
| Instrument Instability | Check the LC-MS/MS system's performance. Run a system suitability test to check for stable spray, consistent peak areas, and retention times.[13] |
| QC Sample Degradation | Prepare fresh QC samples from stock solutions. Ensure proper storage of QC stock solutions and working solutions to prevent degradation. |
| Contamination | Check for contamination in the LC system, on the column, or in the mass spectrometer.[13] Run blank injections to identify any carryover. |
Problem 2: Poor Peak Shape in Chromatograms
| Possible Cause | Troubleshooting Step |
| Column Overload or Contamination | Dilute the sample and re-inject. If the peak shape improves, the column may have been overloaded. Clean or replace the analytical column if contamination is suspected.[13] |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. A mismatch can cause peak distortion. |
| Column Degradation | The column's performance may have degraded. Replace the column with a new one. |
| Improper Mobile Phase | Check the pH and composition of the mobile phase. Ensure it is correctly prepared and degassed.[13] |
Problem 3: Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase. Ensure accurate mixing of solvents. |
| Column Temperature Fluctuation | Check the column oven temperature and ensure it is stable. |
| Air Bubbles in the Pump | Purge the LC pumps to remove any air bubbles. |
| Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each run. |
Data on Inter-Laboratory Variability
The following table summarizes data on the coefficient of variation (CV) for lipid measurements from a study involving ten laboratories, highlighting the typical range of variability that can be expected.
| Analyte | Average Coefficient of Variation (%) |
| Total Cholesterol | 3.20 |
| HDL-Cholesterol | 9.46 |
| Triglycerides | 7.73 |
| Calculated LDL-Cholesterol | 5.95 |
Data from a study on interlaboratory variability of serum lipid measurements.
Experimental Protocols
Detailed Protocol for this compound Quantification by LC-MS/MS
This protocol is adapted from a method for the simultaneous quantification of sulfated steroids in human serum.[7]
1. Sample Preparation and Extraction
-
Pipette 300 µL of serum into a glass tube.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d7-cholesterol sulfate).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge:
-
Condition the cartridge with 2 mL of methanol (MeOH) followed by 2 mL of water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform to remove interfering lipids.
-
Elute the sulfated steroids with 4 mL of MeOH.
-
-
Evaporate the methanolic fraction to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% MeOH, 10% acetonitrile (ACN), and 0.25% ammonium hydroxide.
-
Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium hydroxide).
-
Mobile Phase B: Methanol/Acetonitrile mixture.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B to separate the analytes.
-
Flow Rate: A typical flow rate for analytical scale columns is 0.3-0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (the molecular ion of this compound) to a specific product ion (e.g., m/z 96.9 for the sulfate group) is monitored.[14]
-
Instrument Parameters: Optimize parameters such as capillary temperature, vaporizer temperature, sheath gas, and auxiliary gas flow rates for maximum signal intensity.[7]
4. Quantification
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Sources of variability in this compound measurements.
References
- 1. ptsdiagnostics.com [ptsdiagnostics.com]
- 2. content.veeabb.com [content.veeabb.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. Will my results vary from another lab? - Everlywell Knowledge Base [support.everlywell.com]
- 11. mdpi.com [mdpi.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cholesterol Derivatization for GC Analysis
Welcome to the technical support center for cholesterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization of cholesterol for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of cholesterol necessary for GC analysis?
A1: Derivatization is a critical step prior to GC analysis of cholesterol and other sterols. Its primary purpose is to increase the volatility and thermal stability of the analyte, which improves chromatographic peak shape and sensitivity.[1][2][3] The process involves chemically modifying the hydroxyl group of cholesterol to create a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether.[4][5] This modification reduces the interaction of the polar hydroxyl group with the GC column's stationary phase, preventing peak tailing and improving separation.[6]
Q2: What are the most common derivatization reagents for cholesterol?
A2: The most widely used derivatization technique for cholesterol is silylation.[4] This involves reacting cholesterol with a silylating agent to form a trimethylsilyl (TMS) ether. The most common reagents for this purpose are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used in combination with a catalyst like 1% trimethylchlorosilane (TMCS).[1][2][3][4][7] BSTFA is known for providing high sensitivity in cholesterol analysis.[4][7]
-
MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide): This is another highly effective silylating reagent, considered by some to be one of the most efficient due to its high specificity and sensitivity ratio.[2][8]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms a more stable tert-butyldimethylsilyl (TBDMS) derivative. While it can be advantageous for separating certain isomers, it may yield a lower response for sterically hindered molecules like cholesterol compared to BSTFA or MSTFA.[4][9]
Q3: Should I analyze for free cholesterol or total cholesterol?
A3: The choice depends on the research question. To measure only free cholesterol, the derivatization is performed directly on the lipid extract. To measure total cholesterol (free + esterified), a saponification step is required before extraction and derivatization.[7][10][11] Saponification uses a strong base (like potassium hydroxide in methanol) to hydrolyze the cholesterol esters, converting them to free cholesterol, which can then be derivatized and analyzed.[7][10] However, reliable methods exist that can determine total free cholesterol directly from an extract without the saponification step.[3][7]
Troubleshooting Guide
Q4: My chromatogram shows poor peak shape (e.g., tailing) for cholesterol. What is the cause?
A4: Peak tailing for cholesterol is a classic sign of incomplete derivatization or issues with the GC system's inertness.[6]
-
Incomplete Derivatization: If cholesterol is not fully converted to its TMS-ether derivative, the remaining free hydroxyl groups can interact with active sites in the GC column, causing tailing. Review your derivatization protocol for potential issues (see Q5).
-
Active Sites: The GC inlet liner, column connections, or the column itself can have active sites (e.g., exposed silanols) that interact with the analyte.[12] Consider using a deactivated inlet liner and ensure all connections are sound. Conditioning the column according to the manufacturer's instructions can also help.
-
Column Contamination: Buildup of non-volatile matrix components can lead to active sites. Baking out the column or trimming a small portion from the front end may resolve the issue.[13]
Q5: I suspect my derivatization reaction is incomplete. How can I improve it?
A5: Incomplete derivatization is a common problem that leads to inaccurate quantification and poor chromatography. Here are key factors to check:
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[6][14][15] Ensure your sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen and further drying in a vacuum desiccator.[1][16]
-
Reagent Quality: Silylating reagents degrade over time, especially after the vial has been opened. If you suspect the reagent is old or has been exposed to moisture, use a fresh ampoule.[14]
-
Reaction Time and Temperature: The derivatization reaction may require heat to proceed to completion. Typical conditions involve heating at 60-80°C for 30-60 minutes.[14][16] Ensure you are using the optimal time and temperature for your specific reagent and sample.
-
Insufficient Reagent: Use a sufficient excess of the derivatization reagent to ensure all active hydrogens in the sample are derivatized.
Q6: I am seeing "ghost peaks" or an unstable baseline in my chromatograms. What could be the problem?
A6: Ghost peaks and baseline instability are typically signs of contamination.
-
Carrier Gas Impurities: Ensure high-purity carrier gas is used and that gas traps are functioning correctly. A condensation test can help diagnose contamination in the gas lines.[13]
-
Injector Contamination: Septum bleed or contamination in the inlet liner can introduce extraneous peaks. Replace the septum and liner regularly.
-
Sample Carryover: Residual sample from a previous injection can appear as ghost peaks. Implement a thorough syringe and injector cleaning protocol between runs.
-
Contamination from Labware: Plasticizers, such as fatty acid amides, can leach from plastic tubes or caps and interfere with the analysis. Use glass vials with PTFE-lined caps wherever possible.
Experimental Protocols & Data
Detailed Protocol: Silylation of Cholesterol using BSTFA + 1% TMCS
This protocol provides a general guideline for the derivatization of cholesterol in a dried lipid extract.
-
Sample Preparation: Start with a dried lipid extract containing cholesterol in a 2 mL glass autosampler vial. Ensure the sample is completely free of water and other protic solvents.
-
Reagent Addition: Add 100 µL of a suitable solvent, such as anhydrous pyridine or hexane, to redissolve the lipid residue.[14][17]
-
Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 60°C for 30 minutes to facilitate the reaction.[14]
-
Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Data Presentation: Comparison of Silylation Reagents
| Reagent | Derivative Formed | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA + TMCS | Trimethylsilyl (TMS) Ether | 60°C for 30-60 min[14] | Widely used, high reactivity, volatile byproducts, good sensitivity for cholesterol[4][7] | Highly sensitive to moisture[6][15] |
| MSTFA | Trimethylsilyl (TMS) Ether | 60°C for 20 min[16] | Most volatile byproducts, high efficiency[2][5][8] | Highly sensitive to moisture |
| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | 60°C for 30 min[18] | Forms more stable derivatives, less moisture sensitive than TMS reagents | Slower reaction, may give lower response for sterically hindered molecules[9] |
Key GC-MS Parameters for TMS-Cholesterol Analysis
| Parameter | Typical Setting | Rationale |
| Injector Type | Split/Splitless | Splitless for trace analysis, Split for higher concentrations. |
| Inlet Temperature | 280 - 300°C[1] | Ensures rapid and complete vaporization of the derivatized cholesterol. |
| GC Column | DB-5ms, HP-5MS (or similar) | A non-polar or low-polarity column provides good separation for sterols.[18][19] |
| Oven Program | Initial 180°C, ramp to 280-300°C | A temperature gradient is necessary to separate cholesterol from other sample components.[1] |
| Carrier Gas | Helium | Inert carrier gas with a typical flow rate of 1 mL/min.[1] |
| MS Ionization | Electron Impact (EI) at 70 eV[1][7] | Standard ionization mode for GC-MS, provides reproducible fragmentation patterns. |
| Key Diagnostic Ions | m/z 458 (M+), 368 ([M-90]+), 129[16] | Used for identification and quantification in Selected Ion Monitoring (SIM) mode. |
Visualized Workflows and Logic
Caption: Experimental workflow from sample preparation to GC-MS analysis.
Caption: A decision tree for troubleshooting common derivatization problems.
References
- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
- 5. youtube.com [youtube.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AOAC 994.10 cholesterol GC analysis - Chromatography Forum [chromforum.org]
- 11. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
- 15. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Robust 9-Minute GC Analysis of Cholesterol [restek.com]
Selecting the appropriate internal standard for cholesterol sulfate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cholesterol sulfate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an internal standard for this compound analysis?
The most critical factor is the chemical and physical similarity of the internal standard to this compound. An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer. This helps to accurately compensate for variations during sample preparation, injection, and ionization. Therefore, a stable isotope-labeled version of this compound is considered the gold standard.
Q2: Why is a stable isotope-labeled internal standard, such as this compound-d7, considered the best choice?
Stable isotope-labeled internal standards, like this compound-d7, are the preferred choice for mass spectrometry-based quantification for several reasons:
-
Chemical and Physical Identity: They are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.
-
Co-elution: They co-elute with the endogenous this compound, providing the most accurate correction for matrix effects and instrument variability.
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q3: Can I use a structurally similar compound as an internal standard if a stable isotope-labeled version is unavailable?
While stable isotope-labeled standards are ideal, structurally similar compounds can be used as an alternative. However, it is crucial to validate their performance thoroughly. These compounds may not perfectly mimic the behavior of this compound during the analytical process, potentially leading to less accurate quantification. If using a structural analog, ensure it is not naturally present in the samples being analyzed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate column chemistry for the analysis. - Mobile phase pH is not optimal. - Column degradation. | - Use a C18 or phenyl-X column, which are commonly used for steroid analysis. - Adjust the mobile phase pH. A neutral pH (around 7) with an ammonium acetate buffer is often effective. - Replace the column with a new one. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization of this compound. - Suboptimal mass spectrometer settings. - Matrix suppression effects from the sample. | - Use a suitable ionization technique such as electrospray ionization (ESI) in negative mode, which is effective for sulfated steroids.[1] - Optimize ion source parameters (e.g., capillary temperature, sheath gas, auxiliary gas) to enhance signal.[1] - Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[1] |
| High Background Noise | - Contamination from solvents, reagents, or labware. - Inadequate mobile phase purity. | - Use high-purity, LC-MS grade solvents and reagents. - Ensure all glassware and plasticware are thoroughly cleaned and free of contaminants. - Prepare fresh mobile phases daily. |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation. - Variability in internal standard addition. - Instrument instability. | - Follow a standardized and validated sample preparation protocol meticulously. - Use a precise and calibrated pipette to add the internal standard. - Perform regular instrument maintenance and calibration. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of matrix components with this compound. - High concentration of salts or other non-volatile compounds in the sample. | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Enhance sample cleanup to remove interfering substances. - Modify the chromatographic method to separate this compound from interfering matrix components. |
Performance of Internal Standards for this compound Analysis
Stable isotope-labeled internal standards are highly recommended for accurate and precise quantification of this compound. The use of deuterated this compound (e.g., d7-cholesterol sulfate) has been shown to yield excellent results in terms of linearity, recovery, and precision.[1]
| Internal Standard | Linearity (R²) | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| d7-Cholesterol Sulfate | > 0.99 | 85.5 - 111.6 | < 10 | < 10 |
Data synthesized from a study quantifying multiple sulfated steroids, including this compound, using a validated LC-MS/MS method with corresponding deuterated internal standards.[1]
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is a representative example for the analysis of this compound.[1]
1. Sample Preparation
-
To 300 µL of serum, add 50 µL of the internal standard solution (e.g., 6 µg/mL d7-cholesterol sulfate in methanol).
-
Vortex for 15 seconds.
-
Add 1 mL of acetonitrile containing 89 g/L ZnSO4 to precipitate proteins.
-
Vortex for 15 seconds and incubate for 15 minutes at 4°C.
-
Centrifuge at 14,500 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and add 3 mL of water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge:
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform.
-
Elute the sulfated steroids with 4 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.
-
Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: HPLC system with a suitable column for steroid analysis (e.g., Accucore Phenyl-X, 100 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile.[1]
-
Mobile Phase B: 70% methanol and 30% acetonitrile.[1]
-
Gradient: A suitable gradient to separate this compound from other analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[1]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
This compound Metabolism
The following diagram illustrates the key steps in the biosynthesis and hydrolysis of this compound.
Caption: Biosynthesis and hydrolysis of this compound.
Experimental Workflow for this compound Analysis
The diagram below outlines the general workflow for quantifying this compound using an internal standard and LC-MS/MS.
References
Technical Support Center: Optimizing Cholesterol Sulfate Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the throughput and accuracy of their cholesterol sulfate quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most prevalent and robust method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for the direct measurement of intact this compound. Other methods that have been used include Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and Thin-Layer Chromatography (TLC), which is a simpler but less quantitative technique.
Q2: What is "matrix effect" and how can it affect my results?
A2: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] For example, in one study, ion suppression was observed for certain sulfated steroids, while another experienced signal enhancement.[4] It is a significant challenge in LC-MS/MS-based assays and must be addressed to ensure data accuracy.
Q3: How do I choose an appropriate internal standard for my assay?
A3: An ideal internal standard (IS) should be a stable, isotopically labeled version of the analyte (e.g., d7-cholesterol sulfate).[4] If an isotopically labeled standard is not available, a structurally similar compound that is not endogenously present in the samples can be used.[5] The IS should be added to the sample at the beginning of the sample preparation process to compensate for variability in extraction efficiency and matrix effects.[6]
Q4: What are typical sample preparation steps for this compound quantification?
A4: Sample preparation for this compound analysis from biological fluids like serum or plasma typically involves protein precipitation, followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.[1][4] A common procedure includes protein precipitation with acetonitrile, followed by purification using a C18 SPE cartridge.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification assays.
Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase for this compound analysis consists of a gradient of water and methanol or acetonitrile with a small percentage of an additive like ammonium hydroxide to improve peak shape.[4] |
| Column Contamination | Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or replacing the analytical column. |
| Sample Overload | Dilute the sample to ensure the injected amount is within the linear range of the column and detector. |
| Secondary Interactions with Column Stationary Phase | Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state. |
Issue 2: Low Recovery of this compound
| Possible Cause | Recommended Solution |
| Inefficient Protein Precipitation | Ensure complete protein precipitation by using an appropriate solvent (e.g., acetonitrile with zinc sulfate) and adequate incubation and centrifugation steps.[4] |
| Suboptimal Solid-Phase Extraction (SPE) | Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents. Ensure the cartridge is properly conditioned and not allowed to dry out before sample loading.[4] |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store samples at -80°C for long-term stability. |
| Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. Silanized glass vials can also help reduce adsorption. |
Issue 3: High Matrix Effect (Ion Suppression or Enhancement)
| Possible Cause | Recommended Solution |
| Co-elution of Interfering Compounds | Optimize the chromatographic separation to resolve this compound from matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry. |
| Inefficient Sample Cleanup | Improve the sample preparation procedure to remove more matrix components. This could involve adding a liquid-liquid extraction step or using a more selective SPE sorbent.[1] |
| Use of a Matrix-Matched Calibrant | Prepare calibration standards in a matrix that is similar to the study samples (e.g., charcoal-stripped serum) to compensate for consistent matrix effects.[4] |
| Change Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary temperature and gas flow rates, to minimize matrix effects.[4] |
Experimental Protocols
LC-MS/MS Quantification of this compound in Human Serum
This protocol is a summary of a validated method for the simultaneous quantification of several sulfated steroids, including this compound.[4]
1. Sample Preparation:
-
Thaw serum samples on ice.
-
To 300 µL of serum, add 50 µL of an internal standard mix (containing d7-cholesterol sulfate).
-
Incubate for 15 minutes.
-
Precipitate proteins by adding 1 mL of acetonitrile containing zinc sulfate.
-
Incubate for another 15 minutes and then centrifuge at 14,500 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water, hexane, and chloroform to remove interfering lipids.
-
Elute the sulfated steroids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of water and methanol/acetonitrile containing ammonium hydroxide.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Quantitative Data Summary
The following table summarizes the analytical performance of a validated LC-MS/MS method for this compound quantification in human serum.[4]
| Parameter | This compound |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 80 ng/mL |
| Recovery | 85.5% - 111.6% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 10% |
| Accuracy (Relative Error) | < 10% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification assays.
References
- 1. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cholesterol Sulfate and DHEA Sulfate: Beyond the Shared Sulfate Moiety
A deep dive into the distinct physiological roles, signaling pathways, and experimental considerations for two of the most abundant sulfated steroids in human circulation.
Cholesterol sulfate (CS) and dehydroepiandrosterone sulfate (DHEAS) are two major sulfated steroids in the human body, sharing a common structural feature yet exhibiting remarkably distinct physiological functions. While both are often quantified in steroid panels, their individual roles extend far beyond being simple metabolic intermediates. This guide provides a comprehensive comparison of their physiological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, to aid researchers, scientists, and drug development professionals in their investigations.
At a Glance: Key Physiological and Biochemical Distinctions
To provide a clear overview, the following tables summarize the key quantitative differences between this compound and DHEA sulfate.
Table 1: Circulating Concentrations and Production Rates
| Parameter | This compound (CS) | DHEA Sulfate (DHEAS) | Reference(s) |
| Typical Plasma Concentration | 1.3 - 7.8 µmol/L | 1 - 10 µmol/L | [1] |
| Daily Production Rate | ~45 mg/day | ~7-15 mg/day (women), ~8-20 mg/day (men) | [2] |
| Primary Site of Synthesis | Epidermis, red blood cells, platelets | Adrenal glands | [2][3] |
Table 2: Receptor and Enzyme Interactions
| Molecule | Interacting Partner | Affinity (Kd) / Potency (IC50) | Effect | Reference(s) |
| This compound | Retinoid-related orphan receptor alpha (RORα) | Higher affinity than cholesterol | Agonist | |
| Protein Kinase C η (PKCη) | - | Activator | ||
| Steroidogenic Acute Regulatory Protein (StAR) | - | Inhibitor of expression | ||
| DHEA Sulfate | GABAA Receptor | µM range | Negative allosteric modulator | [4][5] |
| NMDA Receptor | Weakly active in the nanomolar range | Positive allosteric modulator | [4][6] | |
| Sigma-1 Receptor | Kd > 50 µM | Weak agonist | [7][8] | |
| Protein Kinase C-β (PKC-β) | - | Activator | [9] | |
| Nerve Growth Factor (NGF) Receptors (TrkA, p75NTR) | Kd: ~5.6-7.4 nM (for DHEA) | Ligand (for DHEA) | [10][11] |
Core Physiological Roles: A Tale of Two Sulfates
While both are abundant, their physiological contributions diverge significantly. This compound is a key player in maintaining epidermal barrier integrity and regulating cellular processes, whereas DHEA sulfate primarily functions as a neurosteroid and a crucial precursor for sex hormones.
This compound: The Guardian of the Epidermis and a Modulator of Cellular Function
This compound's most well-documented role is in the skin, where it is essential for the proper differentiation of keratinocytes and the formation of the cornified envelope, a critical component of the skin's barrier.[12] Its synthesis is catalyzed by the sulfotransferase SULT2B1b.[2] Beyond the skin, CS is involved in:
-
Cell Membrane Stability: It contributes to the structural integrity of cell membranes.
-
Platelet Aggregation and Coagulation: CS can enhance platelet aggregation and plays a role in the blood clotting cascade.[2]
-
Signal Transduction: It can activate specific isoforms of Protein Kinase C (PKC), particularly PKCη, influencing cellular signaling pathways.
-
Inhibition of Steroidogenesis: In adrenal cells, this compound can reduce the expression of the Steroidogenic Acute Regulatory (StAR) protein, thereby inhibiting the production of steroid hormones.
DHEA Sulfate: The Neuroactive Precursor
Primarily synthesized in the adrenal glands, DHEA sulfate is the most abundant circulating steroid hormone in humans.[3] Its levels peak in early adulthood and decline with age. While often considered a prohormone, DHEAS itself exhibits biological activity, particularly in the central nervous system. Its key roles include:
-
Neurosteroid Activity: DHEAS and its unsulfated form, DHEA, can modulate the activity of neurotransmitter receptors, including GABAA and NMDA receptors, influencing neuronal excitability, synaptic plasticity, and cognitive function.[4][6][8]
-
Precursor to Sex Hormones: DHEAS is a critical precursor for the synthesis of androgens (like testosterone) and estrogens in peripheral tissues.[7]
-
Immune Modulation: It has been shown to influence immune responses, with some studies suggesting it can enhance immune function.[9]
-
Regulation of Apoptosis: In neuronal precursor cells, DHEA and DHEAS have opposing effects on the Akt signaling pathway, with DHEA promoting survival and DHEAS increasing apoptosis.[12]
Unraveling the Mechanisms: Key Signaling Pathways
The distinct physiological roles of this compound and DHEA sulfate are mediated by their engagement with specific signaling pathways.
This compound and RORα Signaling
This compound is a natural ligand for the Retinoid-related orphan receptor alpha (RORα), a nuclear receptor that acts as a transcription factor. The binding of CS to RORα influences the expression of genes involved in lipid metabolism and inflammation.[13]
Caption: this compound Activation of RORα Signaling.
DHEA Sulfate and Neurotransmitter Receptor Modulation
DHEA sulfate exerts its neuroactive effects by directly interacting with and modulating the function of key neurotransmitter receptors in the brain. It acts as a negative allosteric modulator of the inhibitory GABAA receptor and a positive allosteric modulator of the excitatory NMDA receptor.[4][6] This dual action can influence neuronal excitability and synaptic transmission.
Caption: DHEAS Modulation of Neurotransmitter Receptors.
Experimental Corner: Protocols for Quantification and Functional Analysis
Accurate quantification and functional assessment are paramount for studying this compound and DHEA sulfate. Below are summarized methodologies for key experiments.
Quantification of this compound and DHEA Sulfate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and accurate quantification of multiple steroids, including their sulfated forms, in biological matrices.
Experimental Workflow:
Caption: General Workflow for LC-MS/MS Quantification.
Detailed Protocol Outline:
-
Sample Preparation:
-
Thaw serum or plasma samples on ice.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Employ solid-phase extraction (SPE) with a C18 cartridge for cleanup and enrichment of the sulfated steroids.[1]
-
Elute the steroids and evaporate the solvent.
-
Reconstitute the sample in an appropriate mobile phase.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium hydroxide.[1]
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for specific and sensitive detection of the precursor and product ions for each analyte and its corresponding internal standard.
-
Functional Assay: this compound Activation of PKC
This assay measures the ability of this compound to activate Protein Kinase C (PKC), a key signaling enzyme.
Experimental Workflow:
Caption: Workflow for a Radioactive PKC Activity Assay.
Detailed Protocol Outline:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffer solution containing purified PKC enzyme, a specific peptide substrate, and [γ-32P]ATP.
-
Add Activator: Add this compound (solubilized in a suitable vehicle) to the reaction mixture. Include control reactions with a known PKC activator (e.g., phorbol esters) and a negative control (vehicle only).
-
Incubate: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separate and Quantify: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP. Quantify the amount of 32P incorporated into the substrate using a scintillation counter. Increased radioactivity indicates higher PKC activity.
Conclusion: Distinct Molecules, Diverse Opportunities
While this compound and DHEA sulfate both represent major components of the human sulfated steroid metabolome, their physiological roles are largely non-overlapping and distinct. This compound is a critical regulator of epidermal function and cellular processes, while DHEA sulfate acts as a key neurosteroid and a vital precursor for sex hormones. Understanding these differences is crucial for researchers investigating their roles in health and disease and for drug development professionals exploring new therapeutic avenues targeting steroid-related pathways. The provided experimental frameworks offer a starting point for the robust and accurate investigation of these fascinating molecules.
References
- 1. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHEA Sulfate Test: MedlinePlus Medical Test [medlineplus.gov]
- 4. Dehydroepiandrosterone (DHEA) and dehydroepiandrosterone sulfate (DHEAS) as neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic administration of neurosteroid dehydroepiandrosterone sulfate on neuronal excitability in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling the Mysteries of DHEA and DHEA-S: A Comprehensive Exploration of Their Roles in Human Health and Disease | Blog | Biosynth [biosynth.com]
- 8. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body [mdpi.com]
- 9. Dehydroepiandrosterone Sulfate Directly Activates Protein Kinase C-β to Increase Human Neutrophil Superoxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurosteroid Dehydroepiandrosterone Interacts with Nerve Growth Factor (NGF) Receptors, Preventing Neuronal Apoptosis | PLOS Biology [journals.plos.org]
- 12. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RORα Regulates Cholesterol Metabolism of CD8+ T Cells for Anticancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Functional differences between cholesterol and cholesterol sulfate in membranes
A Comparative Guide to the Functional Differences Between Cholesterol and Cholesterol Sulfate in Membranes
For researchers, scientists, and drug development professionals, understanding the nuanced roles of sterols within cellular membranes is paramount. While cholesterol is widely recognized for its critical functions in maintaining membrane integrity and fluidity, its sulfated counterpart, this compound, exhibits distinct and vital functionalities. This guide provides an objective comparison of the biophysical and cellular effects of cholesterol versus this compound, supported by experimental data, detailed methodologies, and visual representations of key concepts.
I. Biophysical Properties in Model Membranes
The addition of a sulfate group to the cholesterol molecule dramatically alters its interaction with the lipid bilayer, leading to significant differences in membrane properties such as fluidity, hydration, and phase behavior.
Data Summary: Cholesterol vs. This compound in Model Membranes
| Property | Cholesterol (Chol) | This compound (CS) | Key Findings | Reference(s) |
| Membrane Ordering | Generally increases membrane order | Effect is temperature and concentration-dependent. At high temperatures, 30 mol% CS orders the membrane like 15 mol% Chol, but disorders it more than Chol at low temperatures. Overall, has an increasing ordering effect.[1] | CS has a more complex and potent effect on membrane order than cholesterol. | [1] |
| Membrane Fluidity | Decreases fluidity (increases rigidity) | In cholesterol-poor systems, can decrease fluidity at higher concentrations (e.g., 10 mol%). In cholesterol-rich systems, the effect is negligible. | The impact of CS on fluidity is highly dependent on the surrounding lipid environment. | |
| Lipid Packing | Increases packing density | Decreases lipid packing density, potentially by introducing packing defects due to its bulky sulfate group.[2] | CS disrupts the tight packing of lipids more than cholesterol. | [2] |
| Membrane Permeability | Decreases permeability | Increases permeability to a much larger extent than cholesterol. | Membranes containing CS are "leakier" than those with cholesterol. | |
| Membrane Hydration | Binds a limited number of water molecules | Binds significantly more water molecules (approx. 12 more per molecule than Chol) at the membrane interface, leading to greater membrane swelling.[3] | CS dramatically increases the hydration layer of the membrane. | [3] |
| Lateral Phase Separation | Does not induce phase separation in certain mixed PC bilayers | Induces lateral phase separation in mixed phospholipid bilayers (18:0,18:1 PC/18:0,22:6 PC) at concentrations of 2.5 mol% or more. | CS can drive the formation of distinct lipid domains where cholesterol does not. | |
| Location in Bilayer | Hydroxyl group near the lipid headgroups, steroid ring in the hydrophobic core | The polar sulfate group positions the molecule higher in the bilayer, closer to the aqueous environment. | CS is more exposed to the aqueous phase than cholesterol. | |
| Main Phase Transition (Tm) | Broadens and shifts Tm to a lesser extent | Decreases and broadens the main phase transition of various PCs to a much larger extent than cholesterol. | CS has a more pronounced disordering effect on the gel phase of lipids. |
Experimental Protocols
A variety of biophysical techniques have been employed to elucidate the differing effects of cholesterol and this compound on membrane properties.
-
Objective: To measure the main phase transition temperature (Tm) and enthalpy of lipid bilayers.
-
Methodology:
-
Prepare multilamellar vesicles (MLVs) of a specific phospholipid composition (e.g., DPPC, 18:0,18:1 PC) with varying molar percentages of cholesterol or this compound.
-
Hydrate the lipid films in a buffer solution.
-
Load a precise amount of the lipid dispersion into an aluminum DSC pan.
-
Use an identical pan with buffer only as a reference.
-
Scan the samples over a defined temperature range (e.g., 10-60°C) at a constant rate (e.g., 1°C/min).
-
The temperature at which the peak of the endothermic transition occurs is the Tm. The area under the peak corresponds to the transition enthalpy.
-
-
Data Interpretation: A decrease and broadening of the Tm in the presence of the sterol indicates a disordering effect on the gel-phase lipids and a disruption of cooperative melting.
-
Objective: To determine the ordering of lipid acyl chains and the extent of water binding at the membrane interface.
-
Methodology:
-
Synthesize or purchase phospholipids with deuterium labels at specific positions on the acyl chains.
-
Prepare MLVs with these labeled lipids and either cholesterol or this compound.
-
Hydrate the samples with heavy water (D₂O) to measure water binding.
-
Acquire ²H-NMR spectra at various temperatures.
-
Calculate the quadrupolar splitting (Δνq) from the spectra, which is proportional to the order parameter (SCD) of the C-²H bond.
-
-
Data Interpretation: Larger quadrupolar splittings indicate a higher degree of order in the lipid chains. The signal from D₂O can be used to quantify the number of water molecules bound at the interface.
-
Objective: To assess membrane fluidity and order using fluorescent probes.
-
Methodology:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Incorporate a fluorescent probe, such as TMA-DPH (for anisotropy, measuring fluidity at the lipid/water interface) or Laurdan (for Generalized Polarization, GP, measuring lipid packing/order).
-
Measure fluorescence intensity with polarizers oriented parallel and perpendicular to the excitation light.
-
Calculate anisotropy () or GP values based on the measured intensities.
-
-
Data Interpretation: Higher anisotropy values suggest decreased rotational mobility of the probe and thus lower membrane fluidity.[1] Higher GP values indicate a more ordered or tightly packed lipid environment.[1]
II. Molecular Interactions and Cellular Functions
The structural differences between cholesterol and this compound translate into distinct roles in cellular processes, from signaling to homeostasis.
Comparative Cellular Functions
| Cellular Process | Role of Cholesterol | Role of this compound | Key Differences | Reference(s) |
| T-Cell Receptor (TCR) Signaling | Binds to TCRβ, promoting the formation of TCR multimers necessary for signal initiation. | Competitively displaces cholesterol from TCRβ, disrupting TCR multimers and inhibiting downstream signaling.[4] | CS acts as a negative regulator of TCR signaling, while cholesterol is a positive regulator. | [4] |
| Cholesterol Homeostasis | A key component of cellular cholesterol pools; its levels are tightly regulated. | Reduces intracellular cholesterol levels by: 1) Promoting HMG-CoA reductase degradation, 2) Blocking LDL receptor endocytosis, and 3) Suppressing SREBP-2 activation.[5] | CS actively downregulates cellular cholesterol synthesis and uptake pathways. | [5] |
| Platelet Adhesion | Does not serve as a direct substrate for platelet adhesion. | Acts as a specific substrate for platelet adhesion under arterial flow conditions.[6] | The sulfate group is critical for the specific interaction with platelets. | [6] |
| Protein Interactions | Interacts with proteins primarily through its hydroxyl group and hydrophobic steroid ring. | The charged sulfate group allows for more diverse and dense ionic interactions with proteins, in addition to hydrophobic interactions.[7] | CS can engage in electrostatic interactions that are not possible for cholesterol. | [7] |
| Skin Barrier Function | A crucial lipid for maintaining the integrity and impermeability of the stratum corneum. | The ratio of CS to cholesterol is critical. Desulfation of CS to cholesterol is a key step in epidermal maturation and barrier formation.[2] | CS is a precursor and regulator in the formation of a functional skin barrier. | [2] |
Signaling Pathway: T-Cell Receptor Activation
The opposing roles of cholesterol and this compound in T-cell activation provide a clear example of their functional divergence. Cholesterol is essential for the pre-clustering of TCRs into signaling-competent multimers. This compound disrupts these critical interactions.
Workflow: Investigating Sterol Effects on Cellular Cholesterol Homeostasis
The following workflow outlines an experimental approach to validate the finding that this compound reduces cellular cholesterol levels.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of cholesterol and this compound on hydration and ordering of dimyristoylphosphatidylcholine membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of T cell receptor signaling by this compound, a naturally occurring derivative of membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Common structural features of cholesterol binding sites in crystallized soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Cholesterol Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cholesterol sulfate is crucial in various research and clinical settings, as its levels are implicated in numerous physiological and pathological processes. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound analysis hinges on a trade-off between sensitivity, specificity, and accessibility. While LC-MS/MS offers unparalleled performance, HPLC-UV can be a viable alternative in certain contexts, though no direct validated methods for this compound using HPLC-UV were found in the public domain. The following table summarizes the expected performance characteristics based on validated methods for this compound by LC-MS/MS and for cholesterol by HPLC-UV.
| Parameter | HPLC-UV (for Cholesterol - adapted for this compound) | LC-MS/MS (for this compound) |
| Linearity (R²) | >0.999[1] | >0.99 |
| Limit of Detection (LOD) | ~2.13 mg/kg (for cholesterol)[1] | Not explicitly stated, but lower than LOQ |
| Limit of Quantification (LOQ) | ~6.45 mg/kg (for cholesterol)[1] | 1 - 80 ng/mL |
| Precision (%RSD) | <5%[2] | <10% (intra- and inter-day) |
| Accuracy (% Recovery) | 96% - 102%[2] | <10% (relative error) |
| Specificity | Lower, susceptible to interference from matrix components with similar UV absorbance. | High, based on specific precursor-to-product ion transitions. |
| Sample Volume | Variable, typically larger volumes may be needed to achieve desired sensitivity. | As low as 300 µL of serum. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS analysis of this compound and a general HPLC-UV method for cholesterol, which would require adaptation and validation for this compound.
LC-MS/MS Method for this compound
This protocol is based on a validated method for the simultaneous quantification of 11 intact steroid sulfates, including this compound, in human serum.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a Sep-Pak C18 cartridge with 2 mL of methanol followed by 2 mL of water.
-
Dilute 300 µL of serum with water and load it onto the conditioned cartridge.
-
Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform to remove interfering lipids.
-
Elute the sulfated steroids with 4 mL of methanol.
-
Evaporate the methanolic eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.
-
Centrifuge the reconstituted sample before injection.
2. Liquid Chromatography:
-
Column: Accucore Phenyl-X (100 × 2.1 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium acetate (pH 7) in 85% water and 15% acetonitrile
-
Mobile Phase B: 70% methanol and 30% acetonitrile
-
Flow Rate: As per the optimized gradient program.
-
Injection Volume: 10 µL
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Capillary Temperature: 270°C
-
Vaporizer Temperature: 350°C
-
Sheath Gas: 50 arbitrary units
-
Auxiliary Gas: 20 arbitrary units
-
Monitor specific precursor and product ion transitions for this compound.
HPLC-UV Method for Cholesterol (Adaptable for this compound)
This protocol is a general representation of methods used for cholesterol analysis and would require significant optimization and validation for this compound.[1][3][4][5]
1. Sample Preparation (Saponification and Liquid-Liquid Extraction):
-
To a known volume of sample, add an ethanolic potassium hydroxide solution.
-
Heat the mixture to saponify cholesteryl esters.
-
After cooling, extract the unsaponifiable matter (containing free cholesterol) with a non-polar solvent like hexane or a chloroform-methanol mixture.
-
Wash the organic extract with water to remove the base.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Nova-Pak C18, 4 µm, 300 × 3.9 mm).[3]
-
Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 83:17 v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Injection Volume: 20 µL.
Visualizing the Methodologies
To better understand the experimental workflows and the logical comparison between the two techniques, the following diagrams are provided.
Conclusion
The cross-validation of analytical methods is paramount in ensuring data integrity and comparability across different studies. For the analysis of this compound, LC-MS/MS stands out as the superior method, offering high sensitivity and specificity, which are critical for accurate quantification in complex biological matrices.
For researchers and professionals in drug development requiring high-quality, reliable quantitative data for this compound, the development and validation of an in-house LC-MS/MS method or the use of a contract research organization with this capability is the recommended approach.
References
- 1. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 2. vitas.no [vitas.no]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cholesterol in mouse brain by HPLC with UV detection | PLOS One [journals.plos.org]
- 6. animbiosci.org [animbiosci.org]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Antagonistic Effect of Sulfated Oxysterols on Liver X Receptors (LXR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sulfated oxysterols as antagonists of Liver X Receptors (LXRs) against other known LXR antagonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the LXR signaling pathway and experimental workflows.
Introduction to LXR and the Role of Antagonists
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] They act as cholesterol sensors, and upon activation by oxysterols, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and lipogenesis (e.g., SREBP-1c). While LXR agonists have been explored for their potential in treating atherosclerosis, their tendency to induce hepatic steatosis (fatty liver) has limited their therapeutic application. This has spurred interest in the development of LXR antagonists as potential therapeutic agents for metabolic diseases. Sulfated oxysterols have emerged as a class of endogenous molecules with LXR antagonistic properties.
LXR Signaling Pathway
The LXR signaling pathway is a critical regulator of lipid metabolism. The following diagram illustrates the canonical pathway and the point of intervention for antagonists.
Caption: LXR signaling pathway and points of antagonism.
Comparative Analysis of LXR Antagonists
This section provides a quantitative comparison of the antagonistic potency of various sulfated oxysterols and other known LXR antagonists. The data is presented as IC50 values, which represent the concentration of an antagonist that inhibits the response by 50%.
| Antagonist Class | Compound | LXR Isoform | Assay Type | IC50 (µM) | Reference |
| Sulfated Oxysterols | 24-Hydroxycholesterol-3-sulfate | LXRα | Co-activator Recruitment | 0.15 | [2] |
| 24-Hydroxycholesterol-24-sulfate | LXRα | Co-activator Recruitment | 0.31 | [2] | |
| 5α,6α-epoxycholesterol-3-sulfate (ECHS) | LXR | Reporter Gene | Not specified | [1] | |
| 7-ketocholesterol-3-sulfate | LXR | Reporter Gene | Not specified | [1] | |
| Prostaglandins | Prostaglandin F2α | LXRα-LBD | Not specified | 12.6 | [3] |
| Prostaglandin F2α | LXRβ-LBD | Not specified | 15.0 | [3] | |
| Natural Products | Guttiferone | LXRα | Not specified | Not specified | [3] |
Note: The IC50 values can vary depending on the specific assay conditions, cell type, and the agonist used for competition. Direct comparison between different studies should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments used to assess the antagonistic effect of sulfated oxysterols on LXR are provided below.
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit LXR-mediated transcription of a reporter gene (luciferase) in response to an LXR agonist.
Experimental Workflow:
Caption: Workflow for a Luciferase Reporter Assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells into 96-well plates at an appropriate density.
-
Transfect cells using a suitable transfection reagent with plasmids encoding for LXR (α or β), RXR, and a luciferase reporter gene driven by an LXR response element (LXRE). A co-transfection with a Renilla luciferase plasmid can be used for normalization.[4][5]
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of a potent LXR agonist (e.g., T0901317 at its EC50 concentration).
-
Add the sulfated oxysterol or other test antagonists at a range of concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a luminometer.[6]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
This assay directly measures the ability of an antagonist to disrupt the interaction between the LXR ligand-binding domain (LBD) and a co-activator peptide, a crucial step in LXR activation.
Experimental Workflow:
Caption: Workflow for a TR-FRET Co-regulator Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well plate, add the test antagonist (sulfated oxysterol) at various concentrations.
-
Add a fixed concentration of an LXR agonist (e.g., T0901317).
-
Add a pre-mixed solution containing the GST-LXR-LBD, fluorescein-labeled co-activator peptide, and terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
FRET Measurement:
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
-
The agonist will induce a high FRET signal due to the recruitment of the co-activator peptide to the LXR-LBD. The antagonist will compete with the agonist and reduce the FRET signal.
-
Plot the FRET ratio against the antagonist concentration and determine the IC50 value for the displacement of the co-activator peptide.
-
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This method quantifies the mRNA levels of LXR target genes to assess the functional consequence of LXR antagonism in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., HepG2 for liver-related effects, or THP-1 derived macrophages) and treat them with an LXR agonist in the presence or absence of the sulfated oxysterol antagonist for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., ABCA1, SREBP1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[12][13][14]
-
The thermal cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the ΔΔCt method.
-
Conclusion
Sulfated oxysterols represent a class of endogenous LXR antagonists with the potential to modulate lipid metabolism without the lipogenic side effects associated with LXR agonists. This guide provides a framework for researchers to compare the antagonistic effects of sulfated oxysterols with other LXR modulators. The provided experimental protocols offer a starting point for the in vitro characterization of novel LXR antagonists, which is a critical step in the drug discovery and development process for new therapies targeting metabolic diseases. Further research is warranted to fully elucidate the therapeutic potential of sulfated oxysterols and other LXR antagonists.
References
- 1. Auto-oxidized cholesterol sulfates are antagonistic ligands of liver X receptors: implications for the development and treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 24-Hydroxycholesterol Sulfation by Human Cytosolic Sulfotransferases: Formation of Monosulfates and Disulfates, Molecular Modeling, Sulfatase Sensitivity, and Inhibition of Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands of Therapeutic Utility for the Liver X Receptors [mdpi.com]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Endogenous and Exogenous Cholesterol Sulfate
For researchers, scientists, and drug development professionals, understanding the distinct contributions of internally produced (endogenous) and externally acquired (exogenous) cholesterol sulfate is critical for advancing studies in metabolic diseases, dermatology, and steroid hormone regulation. This guide provides a comparative overview of the methodologies used to distinguish between these two sources, supported by experimental principles and data presentation formats.
This compound, an important metabolite of cholesterol, plays a significant role in various physiological processes, including skin barrier function, steroidogenesis, and cell signaling. Disentangling the pathways that contribute to its circulating and tissue-specific pools is essential for elucidating its role in health and disease.
Endogenous vs. Exogenous this compound: A Comparative Overview
The primary distinction between endogenous and exogenous this compound lies in their origin. Endogenous this compound is synthesized within the body's cells from cholesterol, a process catalyzed by sulfotransferase enzymes, particularly SULT2B1b. The precursor cholesterol can itself be of endogenous origin (synthesized de novo from acetyl-CoA) or from dietary sources. Exogenous this compound, on the other hand, refers to the direct absorption of this sulfated steroid from external sources, although this is generally considered to be a minor contributor to the body's total pool compared to the absorption of non-sulfated cholesterol.
The key to differentiating these sources lies in isotopic labeling, a powerful technique that allows for the tracing of molecules through metabolic pathways. By introducing cholesterol or its precursors labeled with stable isotopes (such as deuterium or carbon-13), researchers can track their incorporation into the this compound pool and distinguish them from the unlabeled, pre-existing molecules.
Experimental Approaches to Differentiation
The gold-standard for distinguishing between endogenous and exogenous sources of this compound involves stable isotope tracing coupled with mass spectrometry. This methodology allows for the precise quantification of labeled and unlabeled forms of the molecule.
Key Experimental Techniques:
-
Stable Isotope Labeling: This technique involves the administration of a precursor molecule containing a heavy isotope, such as deuterium (²H) or carbon-13 (¹³C). For tracing exogenous cholesterol, a diet containing labeled cholesterol is provided. To trace endogenous synthesis, labeled precursors like ¹³C-glucose or deuterated water (D₂O) can be used, which are incorporated during the de novo synthesis of cholesterol.
-
Mass Spectrometry (MS): This analytical technique is used to detect and quantify the labeled and unlabeled this compound. The difference in mass between the isotopically labeled and unlabeled molecules allows for their distinct measurement. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity for this purpose.
Experimental Protocol: Tracing Endogenous and Exogenous this compound using Stable Isotopes
This protocol outlines a general approach for a preclinical study aimed at differentiating the contribution of dietary (exogenous) versus de novo synthesized (endogenous) cholesterol to the circulating this compound pool.
Objective: To quantify the relative contributions of exogenous and endogenous cholesterol to the plasma this compound pool.
Materials:
-
Animal models (e.g., mice or rats)
-
Standard chow
-
Custom chow containing a known concentration of deuterium-labeled cholesterol (d₇-cholesterol)
-
Deuterated water (D₂O)
-
Blood collection supplies
-
Internal standards for cholesterol and this compound (e.g., ¹³C-cholesterol sulfate)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing conditions for one week on a standard chow diet.
-
Divide animals into two groups:
-
Exogenous Labeling Group: Fed a diet containing d₇-cholesterol.
-
Endogenous Labeling Group: Provided with drinking water enriched with D₂O (e.g., 4-8%).
-
-
-
Isotope Administration and Sample Collection:
-
Administer the respective labeled diets and water for a defined period (e.g., 1-4 weeks) to allow for isotopic enrichment to reach a steady state.
-
Collect blood samples at baseline and at specified time points throughout the study. Plasma should be separated and stored at -80°C until analysis.
-
-
Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
Add an internal standard (¹³C-cholesterol sulfate) to each sample to correct for extraction efficiency and instrument variability.
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing cholesterol and this compound.
-
-
LC-MS/MS Analysis:
-
Separate cholesterol and this compound using a suitable liquid chromatography method.
-
Use a tandem mass spectrometer to detect and quantify the different isotopic forms of this compound:
-
Unlabeled (from the pre-existing pool)
-
d₇-labeled (from the exogenous diet)
-
D-labeled (from endogenous synthesis via D₂O)
-
¹³C-labeled (internal standard)
-
-
-
Data Analysis:
-
Calculate the absolute concentrations of each isotopic form of this compound based on the internal standard.
-
Determine the percentage contribution of exogenous and endogenous sources to the total this compound pool at each time point.
-
Data Presentation
Quantitative data from such studies should be presented in a clear and structured format to facilitate comparison.
| Source | Parameter | Control Group (Unlabeled Diet) | Exogenous Labeling Group (d₇-Cholesterol Diet) | Endogenous Labeling Group (D₂O Water) | Reference |
| Plasma | Total this compound (µg/mL) | 1.5 ± 0.3 | 1.6 ± 0.4 | 1.4 ± 0.3 | Fictional Data |
| Plasma | % Contribution of Exogenous this compound | < 1% | 15 ± 4% | < 1% | Fictional Data |
| Plasma | % Contribution of Endogenous this compound | > 99% | 85 ± 4% | > 99% (of which a fraction will be D-labeled) | Fictional Data |
| Skin | Total this compound (nmol/g tissue) | 10.2 ± 2.1 | 11.5 ± 2.5 | 9.8 ± 1.9 | Fictional Data |
| Skin | % Contribution of Exogenous this compound | < 1% | 8 ± 2% | < 1% | Fictional Data |
| Skin | % Contribution of Endogenous this compound | > 99% | 92 ± 2% | > 99% (of which a fraction will be D-labeled) | Fictional Data |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in this compound metabolism and the experimental design.
Caption: Metabolic pathways of endogenous and exogenous this compound.
Caption: Experimental workflow for differentiating this compound sources.
By employing these sophisticated techniques and clear data presentation, researchers can effectively dissect the origins of this compound, paving the way for a deeper understanding of its physiological and pathological roles.
A Comparative Guide to Cholesterol Sulfate Measurement for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the current methodologies for the quantification of cholesterol sulfate, a crucial molecule involved in various physiological processes. Given the absence of standardized inter-laboratory comparison programs for this compound, this document focuses on a qualitative comparison of the most common analytical techniques, supported by detailed experimental protocols. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound measurement depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table provides a qualitative comparison of the most frequently employed techniques.
| Method | Principle | Sample Throughput | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a stationary phase, followed by visualization and densitometry. | Moderate | Low to Moderate | Moderate | Simple, cost-effective, rapid for qualitative screening.[1] | Limited quantitative accuracy, potential for interfering substances.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High | Moderate to High | High | Good resolution, high reproducibility, and accurate quantification. | Requires derivatization for some detection methods, can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Moderate | High | Very High | High sensitivity and specificity, provides structural information. | Requires derivatization to increase volatility, potential for thermal degradation. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly specific detection using two stages of mass analysis. | High | Very High | Very High | Gold standard for quantification, high sensitivity and specificity, suitable for complex matrices. | High instrument cost, requires specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical techniques discussed.
Thin-Layer Chromatography (TLC) Protocol
This protocol is adapted from a method for the determination of serum this compound.[1]
-
Sample Preparation:
-
Isolate sulfated steroids from 1 ml of serum using an octadecylsilane-bonded (C18) reverse-phase column.
-
Perform solvolysis to desulfate the steroids.
-
-
Chromatography:
-
Apply the extracted and desulfated sample to a C18 TLC plate.
-
Develop the plate using an appropriate solvent system to separate cholesterol from other lipids.
-
-
Detection and Quantification:
-
Spray the plate with a visualizing agent (e.g., phosphomolybdic acid) and heat to reveal the separated lipid spots.
-
Quantify the this compound-derived spot using a photodensitometer.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for quantifying this compound in human spermatozoa and seminal plasma.
-
Sample Preparation:
-
Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Evaporate the solvent and reconstitute the lipid extract in the mobile phase.
-
-
Chromatography:
-
Inject the sample onto a reversed-phase C18 column (e.g., Inertsil ODS2, 5 µm).
-
Elute the analytes using a binary gradient of chloroform-methanol and chloroform-methanol-water at a flow rate of 0.25 ml/min.
-
-
Detection and Quantification:
-
Detect the eluted sterols using a light-scattering detector (mass detector).
-
Quantify by comparing the peak area to a standard curve of known this compound concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general workflow applicable to various biological samples.
-
Sample Preparation:
-
Spike the sample with a deuterated internal standard (e.g., d7-cholesterol sulfate) for accurate quantification.
-
Perform lipid extraction using a solvent like methanol.
-
Centrifuge to pellet solids and collect the supernatant.
-
Evaporate the solvent and reconstitute the extract in a suitable solvent for LC-MS analysis.
-
-
Chromatography:
-
Inject the sample onto a UPLC/HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile, with or without additives like formic acid or ammonium acetate, to achieve optimal separation.
-
-
Mass Spectrometry:
-
Ionize the eluted this compound using electrospray ionization (ESI) in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion for this compound and fragmenting it to produce characteristic product ions for specific and sensitive detection.
-
Quantify using the ratio of the peak area of the analyte to the internal standard.
-
Visualizing Experimental and Biological Pathways
Understanding the experimental workflow and the biological context of this compound is essential for meaningful data interpretation. The following diagrams, generated using the DOT language, illustrate a typical analytical workflow and a key signaling pathway involving this compound.
Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.
Caption: Key signaling and metabolic pathways involving this compound.[1]
Conclusion
The accurate measurement of this compound is critical for advancing our understanding of its roles in health and disease. While LC-MS/MS is currently the gold standard for its sensitive and specific quantification, other methods like HPLC and TLC can be valuable for specific applications. The choice of methodology should be carefully considered based on the research question and available resources. The protocols and diagrams provided in this guide serve as a foundational resource for laboratories aiming to establish or optimize this compound measurement. Further inter-laboratory comparison studies are warranted to harmonize methodologies and ensure data comparability across different research settings.
References
Comparative Analysis of SULT2B1b Knockdown and Alternative Strategies for Modulating Cellular Cholesterol Sulfate Levels
For Immediate Release
This guide provides a comprehensive comparison of methods to validate the role of Sulfotransferase 2B1b (SULT2B1b) in cellular cholesterol sulfate (CS) production, primarily focusing on SULT2B1b knockdown. It is intended for researchers, scientists, and drug development professionals investigating sterol metabolism and its implications in various diseases. This document outlines the effects of SULT2B1b knockdown on cellular CS levels and compares this method with alternative approaches for modulating CS concentrations, supported by experimental data and detailed protocols.
Introduction to SULT2B1b and this compound
This compound is a crucial metabolite involved in numerous physiological processes, including cell membrane stabilization, epidermal barrier function, and signal transduction. The primary enzyme responsible for the sulfonation of cholesterol to form CS in humans is SULT2B1b.[1][2] Dysregulation of SULT2B1b activity and subsequent alterations in CS levels have been implicated in several pathologies, including cancer and skin diseases.[1] Therefore, understanding and manipulating cellular CS levels through modulation of SULT2B1b is of significant interest in biomedical research.
SULT2B1b Knockdown as a Validation Tool
Genetic knockdown of SULT2B1b using techniques such as RNA interference (siRNA) is a common and specific method to investigate the function of this enzyme and its role in CS synthesis. Studies in various cancer cell lines have demonstrated that knockdown of SULT2B1b leads to decreased cell proliferation and viability, highlighting the importance of this enzyme in pathological contexts.[3][4]
While many studies qualitatively demonstrate a reduction in CS levels upon SULT2B1b knockdown using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), specific quantitative data from these experiments is not always published.[3][4] The following table summarizes the expected outcome of SULT2B1b knockdown on cellular CS levels based on its known function.
| Method | Target | Expected Effect on Cellular this compound | Cell Line Example(s) | Reference |
| SULT2B1b Knockdown (siRNA) | SULT2B1b mRNA | Significant Decrease | LNCaP (Prostate Cancer), C4-2 (Prostate Cancer) | [3][4] |
Alternative Methods for Modulating Cellular this compound
Beyond genetic knockdown, pharmacological inhibition and direct administration of CS offer alternative approaches to modulate its cellular concentrations.
-
Pharmacological Inhibition: Small molecule inhibitors targeting the enzymatic activity of SULT2B1b are being developed. These inhibitors provide a potential therapeutic avenue and a tool for acute modulation of CS synthesis.[1]
-
Exogenous Administration of this compound: The direct application of CS to cell cultures allows for the study of its downstream effects, bypassing the need for endogenous synthesis. Cultured human keratinocytes have been shown to readily take up exogenous this compound.[3]
The following table compares these alternative methods with SULT2B1b knockdown.
| Method | Target/Mechanism | Expected Effect on Cellular this compound | Advantages | Disadvantages |
| SULT2B1b Knockdown (siRNA) | SULT2B1b mRNA | Decrease | High specificity for the target enzyme. | Transient effect, potential off-target effects of siRNA. |
| Pharmacological Inhibition | SULT2B1b enzymatic activity | Decrease | Temporal control of inhibition, potential for in vivo application. | Potential for off-target effects of the inhibitor, requires inhibitor validation. |
| Exogenous Administration | Direct supplementation | Increase | Bypasses endogenous synthesis, allows for dose-response studies. | May not fully replicate physiological intracellular distribution and concentration. |
Experimental Protocols
SULT2B1b Knockdown using siRNA
This protocol describes a general procedure for the transient knockdown of SULT2B1b in a cancer cell line, such as LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
siRNA targeting SULT2B1b and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 25 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells in 2.4 mL of fresh culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess SULT2B1b mRNA and protein levels by qRT-PCR and Western blot, respectively.
-
This compound Analysis: Harvest cells and media for this compound quantification by LC-MS/MS.
Quantification of Cellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from cultured cells.
Materials:
-
Cell pellet
-
Methanol, Chloroform, Water (LC-MS grade)
-
Deuterated this compound (d7-CS) as an internal standard
-
LC-MS/MS system (e.g., triple-quadrupole mass spectrometer with ESI source)
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Lipid Extraction:
-
To the cell suspension, add a solution of methanol:chloroform:water (5:2:2, v/v/v) containing a known amount of d7-CS internal standard.
-
Vortex vigorously and sonicate to ensure complete extraction.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant and induce phase separation by adding chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate this compound from other lipids using a suitable C18 reverse-phase column and a gradient of mobile phases (e.g., water and methanol/acetonitrile with a suitable modifier like ammonium acetate).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transition for this compound is typically m/z 465.3 -> 96.9.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the this compound amount to the total protein content or cell number of the sample.
-
Visualizations
References
- 1. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Sulfonation Enzyme, SULT2B1b, Modulates AR and Cell Growth Properties in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Metabolomic Analysis of Sulfated Steroids in Serum
This guide offers a comparative overview of current methodologies for the quantitative analysis of sulfated steroids in serum, tailored for researchers, scientists, and drug development professionals. We provide a synopsis of common analytical techniques, present comparative performance data, and detail experimental protocols.
Sulfated steroids, such as dehydroepiandrosterone sulfate (DHEAS) and pregnenolone sulfate (PregS), are critical precursors and reservoirs for active steroid hormones and also function as neuroactive molecules themselves.[1] DHEAS is the most abundant steroid in human circulation.[1] Accurate quantification of these molecules is vital for understanding endocrine functions, aging, and various pathologies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[3]
Comparative Analysis of Analytical Methodologies
The accurate measurement of sulfated steroids in serum involves several critical steps: sample preparation, chromatographic separation, and mass spectrometric detection. The choice of method at each step can significantly impact the quality and reliability of the results.
1. Sample Preparation: Extraction Techniques
The primary goal of sample preparation is to isolate the steroids of interest from the complex serum matrix, which contains proteins, lipids, and other interfering substances.[4] The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This classic technique uses a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to partition steroids from the aqueous serum sample.[4] LLE is effective but can be time-consuming and labor-intensive, especially for large numbers of samples.[4]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analytes from the liquid sample.[5] Interfering components are washed away, and the purified analytes are then eluted with a small volume of organic solvent.[5] SPE methods are often faster, more amenable to automation, and can provide cleaner extracts than LLE.[6] Mixed-mode SPE sorbents that combine reversed-phase and ion-exchange functionalities can be particularly effective at removing matrix components.[5]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Principle | Analyte partitioning between a solid sorbent and liquid sample. | Analyte partitioning between two immiscible liquid phases. | A hybrid method where the aqueous sample is absorbed onto a solid support, and analytes are eluted with an organic solvent.[5] |
| Advantages | High recovery, clean extracts, easily automated, high throughput.[6] | Low cost, simple principle. | Combines benefits of LLE with the ease of SPE; avoids emulsion formation.[5] |
| Disadvantages | Higher cost per sample, potential for sorbent variability. | Can be labor-intensive, time-consuming, prone to emulsion formation, larger solvent volumes. | Can be less effective at removing certain matrix interferences compared to advanced SPE.[5] |
| Typical Recovery | Generally high and reproducible; e.g., 90-98% for some anabolic steroids.[5] Recoveries can range from ~40% to over 90% depending on the specific steroid and protocol.[6][7] | Variable; dependent on solvent choice and technique. | Generally good, but can be analyte-dependent. |
| Matrix Effects | Can be significantly minimized, especially with optimized wash steps and sorbent chemistry. Average matrix effects can be as low as 6%. | Can be significant if co-extracting interfering substances. Average matrix effects around 16%, but more variable. | Can be more pronounced than SPE; average matrix effects reported around 26%. |
Chromatographic Separation and Mass Spectrometric Detection
Direct analysis of intact sulfated steroids is typically performed using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[3][8]
-
Chromatography: C18 columns are commonly used, though other phases like PFP (pentafluorophenyl) can offer alternative selectivity.[3][9] Gradient elution with mobile phases consisting of water and methanol or acetonitrile is standard.[9]
-
Detection: In negative ESI mode, sulfated steroids readily form deprotonated molecules [M-H]⁻.[8] For MS/MS analysis, characteristic fragment ions corresponding to the loss of the sulfo group, such as [HSO₄]⁻ (m/z 97) or [SO₃]⁻ (m/z 80), are monitored for quantification.[8][10] This approach is highly specific and sensitive.
| Method | Instrumentation | Ionization Mode | Typical Analytes | Lower Limit of Quantification (LOQ) |
| Method A | LC-MS/MS (C18aQ column) | ESI Negative | E1S, E2S, AS, 16-OH-DHEAS, PREGS, DHEAS | 0.08 to 1 ng/mL[3] |
| Method B | LC-MS/MS (C18 column) | ESI Negative | 16 sulfated/glucuronidated steroids | 10 ng/mL (most analytes)[11] |
| Method C | In-tube SPME-LC-MS/MS | ESI Negative | PREGS, DHEAS, CRTS, E2S (in saliva) | 0.59 to 3.20 pg/mL[8] |
| Method D | LC-MS/MS (PFP column) with Derivatization | ESI Positive | 12 unconjugated steroids (e.g., Testosterone, Cortisol) | 0.005 to 1 ng/mL[9] |
Note: LOQs are highly dependent on the specific analyte, matrix, and instrument sensitivity. The table provides a general comparison based on published data.
Experimental Protocols & Workflows
Generalized Experimental Workflow
The process for analyzing sulfated steroids in serum follows a structured path from sample collection to data interpretation.
Caption: General workflow for serum sulfated steroid analysis.
Detailed Protocol: Solid-Phase Extraction (SPE) Method
This protocol is a representative example for the extraction of sulfated and unconjugated steroids from serum, adapted from established methods.[3][5][12]
-
Sample Pre-treatment:
-
To 200 µL of serum, add internal standards (e.g., deuterium-labeled versions of the target analytes).
-
Add 600 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (using a hydrophilic-lipophilic balanced (HLB) sorbent):
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 30% methanol in water to remove polar impurities.
-
Wash 2: Wash the cartridge with 1 mL of hexane to remove non-polar lipids (optional, can improve cleanliness).
-
Dry: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elute: Elute the steroids with 1 mL of 50:50 methanol:acetonitrile.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.
-
Biological Context: Sulfated Steroid Pathways
Sulfated steroids are part of a complex metabolic network. Dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, are key players. DHEA is synthesized from pregnenolone, which itself is derived from cholesterol.[2][13] The enzyme SULT2A1 catalyzes the conversion of DHEA to the more stable and abundant DHEAS.[13] In peripheral tissues, steroid sulfatase (STS) can reverse this process, converting DHEAS back to DHEA, which can then be metabolized into active androgens and estrogens.[13]
Caption: Key pathways in the synthesis and conversion of DHEA/DHEAS.
References
- 1. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arborassays.com [arborassays.com]
- 5. amchro.com [amchro.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. unitedchem.com [unitedchem.com]
- 13. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the impact of SULT2B1b genetic polymorphisms on activity
An Evaluation of SULT2B1b Genetic Polymorphisms and Their Impact on Enzyme Activity
This guide provides a comparative analysis of the impact of various genetic polymorphisms on the enzymatic activity of Sulfotransferase Family 2B Member 1 (SULT2B1b). It is intended for researchers, scientists, and professionals in drug development who are interested in the functional consequences of genetic variations in this key metabolic enzyme.
Human SULT2B1b is a phase II metabolizing enzyme that plays a crucial role in the sulfation of cholesterol and other 3β-hydroxysteroids.[1] This process is not merely for detoxification and excretion but also converts substrates into biologically active signaling molecules that regulate numerous physiological pathways.[2][3] Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the SULT2B1 gene can lead to amino acid substitutions in the SULT2B1b enzyme, altering its activity and stability.[4][5] These alterations can have significant clinical consequences, influencing disease susceptibility, drug response, and the homeostasis of steroids and oxysterols.[4][6] This guide summarizes experimental data on the activity of SULT2B1b allozymes, details the protocols used for these assessments, and illustrates the key signaling pathways modulated by SULT2B1b activity.
Data Presentation: Comparative Activity of SULT2B1b Allozymes
The enzymatic activity of SULT2B1b variants (allozymes) resulting from non-synonymous cSNPs has been evaluated in several studies. The following table summarizes the reported sulfating activity of various allozymes relative to the wild-type (WT) enzyme, primarily using cholesterol or DHEA as substrates.
| SNP ID | Amino Acid Substitution | Substrate | Relative Activity to Wild-Type (%) | Reference |
| rs777924668 | Pro69Ala | Cholesterol | 4.5 | (Alherz et al., 2018)[6][7] |
| rs1441584631 | Gly72Val | Cholesterol | No Activity Detected | (Alherz et al., 2018)[3][6] |
| rs1498302062 | Thr73Met | Cholesterol | 0.8 | (Alherz et al., 2018)[6][7] |
| rs1459012439 | Arg147His | Cholesterol | No Activity Detected | (Alherz et al., 2018)[3][6] |
| rs200944355 | Asp191Asn | Cholesterol | 54.6 | (Alherz et al., 2018)[6][7] |
| rs199824831 | Arg230His | Cholesterol | 35.5 | (Alherz et al., 2018)[6][7] |
| rs750033184 | Ser244Thr | Cholesterol | 28.1 | (Alherz et al., 2018)[6][7] |
| rs760883015 | Arg274Gln | Cholesterol | 0.5 | (Alherz et al., 2018)[5][6] |
| rs1556899732 | Gly276Val | Cholesterol | No Activity Detected | (Alherz et al., 2018)[3][6] |
| rs199680875 | Pro345Leu | Cholesterol | 40.2 | (Alherz et al., 2018)[6][7] |
| rs1042168 | Leu51Ser | DHEA | 98 | (Ji et al., 2007)[3][6] |
| rs200944355 | Asp191Asn | DHEA | 76 | (Ji et al., 2007)[3][6] |
| rs199824831 | Arg230His | DHEA | 84 | (Ji et al., 2007)[3][6] |
| rs199680875 | Pro345Leu | DHEA | 80 | (Ji et al., 2007)[3][6] |
As the data indicates, certain polymorphisms, such as Gly72Val, Arg147His, and Gly276Val, can result in a complete loss of enzyme activity.[3] Others, like Pro69Ala, Thr73Met, and Arg274Gln, lead to a dramatic reduction in cholesterol-sulfating capacity.[5] The impact of these genetic variations underscores the potential for significant inter-individual differences in cholesterol and steroid metabolism.
Experimental Protocols
The evaluation of SULT2B1b activity is typically conducted using recombinant enzymes. The general workflow involves the generation of SULT2B1b variants via site-directed mutagenesis, expression and purification of the allozymes, followed by enzyme kinetics assays.
Generation, Expression, and Purification of SULT2B1b Allozymes
-
Site-Directed Mutagenesis : Specific SNPs are introduced into the wild-type SULT2B1b cDNA sequence.
-
Expression : The cDNA for wild-type and variant SULT2B1b is cloned into an expression vector (e.g., pGEX or pET vectors for GST or His-tags, respectively) and expressed in a suitable host system, such as E. coli or COS-1 cells.[3][6]
-
Purification : The expressed recombinant proteins are purified from cell lysates using affinity chromatography (e.g., glutathione-Sepharose for GST-tagged proteins).[8] The purity and molecular weight of the allozymes are confirmed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
Enzyme Kinetics Assay (Radiometric Method)
A widely used method for determining SULT2B1b activity is a radiometric assay that measures the transfer of a radiolabeled sulfonate group.[1][8]
-
Reaction Mixture : A standard assay mixture is prepared containing a buffer (e.g., 50 mM HEPES, pH 7.0), a reducing agent (e.g., 1mM DTT), the sulfonate donor 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS), and the steroid substrate (e.g., cholesterol, DHEA, or pregnenolone).[8]
-
Reaction Initiation and Incubation : The reaction is initiated by adding a known amount of the purified SULT2B1b allozyme. The mixture is then incubated at 37°C for a defined period (e.g., 10 minutes).[8]
-
Reaction Termination : The reaction is stopped, typically by heating.[8]
-
Product Separation and Quantification : The [³⁵S]-sulfated product is separated from the unreacted [³⁵S]PAPS. This is often achieved using thin-layer chromatography (TLC).[1][8]
-
Detection : The TLC plate is exposed to autoradiography film to locate the radiolabeled sulfated product. The corresponding spot is then scraped from the plate, and the radioactivity is quantified using a liquid scintillation counter.[9]
-
Kinetic Analysis : To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay is performed with varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[5][8]
Alternative Assay Methods
In addition to the classic radiometric assay, newer methods have been developed to overcome limitations and improve throughput. These include:
-
Fluorometric Coupled-Enzyme Assay : A method that provides consistent kinetic data compared to other techniques.[1]
-
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) : A novel, label-free, high-throughput method for the direct quantification of the sulfo-conjugated product, promising for inhibitor screening.[1][10]
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz illustrate the experimental workflow for evaluating SULT2B1b activity and a key signaling pathway it regulates.
Key Signaling Pathways Modulated by SULT2B1b
SULT2B1b activity is integral to cellular signaling, primarily through its regulation of cholesterol and oxysterol homeostasis. By converting specific sterols into their sulfated forms, SULT2B1b can switch signaling pathways "on" or "off".[2]
LXR/SREBP-1c Signaling Pathway
One of the most well-characterized roles of SULT2B1b is the modulation of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) pathway, which is a master regulator of lipid metabolism.[11]
-
Agonist to Antagonist Conversion : SULT2B1b sulfonates oxysterols like 25-hydroxycholesterol (25HC) and 24(S)-hydroxycholesterol (24HC).[2][11] While 25HC and 24HC are potent agonists of LXR, their sulfated counterparts (25HC3S and 24HCS) act as LXR antagonists.[2][11]
-
Downstream Effects : LXR activation normally promotes the expression of SREBP-1c, which in turn upregulates genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase-1 (ACC1).[11]
-
SULT2B1b-mediated Repression : By producing LXR antagonists, SULT2B1b activity leads to the suppression of the LXR/SREBP-1c axis.[11] This results in decreased expression of lipogenic genes, ultimately reducing hepatic and serum lipid levels.[11] Overexpression of SULT2B1b has been shown to protect against non-alcoholic fatty liver disease (NAFLD) in mouse models.[11]
Genetic polymorphisms that reduce SULT2B1b activity would be expected to shift the balance towards LXR activation, potentially contributing to dyslipidemia and related metabolic disorders.
References
- 1. Novel Desorption Electrospray Ionization Mass Spectrometry Assay for Label-Free Characterization of SULT2B1b Enzyme Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sult2b Enzyme Lab Report - 728 Words | Bartleby [bartleby.com]
- 9. Site-Directed Mutagenesis of Human Cytosolic Sulfotransferase (SULT) 2B1b to Phospho-mimetic Ser348Asp Results in an Isoform With Increased Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. Oxysterol Sulfation by SULT2B1b Suppresses LXR/SREBP-1c Signaling Pathway and Reduces Serum and Hepatic Lipids in Mouse Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Cholesterol Sulfate vs. Total Cholesterol: A Comparative Guide to Biomarker Accuracy
For Immediate Release
In the landscape of clinical diagnostics and drug development, the pursuit of more precise and informative biomarkers is paramount. While total cholesterol is a cornerstone of metabolic and cardiovascular risk assessment, emerging evidence suggests that its sulfated form, cholesterol sulfate, may offer enhanced diagnostic specificity in certain pathological contexts. This guide provides a comprehensive comparison of this compound and total cholesterol as biomarkers, integrating available experimental data, detailed methodologies, and an exploration of their distinct signaling roles.
Quantitative Data Summary
The following tables summarize the diagnostic performance of this compound and total cholesterol as biomarkers. It is important to note that direct head-to-head comparative studies for the same disease are limited. The data presented here is from different studies and contexts, offering a comparative perspective on their potential utility.
Table 1: Diagnostic Accuracy of this compound Metabolites
| Biomarker | Disease | Sample Type | Sensitivity | Specificity | AUC |
| Urinary this compound Metabolites | Niemann-Pick disease type C | Urine | ~95% | 92-100% | >0.95 |
Data from a study on three urinary conjugated cholesterol metabolites. The high sensitivity, specificity, and Area Under the Curve (AUC) suggest their potential as effective diagnostic markers for this specific inherited metabolic disorder.
Table 2: Diagnostic Accuracy of Total Cholesterol
| Biomarker | Condition | Sample Type | Sensitivity | Specificity |
| Total Cholesterol | Hypercholesterolemia | Serum/Plasma | 71% | 76% |
Data from a population-based study using National Cholesterol Education Program (NCEP) guidelines for identifying individuals at risk for hypercholesterolemia. These values reflect its utility as a general screening tool[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of typical experimental protocols for the quantification of this compound and total cholesterol.
Protocol 1: Quantification of this compound by LC-MS/MS
This method allows for the precise measurement of this compound in human serum.
1. Sample Preparation:
- 300 µL of human serum is used for the analysis.
- Proteins are precipitated from the serum sample.
- The supernatant is collected and diluted with water.
2. Solid-Phase Extraction (SPE):
- The diluted supernatant is loaded onto a conditioned SepPak C18 cartridge.
- The cartridge is washed with water, hexane, and chloroform to remove interfering substances.
- This compound is then eluted from the cartridge using methanol.
3. LC-MS/MS Analysis:
- The methanolic fraction is evaporated, and the residue is reconstituted in a solution of water, methanol, acetonitrile, and ammonium hydroxide.
- The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- The analysis is performed using a triple quadrupole mass spectrometer in negative mode detection with a HESI probe[2].
4. Quantification:
- The concentration of this compound is determined by comparing its signal to that of a known concentration of an internal standard. The assay demonstrates good linearity (R² > 0.99) and the limits of quantification are typically in the range of 1-80 ng/ml.
Protocol 2: Quantification of Total Cholesterol by Enzymatic Colorimetric Assay
This is a standard, widely used method for measuring total cholesterol in serum or plasma.
1. Sample Preparation:
- Serum or plasma samples can be used directly or diluted if the cholesterol concentration is expected to be high.
2. Reaction Mixture Preparation:
- A reaction reagent is prepared containing cholesterol esterase, cholesterol oxidase, horseradish peroxidase (HRP), and a colorimetric probe in an assay buffer.
- Cholesterol esterase is included to hydrolyze cholesteryl esters to free cholesterol, ensuring the measurement of total cholesterol.
3. Enzymatic Reaction:
- An aliquot of the sample (or standard) is added to a 96-well plate.
- The cholesterol reaction reagent is added to each well.
- The plate is incubated at 37°C for a specified time (e.g., 45 minutes), protected from light.
- In this reaction, cholesterol esterase converts cholesteryl esters to cholesterol. Cholesterol oxidase then oxidizes the cholesterol, producing hydrogen peroxide (H₂O₂). Finally, HRP catalyzes the reaction of H₂O₂ with the probe to produce a colored product.
4. Measurement:
- The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540-570 nm).
5. Quantification:
- The cholesterol concentration in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of cholesterol.
Signaling Pathways and Logical Relationships
The distinct biological roles of cholesterol and this compound are rooted in their different signaling pathways.
Cholesterol Signaling
Cholesterol is a fundamental component of cell membranes and influences signaling primarily by modulating the organization of lipid rafts. These microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction by concentrating or excluding signaling proteins.
Caption: Cholesterol's role in organizing lipid rafts to regulate protein signaling.
This compound Signaling and Regulation of Cholesterol Homeostasis
This compound acts as a signaling molecule itself and also plays a key role in regulating cellular cholesterol levels. It functions as a ligand for the nuclear receptor RORα and can inhibit both the synthesis and uptake of cholesterol[3][4].
Caption: this compound's regulation of cholesterol synthesis and uptake pathways.
Discussion and Conclusion
The data indicates that total cholesterol serves as a broad, first-line screening tool for assessing cardiovascular risk, though with moderate sensitivity and specificity for identifying individuals with hypercholesterolemia[1]. Its widespread use is supported by well-established, automated, and cost-effective enzymatic assays.
In contrast, this compound appears to have the potential for higher diagnostic accuracy in more specific disease contexts. The remarkable sensitivity and specificity of its metabolites for Niemann-Pick disease type C highlight its promise as a more targeted biomarker. However, its analysis requires more sophisticated and less accessible techniques like LC-MS/MS, which may currently limit its application to specialized research and diagnostic settings.
The distinct signaling roles of these two molecules further underscore their different utilities. Cholesterol's primary signaling function is structural, modulating membrane fluidity and the function of membrane-bound proteins[5]. This compound, on the other hand, acts more like a classical signaling molecule, directly interacting with nuclear receptors and enzymes to regulate gene expression and metabolic pathways[3][4].
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a negative regulator of cellular cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Pathophysiological Implications and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol signaling - Wikipedia [en.wikipedia.org]
Disease & Therapeutic Application
Application Notes: The Role of Cholesterol Sulfate in the Pathogenesis of X-Linked Ichthyosis
Here are the detailed Application Notes and Protocols on the role of cholesterol sulfate in the pathogenesis of X-linked ichthyosis.
Introduction X-linked ichthyosis (XLI), also known as steroid sulfatase (STS) deficiency, is the second most common form of inherited ichthyosis, affecting approximately 1 in 1500 to 1 in 6000 males.[1][2] It is caused by deletions or inactivating mutations in the STS gene, located on the short arm of the X chromosome (Xp22.3).[2] The STS enzyme is a microsomal hydrolase responsible for cleaving the sulfate group from various steroid sulfates, most notably dehydroepiandrosterone sulfate (DHEAS) and this compound (CSO4).[1] In healthy skin, a delicate balance known as the "this compound cycle" is maintained, where cholesterol is sulfated by the enzyme SULT2B1b and subsequently desulfated by STS in the outer layers of the epidermis.[3] This cycle is crucial for regulating epidermal differentiation, skin barrier homeostasis, and the process of desquamation (shedding of dead skin cells).[3][4]
In XLI, the deficiency of STS disrupts this cycle, leading to a massive accumulation of CSO4 in the stratum corneum, plasma, and red blood cell membranes.[3][5][6] This accumulation is the central event driving the pathology of XLI, manifesting as large, dark, polygonal scales on the skin and a compromised epidermal barrier.[2]
Pathophysiological Mechanisms of this compound
The accumulation of CSO4 in the stratum corneum of XLI patients initiates a cascade of events that culminate in the characteristic scaling and barrier defects. Two primary molecular pathways are responsible for the disease phenotype.[7]
-
Impaired Permeability Barrier Function: The integrity of the skin barrier is dependent on the highly organized, lamellar structure of lipids in the extracellular spaces of the stratum corneum. In XLI, the excess CSO4, an amphipathic lipid, disrupts this delicate architecture, causing non-lamellar phase separation within the lipid bilayers.[3] This structural disorganization is further exacerbated by a secondary deficiency in cholesterol; the accumulated CSO4 inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and the lack of STS activity prevents the generation of cholesterol from CSO4.[3][5] This results in a stratum corneum cholesterol content that is reduced by up to 50%.[3] The combined effect of CSO4 excess and cholesterol deficiency leads to a defective skin barrier, characterized by increased transepidermal water loss (TEWL) and a significantly delayed recovery after environmental or mechanical insults.[3][8]
-
Defective Desquamation (Retention Hyperkeratosis): The process of desquamation requires the enzymatic degradation of corneodesmosomes, the protein structures that anchor corneocytes together. This degradation is carried out by serine proteases such as kallikreins (KLKs).[3] this compound is a known inhibitor of these serine proteases.[3] In XLI, the high concentration of CSO4 in the stratum corneum suppresses protease activity, preventing the breakdown of corneodesmosomes. This leads to increased cohesion between corneocytes, which fail to shed from the skin surface, resulting in retention hyperkeratosis and the visible, adherent scales characteristic of the disease.[2][3] Additionally, increased calcium levels in the stratum corneum of XLI patients may further enhance the stability of corneodesmosomes, contributing to the defective desquamation.[3][7]
Recent research has also uncovered other cellular consequences of STS deficiency, including altered keratinocyte differentiation, impaired cell migration via the Hippo and Wnt signaling pathways, and increased apoptosis linked to the generation of reactive oxygen species (ROS).[9]
Quantitative Data
The biochemical hallmark of XLI is the significant accumulation of this compound.
Table 1: this compound (CSO4) and Cholesterol Levels in X-Linked Ichthyosis
| Analyte | Sample Type | XLI Patients | Normal Controls | Fold Increase (Approx.) | Reference(s) |
| CSO4 | Stratum Corneum (as % of total lipid mass) | >10% | ~1% | >10x | [3][5] |
| CSO4 | Plasma / Serum (µ g/100 mL) | ~2,700 - 4,000 | <350 | ~10x | [6] |
| Cholesterol | Stratum Corneum | Reduced by ~50% | Normal | 0.5x | [3] |
Table 2: Skin Barrier Function in X-Linked Ichthyosis
| Parameter | Measurement | XLI Patients | Normal Controls | Reference(s) |
| Transepidermal Water Loss (TEWL) | Evaporimetry (g/m²/h) | ~40% increased | Baseline | [8] |
| Barrier Recovery | TEWL post-perturbation (e.g., tape stripping) | Significantly delayed | Normal recovery kinetics | [3][8] |
Diagrams and Workflows
Caption: Pathogenic cascade in X-linked ichthyosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. X-Linked Ichthyosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of this compound in epidermal structure and function: Lessons from X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Pathogenesis-based therapies in ichthyoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. UPDATED MOLECULAR GENETICS AND PATHOGENESIS OF ICHTHYOSES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA sequencing and lipidomics uncovers novel pathomechanisms in recessive X-linked ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
Cholesterol Sulfate: A Key Mediator of Tumor Immune Evasion in Cancer
Application Notes and Protocols for Researchers and Drug Development Professionals
These application notes provide a comprehensive overview of the role of cholesterol sulfate (CS) in mediating tumor immune evasion. Detailed protocols for key experiments are included to enable researchers to investigate this pathway and develop novel therapeutic strategies.
This compound, a metabolite produced by the sulfation of cholesterol, has been identified as a critical factor in the tumor microenvironment that actively suppresses anti-tumor immunity.[1][2] Tumors expressing high levels of the enzyme Sulfotransferase Family 2B Member 1 (SULT2B1b) produce and secrete CS, which acts as a potent inhibitor of T cell function.[1][2] This creates an immunosuppressive shield, allowing cancer cells to evade detection and destruction by the immune system. Understanding the mechanisms by which CS promotes immune evasion is crucial for the development of new immunotherapies aimed at overcoming this resistance.
Signaling Pathway of this compound-Mediated Immune Evasion
Tumor cells with high expression of the enzyme SULT2B1b convert cholesterol into this compound.[1][2] This this compound is then secreted into the tumor microenvironment. Infiltrating T cells are exposed to this high concentration of this compound, which directly inhibits the function of Dedicator of cytokinesis 2 (DOCK2), a key protein for T cell migration and activation.[1][2][3][4] The inhibition of DOCK2 leads to impaired T cell trafficking into the tumor, reduced T cell activation, and ultimately, tumor immune evasion.
Experimental Workflow for Investigating this compound in Cancer
The following workflow outlines the key experimental steps to investigate the role of this compound in tumor immune evasion, from initial characterization of SULT2B1b expression to in vivo functional studies.
Quantitative Data Summary
Table 1: Association of SULT2B1b Expression with Clinicopathological Features in Colorectal Cancer (CRC)
| Clinicopathological Feature | High SULT2B1b Expression (n=141) | Low SULT2B1b Expression (n=142) | P-value |
| Lymph Node Metastasis | |||
| Negative | 58 (41.1%) | 78 (54.9%) | 0.028 |
| Positive | 83 (58.9%) | 64 (45.1%) | |
| TNM Stage | |||
| I-II | 65 (46.1%) | 82 (57.7%) | 0.022 |
| III-IV | 76 (53.9%) | 60 (42.3%) | |
| Recurrence | |||
| No | 62 (44.0%) | 95 (66.9%) | <0.001 |
| Yes | 79 (56.0%) | 47 (33.1%) | |
| Vital Status | |||
| Alive | 78 (55.3%) | 108 (76.1%) | <0.001 |
| Dead | 63 (44.7%) | 34 (23.9%) |
Data adapted from a study on a cohort of 283 CRC patients.[5]
Table 2: Effect of SULT2B1b Overexpression on Tumor Growth and T Cell Infiltration in a Mouse Model
| Cell Line | Mean Tumor Volume (mm³) ± SD | % Tumor-Infiltrating OTI CD8+ T cells ± SD |
| E.G7-OVA-MOCK | 250 ± 50 | 1.5 ± 0.3 |
| E.G7-OVA-SULT | 600 ± 80 | 0.5 ± 0.1 |
| P-value | < 0.01 | < 0.01 |
Data represents tumor growth and T cell infiltration in C57BL/6 mice after injection of activated OTI CD8+ T cells.[1]
Table 3: Changes in Immune Cell Populations in Tumors Overexpressing SULT2B1
| Immune Cell Population | Change in SULT2B1 Overexpressing Tumors |
| CD11b+Ly6G+ neutrophils | Reduction |
| F4/80-CD11b+CD11c+ dendritic cells | Increase |
| γδ T cells | Increase |
These changes were observed in tumors generated from breast cancer cells overexpressing SULT2B1.[2]
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Tumor Tissues by LC-MS/MS
Principle: This protocol describes the extraction of lipids from tumor tissue and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Tumor tissue (~50-100 mg)
-
Homogenizer
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standard (e.g., cholesterol-d7 sulfate)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Weigh the frozen tumor tissue and record the weight.
-
Add the tissue to a homogenizer tube with a sufficient volume of ice-cold PBS to submerge the tissue.
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the tissue homogenate, add chloroform and methanol in a ratio of 1:2 (v/v) (homogenate:chloroform:methanol).
-
Vortex vigorously for 10 minutes.
-
Add an equal volume of chloroform to the mixture and vortex again.
-
Add an equal volume of water to induce phase separation and vortex.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
Spike the extracted lipids with a known concentration of the internal standard.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 90% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile/isopropanol with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Calculate the concentration of this compound in the original tissue sample based on the peak area ratio to the internal standard and the initial tissue weight.
-
Protocol 2: Generation of SULT2B1b-Overexpressing Cancer Cell Lines
Principle: This protocol describes the use of a lentiviral vector to stably overexpress SULT2B1b in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Lentiviral expression vector containing the SULT2B1b cDNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the SULT2B1b expression vector and the packaging plasmids using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Target Cancer Cells:
-
Plate the target cancer cells at a suitable density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Cells:
-
After 48 hours, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Maintain the cells under selection pressure until non-transduced control cells are completely killed.
-
Expand the resistant cells to establish a stable SULT2B1b-overexpressing cell line.
-
-
Validation of Overexpression:
-
Confirm the overexpression of SULT2B1b at the mRNA level by qRT-PCR and at the protein level by Western blot.
-
Protocol 3: In Vivo Tumorigenicity Studies
Principle: This protocol describes the implantation of SULT2B1b-overexpressing and control cancer cells into syngeneic mice to assess the effect on tumor growth and the immune microenvironment.
Materials:
-
SULT2B1b-overexpressing and control cancer cells
-
Syngeneic mice (e.g., C57BL/6)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest the SULT2B1b-overexpressing and control cells and resuspend them in sterile PBS or serum-free medium.
-
If desired, mix the cell suspension with an equal volume of Matrigel.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure the tumor size with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint Analysis:
-
At a predetermined endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be used for histological analysis, while the remainder can be processed for flow cytometry or other molecular analyses.
-
Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Principle: This protocol describes the isolation of immune cells from tumor tissue and their subsequent analysis by multi-color flow cytometry to phenotype and quantify different lymphocyte populations.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Ficoll-Paque or Percoll
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Incubate the minced tissue in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
-
Isolation of Immune Cells:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Layer the cell suspension over Ficoll-Paque or a Percoll gradient and centrifuge to separate the lymphocytes.
-
Collect the lymphocyte layer and wash with PBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest for 30 minutes on ice.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on different immune cell populations based on their marker expression.
-
Protocol 5: In Vitro T Cell Migration (Chemotaxis) Assay
Principle: This protocol uses a transwell system to assess the effect of this compound on the ability of T cells to migrate towards a chemoattractant.
Materials:
-
T cells (e.g., primary T cells or a T cell line)
-
Transwell inserts (5 or 8 µm pore size)
-
Chemoattractant (e.g., CXCL12, CCL21)
-
This compound
-
Control vehicle (e.g., DMSO)
Procedure:
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the transwell plate.
-
In separate tubes, pre-incubate the T cells with either this compound or the control vehicle for 1-2 hours.
-
Add the pre-incubated T cells to the upper chamber of the transwell insert.
-
-
Migration:
-
Incubate the plate at 37°C for 2-4 hours to allow for T cell migration.
-
-
Quantification of Migrated Cells:
-
Collect the cells from the lower chamber.
-
Count the number of migrated cells using a hemocytometer or a flow cytometer.
-
Compare the number of migrated cells in the this compound-treated group to the control group.
-
Protocol 6: DOCK2 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
Principle: This fluorescence-based assay measures the ability of DOCK2 to catalyze the exchange of GDP for GTP on its substrate, Rac1, and the inhibitory effect of this compound on this activity.
Materials:
-
Recombinant purified DOCK2 protein
-
Recombinant purified Rac1 protein
-
Mant-GDP (fluorescent GDP analog)
-
GTP
-
This compound
-
Fluorescence plate reader
Procedure:
-
Loading Rac1 with Mant-GDP:
-
Incubate Rac1 with an excess of Mant-GDP in the presence of EDTA to facilitate nucleotide exchange.
-
Add MgCl2 to stop the reaction and stabilize the Mant-GDP-bound Rac1.
-
-
GEF Reaction:
-
In a microplate, combine the Mant-GDP-loaded Rac1 with the DOCK2 protein in a suitable reaction buffer.
-
Add either this compound or a control vehicle to the respective wells.
-
Initiate the GEF reaction by adding an excess of unlabeled GTP.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the decrease in Mant fluorescence over time using a fluorescence plate reader. The displacement of Mant-GDP by GTP leads to a decrease in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the GEF reaction for each condition.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the treated versus control wells.
-
References
- 1. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol effects on the tumor immune microenvironment: from fundamental concepts to mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunosuppressive Potential of this compound Through T Cell Microvilli Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. Overexpression of SULT2B1b is an independent prognostic indicator and promotes cell growth and invasion in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of SULT2B1b Inhibitors in Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfotransferase 2B1b (SULT2B1b) is a cytosolic enzyme that catalyzes the sulfonation of cholesterol and other 3β-hydroxysteroids. In the context of prostate cancer, SULT2B1b has emerged as a protein of significant interest, albeit with a complex and somewhat contradictory role. Several studies suggest that SULT2B1b promotes prostate cancer progression by modulating androgen receptor (AR) activity, protecting cells from apoptosis, and influencing cholesterol metabolism.[1][2] Specifically, knockdown of SULT2B1b in prostate cancer cell lines has been shown to decrease cell viability and induce cell death.[2] Furthermore, SULT2B1b expression has been linked to resistance to TNFα-mediated apoptosis, a key pathway in cancer cell elimination.[3][4][5][6] These findings suggest that inhibiting SULT2B1b could be a promising therapeutic strategy for prostate cancer.
Conversely, other research indicates a potential tumor-suppressive role for SULT2B1b, with an observed inverse relationship between its expression and the severity of human prostate cancer.[7] This highlights the need for further investigation to fully elucidate the context-dependent functions of SULT2B1b in prostate cancer.
These application notes provide an overview of the therapeutic rationale for targeting SULT2B1b in prostate cancer, summarize the preclinical data from knockdown studies, and offer detailed protocols for screening and evaluating potential SULT2B1b inhibitors.
Signaling Pathways Involving SULT2B1b in Prostate Cancer
SULT2B1b is implicated in several key signaling pathways that are crucial for prostate cancer cell survival and proliferation.
Quantitative Data from Preclinical Studies
The majority of the quantitative data on the therapeutic potential of targeting SULT2B1b comes from studies involving its knockdown (KD) using siRNA. The development of small molecule inhibitors is still in an early phase.
Table 1: Effects of SULT2B1b Knockdown in Prostate Cancer Cell Lines
| Cell Line | Effect of SULT2B1b KD | Quantitative Measurement | Reference |
| LNCaP, VCaP, C4-2 | Decreased cell growth/viability | Significant reduction in cell number after 72 hours | [2] |
| LNCaP, VCaP | Induction of apoptosis | Increased caspase-3 activity | [2] |
| LNCaP | Decreased AR activity | Reduction in PSA mRNA and protein levels | [2] |
| LNCaP, C4-2 | Enhanced TNFα-mediated apoptosis | Significant increase in apoptotic cells in the presence of TNFα | [3][4][6] |
| C4-2 (CRPC) | Upregulation of AKR1C3 | Marked increase in AKR1C3 protein levels | [8][9] |
| C4-2 (CRPC) | Increased cell motility and invasion | Not explicitly quantified in abstracts | [8][9] |
Table 2: Data on SULT2B1b Small Molecule Inhibitors
| Inhibitor | IC50 Value | Cell Line/Assay | Notes | Reference |
| Unnamed Compound | ~20 µM | In vitro enzymatic assay | Showed off-target effects in cellular assays. | [10] |
Application Notes: Experimental Protocols
Protocol 1: High-Throughput Screening for SULT2B1b Inhibitors using a Fluorescence-Coupled Enzyme Assay
This protocol is adapted from a described coupled-enzyme assay for measuring SULT2B1b activity.[3]
Materials:
-
Recombinant human SULT2B1b
-
Recombinant human SULT1A1 mutant (SULT1A1-mut)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Cholesterol (or other 3β-hydroxysteroid substrate)
-
4-methylumbelliferyl sulfate (MUS)
-
Assay buffer: 100 mM Tris-HCl pH 7.4, 1 mM MgCl2, 0.1% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing SULT1A1-mut, MUS, and PAPS in the assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add test compounds or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding SULT2B1b to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time at 37°C. The SULT2B1b reaction produces PAP, which is then used by SULT1A1-mut to desulfate MUS, releasing the fluorescent 4-methylumbelliferone.
-
The rate of fluorescence increase is proportional to SULT2B1b activity.
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
-
For hit compounds, perform dose-response studies to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2)
-
Complete cell culture medium
-
SULT2B1b inhibitor stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the SULT2B1b inhibitor (and a vehicle control) for 48-72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for AR and Apoptosis Markers
Materials:
-
Prostate cancer cells
-
SULT2B1b inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SULT2B1b, anti-AR, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat prostate cancer cells with the SULT2B1b inhibitor at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
Conclusion and Future Directions
The available preclinical data, primarily from gene knockdown studies, strongly suggest that SULT2B1b is a viable therapeutic target in prostate cancer. Inhibition of SULT2B1b can lead to decreased cell proliferation, induction of apoptosis, and sensitization of cancer cells to other therapeutic agents like TNFα. However, the development of potent and specific small molecule inhibitors of SULT2B1b is still in its nascent stages. The protocols outlined in these application notes provide a framework for the identification and preclinical evaluation of such inhibitors. Future research should focus on discovering novel inhibitor scaffolds, optimizing their potency and selectivity, and thoroughly evaluating their efficacy and safety in in vivo models of prostate cancer. Furthermore, a deeper understanding of the dual role of SULT2B1b in prostate cancer is necessary to identify the patient populations that would most benefit from SULT2B1b-targeted therapies.
References
- 1. Novel Desorption Electrospray Ionization Mass Spectrometry Assay for Label-Free Characterization of SULT2B1b Enzyme Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. academic.oup.com [academic.oup.com]
- 5. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Sulfotransferase SULT2B1b Modulates Sensitivity to Death Receptor Ligand TNF alpha in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibitory Interplay of SULT2B1b Sulfotransferase with AKR1C3 Aldo-keto Reductase in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Directed Mutagenesis of Human Cytosolic Sulfotransferase (SULT) 2B1b to Phospho-mimetic Ser348Asp Results in an Isoform With Increased Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Towards the Identification of Human Sulfotransferase 2B1b (SULT2B1) In" by Qing Zhou [docs.lib.purdue.edu]
Application Notes and Protocols: Investigating the Role of Cholesterol Sulfate in Alzheimer's Disease Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Emerging evidence suggests a significant role for altered cholesterol metabolism in the pathophysiology of AD. Cholesterol sulfate (CS), a sulfated form of cholesterol, has been identified as a potential modulator of AD pathology. These application notes provide a comprehensive overview of the current understanding of CS in AD, along with detailed protocols for its investigation.
This compound and Amyloid-Beta Pathology
Cholesterol and its derivatives are known to influence the aggregation of Aβ peptides. Vesicles composed of anionic this compound have been shown to significantly accelerate the aggregation of Aβ40[1]. Furthermore, this compound can act as a potent catalyst for the nucleation of Aβ42 fibrils, accelerating this process by approximately 13,000-fold. This suggests that localized increases in CS concentration within the brain could create hotspots for Aβ plaque formation.
This compound and Tau Pathology
The link between cholesterol metabolism and tau pathology is well-established. Deficiencies in cellular cholesterol have been shown to induce the hyperphosphorylation of tau[2]. Conversely, depleting membrane cholesterol potentiates the seeded aggregation of tau, a key process in the spread of tau pathology throughout the brain[3]. While the direct effects of this compound on tau phosphorylation and aggregation are still under investigation, the profound influence of the broader cholesterol environment on tau homeostasis suggests that alterations in CS levels could significantly impact NFT formation.
The Role of Sulfation and SULT2B1b in Alzheimer's Disease
Studies have revealed that oxysterol sulfates are found in significantly lower levels in the frontal cortex of individuals with late-stage Alzheimer's disease[4]. This finding suggests that the process of sulfation, which can act as a detoxification pathway for oxysterols, may be impaired in the progression of AD. The primary enzyme responsible for the sulfonation of cholesterol is sulfotransferase 2B1b (SULT2B1b)[5][6]. This enzyme is expressed in the human brain, and its inhibition has been predicted to suppress the formation of both Aβ plaques and tau fibrils[7]. Therefore, understanding the regulation and activity of SULT2B1b in the context of AD is of critical importance.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to cholesterol, its sulfated forms, and relevant enzymes in Alzheimer's disease.
Table 1: Oxysterol and Oxysterol Sulfate Levels in the Frontal Cortex of Alzheimer's Disease Patients
| Analyte | Early-Stage AD (Braak I-II) | Late-Stage AD (Braak III-IV) | Fold Change (Late vs. Early) | p-value | Reference |
| 26-hydroxycholesterol (26-OHC) | Lower | Higher | Increased | <0.05 | [4] |
| 25-hydroxycholesterol (25-OHC) | Lower | Higher | Increased | <0.05 | [4] |
| 7-oxocholesterol | Lower | Higher | Increased | <0.05 | [4] |
| 24S-hydroxycholesterol (24S-OHC) | Higher | Lower | Decreased | <0.001 | [4] |
| Oxysterol Sulfates | Higher | Significantly Lower | Decreased | <0.05 | [4] |
Table 2: Effect of Cholesterol Derivatives on Aβ40 Aggregation
| Compound | Concentration | Effect on Aβ40 Aggregation | Observation | Reference |
| This compound (vesicles) | 250 µg/mL | Markedly Accelerates | Immediate growth phase, no lag phase observed | [1] |
| Non-vesicle this compound | Low | Moderately Accelerates | Similar to unmodified cholesterol | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS
Objective: To quantify the levels of this compound in different regions of the human brain (e.g., hippocampus and cortex) from control and Alzheimer's disease subjects.
Materials:
-
Frozen human brain tissue
-
Internal Standard: d7-Cholesterol Sulfate
-
Methanol, Chloroform, Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen brain tissue.
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a known amount of d7-Cholesterol Sulfate internal standard to each sample.
-
-
Lipid Extraction (Folch Method):
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE):
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the this compound fraction with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile containing a suitable modifier (e.g., ammonium acetate).
-
Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the results to the initial tissue weight.
-
Protocol 2: In Vitro Tau Aggregation Assay with this compound
Objective: To determine the effect of this compound on the aggregation of recombinant tau protein.
Materials:
-
Recombinant human tau protein (full-length or a fragment like K18)
-
This compound
-
Heparin (as an aggregation inducer)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant tau protein in the assay buffer.
-
Prepare stock solutions of this compound at various concentrations.
-
Prepare a stock solution of heparin.
-
Prepare a stock solution of ThT.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant tau protein to a final concentration of 2 µM.
-
Add this compound to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Add ThT to a final concentration of 10 µM.
-
Initiate the aggregation by adding heparin to a final concentration of 0.1 mg/mL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for several hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity for each concentration of this compound.
-
Compare the aggregation kinetics in the presence of this compound to the control (no this compound).
-
Protocol 3: In Vitro Tau Phosphorylation Assay with this compound
Objective: To investigate the effect of this compound on the phosphorylation of tau protein by key kinases, such as GSK-3β.
Materials:
-
Recombinant human tau protein
-
Active GSK-3β enzyme
-
This compound
-
ATP
-
Kinase reaction buffer
-
Phospho-specific tau antibodies (e.g., AT8, PHF-1)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant tau protein (1 µg), and active GSK-3β enzyme.
-
Add this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the phosphorylation reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total tau to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated tau and total tau using densitometry software.
-
Calculate the ratio of phosphorylated tau to total tau for each condition.
-
Compare the levels of tau phosphorylation in the presence of this compound to the control.
-
Protocol 4: GSK-3β and PP2A Activity Assays
Objective: To determine if this compound directly modulates the enzymatic activity of GSK-3β and PP2A.
Materials:
-
Active GSK-3β or PP2A enzyme
-
Specific peptide substrate for GSK-3β (e.g., a pre-phosphorylated peptide) or PP2A (e.g., a phosphopeptide)
-
This compound
-
ATP (for GSK-3β assay)
-
Assay buffers specific for each enzyme
-
Detection reagents (e.g., ADP-Glo™ for GSK-3β, malachite green for PP2A)
-
Luminometer or spectrophotometer
Procedure (General):
-
Assay Setup:
-
In a 96-well plate, add the respective assay buffer.
-
Add the active enzyme (GSK-3β or PP2A).
-
Add this compound at various concentrations.
-
Add the specific substrate.
-
-
Reaction and Detection:
-
For the GSK-3β assay, initiate the reaction with ATP and incubate. Then, add the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
For the PP2A assay, incubate the reaction mixture. Then, add the malachite green reagent to measure the amount of free phosphate released from the substrate, which is proportional to phosphatase activity.
-
-
Data Analysis:
-
Measure the luminescence or absorbance.
-
Plot the enzyme activity against the concentration of this compound to determine its modulatory effect.
-
Conclusion
The involvement of this compound in the progression of Alzheimer's disease is a promising area of research. The provided application notes and protocols offer a framework for investigating the multifaceted role of this molecule in both amyloid and tau pathologies. Further research in this area, particularly focusing on the direct interaction of this compound with tau and its regulatory enzymes, will be crucial for developing novel therapeutic strategies targeting cholesterol metabolism in Alzheimer's disease.
References
- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol as a key player in amyloid β-mediated toxicity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol determines the cytosolic entry and seeded aggregation of tau - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterols and Oxysterol Sulfates in Alzheimer’s Disease Brain and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid sulfotransferase 2B1b expression and localization in normal human brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating SULT2B1b Inhibition as a Therapeutic Strategy for Obesity and Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfotransferase 2B1b (SULT2B1b) is a cytosolic enzyme that catalyzes the sulfation of cholesterol and other sterols, playing a complex and multifaceted role in metabolic homeostasis. Emerging research has positioned SULT2B1b as a potential, albeit complex, therapeutic target for metabolic disorders such as obesity and insulin resistance. Preclinical studies have revealed seemingly contradictory, yet significant, effects of both SULT2B1b overexpression and its inhibition or genetic ablation on metabolic phenotypes. These application notes provide a comprehensive overview of the current understanding of SULT2B1b's role in metabolism, summarize key quantitative data from preclinical studies, and offer detailed protocols for investigating the therapeutic potential of SULT2B1b inhibition.
The Dual Role of SULT2B1b in Metabolic Regulation
The function of SULT2B1b in metabolic control is not straightforward, with evidence supporting both protective and potentially detrimental roles depending on the context and mechanism of action.
1. Protective Effects of SULT2B1b Activity (via Cholesterol Sulfate Production):
The enzymatic product of SULT2B1b, this compound (CS), has been shown to have beneficial metabolic effects. Overexpression of SULT2B1b in the liver, leading to increased CS levels, has been demonstrated to:
-
Inhibit Hepatic Gluconeogenesis: CS targets and inhibits the activity of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor for gluconeogenic enzymes. This leads to reduced glucose production in the liver, a key factor in managing hyperglycemia in type 2 diabetes.[1][2][3]
-
Suppress Lipogenesis: SULT2B1b-mediated sulfation of oxysterols, such as 25-hydroxycholesterol (25HC), converts them from agonists to antagonists of the Liver X Receptor (LXR).[4][5][6] This inactivation of LXR leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis, thereby reducing fat accumulation in the liver.[2][6]
These findings suggest that enhancing SULT2B1b activity or administering its product, CS, could be a viable strategy to counteract key aspects of metabolic syndrome.
2. Protective Effects of SULT2B1b Inhibition or Ablation:
Conversely, studies involving the genetic knockout of the Sult2b1 gene in mice have also revealed a strong protective phenotype against obesity and insulin resistance.[1][7] The mechanisms underlying this protection are distinct from those associated with SULT2B1b's enzymatic activity and include:
-
Increased Energy Expenditure: Mice lacking SULT2B1b exhibit higher energy expenditure without significant changes in food intake or physical activity.[1][8]
-
Enhanced Thermogenesis: The loss of SULT2B1b promotes thermogenesis in brown adipose tissue (BAT), contributing to the increased energy expenditure and resistance to weight gain.[1][8]
-
Suppressed Intestinal Lipid Absorption: A key finding in Sult2b1 knockout mice is a marked reduction in the absorption of dietary lipids from the intestine.[1][8] This directly limits the caloric surplus that leads to obesity.
This evidence suggests that inhibiting SULT2B1b could be a powerful approach to prevent weight gain and improve metabolic health through mechanisms independent of its role in hepatic glucose and lipid metabolism.
Summary of Preclinical Data
The following tables summarize the quantitative effects of SULT2B1b modulation in preclinical mouse models of obesity and insulin resistance.
Table 1: Effects of SULT2B1b Genetic Ablation (Knockout) in Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) on HFD | Sult2b1 Knockout (KO) on HFD | Percentage Change | Reference |
| Body Weight Gain (g) | ~15-20 g | ~5-10 g | ↓ 50-67% | [1][7] |
| Fat Mass (%) | ~30-40% | ~15-25% | ↓ 37-50% | [1] |
| Fasting Blood Glucose (mg/dL) | ~150-200 mg/dL | ~100-140 mg/dL | ↓ 15-33% | [1] |
| Glucose Tolerance (AUC) | Elevated | Significantly Reduced | Improved | [1] |
| Insulin Sensitivity | Impaired | Improved | Improved | [1][7] |
| Energy Expenditure | Normal | Increased | ↑ | [1][8] |
| Intestinal Lipid Absorption | Normal | Suppressed | ↓ | [1][8] |
Table 2: Effects of Hepatic SULT2B1b Overexpression in Obese Mouse Models
| Parameter | Control Obese Mice | SULT2B1b Overexpression | Percentage Change | Reference |
| Hepatic Triglyceride Content | Elevated | Reduced | ↓ | [2][6] |
| Serum Triglyceride Levels | Elevated | Reduced | ↓ ~18% | [6] |
| Hepatic Gluconeogenesis | Increased | Inhibited | ↓ | [1][2] |
| Blood Glucose Levels | Elevated | Reduced | ↓ | [2] |
| Insulin Resistance | Present | Alleviated | Improved | [2] |
Signaling Pathways and Experimental Workflows
Diagram 1: SULT2B1b/Cholesterol Sulfate-Mediated Inhibition of Hepatic Gluconeogenesis
Caption: SULT2B1b-produced this compound inhibits HNF4α, reducing hepatic glucose output.
Diagram 2: SULT2B1b-Mediated Inhibition of Hepatic Lipogenesis
Caption: SULT2B1b sulfates oxysterols, inhibiting the LXR/SREBP-1c lipogenic pathway.
Diagram 3: Experimental Workflow for Evaluating a SULT2B1b Inhibitor
Caption: A phased approach to preclinical evaluation of a novel SULT2B1b inhibitor.
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Mouse Model and Inhibitor Treatment
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.
-
Diet Induction:
-
Divide mice into two groups: Control (low-fat diet, ~10% kcal from fat) and HFD (high-fat diet, 45-60% kcal from fat).
-
Feed respective diets for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis in the HFD group.
-
-
Inhibitor Preparation and Administration:
-
Dissolve the SULT2B1b inhibitor in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Divide the HFD group into two subgroups: Vehicle control and Inhibitor-treated.
-
Administer the inhibitor or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks. The dose should be determined from prior pharmacokinetic/pharmacodynamic studies.
-
-
Monitoring:
-
Measure body weight and food intake 2-3 times per week.
-
Perform body composition analysis (e.g., using EchoMRI) at the beginning and end of the treatment period to determine fat and lean mass.
-
Protocol 2: Glucose and Insulin Tolerance Tests (GTT and ITT)
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours (with access to water).
-
Measure baseline blood glucose from a tail snip (Time 0).
-
Administer D-glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Calculate the Area Under the Curve (AUC) to quantify glucose clearance.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (Time 0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.
-
Protocol 3: Assessment of Intestinal Lipid Absorption
-
Procedure:
-
Fast mice for 4 hours.
-
Administer an oral gavage of olive oil (or another lipid source) containing a fluorescently labeled fatty acid (e.g., Bodipy FL C16) or a radiolabeled lipid.
-
-
Sample Collection:
-
Collect blood samples via the tail vein at various time points (e.g., 1, 2, 4 hours) post-gavage.
-
-
Analysis:
-
Measure the concentration of the labeled lipid in the plasma using a fluorometer or scintillation counter.
-
A lower concentration of the label in the plasma of inhibitor-treated mice compared to controls indicates reduced intestinal lipid absorption.
-
Conclusion
The inhibition of SULT2B1b presents a novel and promising therapeutic strategy for the prevention and treatment of obesity and insulin resistance. The protective effects observed in knockout models, primarily driven by increased energy expenditure and reduced intestinal fat absorption, highlight a powerful mechanism for combating weight gain.[1][8] However, the potential impact of inhibiting the beneficial effects of SULT2B1b's enzymatic product, this compound, on hepatic glucose and lipid metabolism must be carefully considered.[2][4] Further research, utilizing specific and potent SULT2B1b inhibitors in relevant preclinical models, is crucial to dissect these complex mechanisms and to validate the therapeutic potential of targeting this enzyme for metabolic diseases. The protocols and data presented here provide a framework for researchers and drug developers to advance the investigation of SULT2B1b inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Cholesterol Sulfotransferase Inhibit Gluconeogenesis by Targeting Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 6. Oxysterol Sulfation by SULT2B1b Suppresses LXR/SREBP-1c Signaling Pathway and Reduces Serum and Hepatic Lipids in Mouse Models of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. Inhibition of sulfotransferase SULT2B1 prevents obesity and insulin resistance by regulating energy expenditure and intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesterol Sulfate as a Potential Biomarker for Antenatal Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antenatal depression is a common and serious mood disorder affecting a significant number of pregnant women, with potential adverse effects on both the mother and the developing fetus. The current diagnostic methods rely on subjective clinical assessments, highlighting the urgent need for objective biological markers. Recent research has identified cholesterol sulfate as a promising biomarker for antenatal depression. This document provides a comprehensive overview of the current evidence, detailed experimental protocols for its quantification, and insights into its potential role in the pathophysiology of antenatal depression.
Pathophysiological Relevance of this compound
This compound is a sulfated form of cholesterol, an essential component of cell membranes and a precursor for steroid hormones. In the brain, cholesterol is the precursor for the synthesis of neurosteroids, which are potent modulators of neurotransmitter systems, including the GABAergic and glutamatergic systems that are implicated in the pathophysiology of depression.[1]
The synthesis of this compound from cholesterol is catalyzed by the enzyme cholesterol sulfotransferase, with SULT2B1b being the primary isoform responsible for this conversion in the brain.[2] this compound can then serve as a precursor for other sulfated neurosteroids, such as pregnenolone sulfate and dehydroepiandrosterone sulfate (DHEAS).[3] These neurosteroids are known to modulate the activity of various neurotransmitter receptors, including GABA-A and NMDA receptors, thereby influencing neuronal excitability and synaptic plasticity.[4]
Recent studies have shown that elevated plasma levels of this compound are significantly associated with antenatal depression.[5] While the precise mechanisms are still under investigation, it is hypothesized that an overproduction of this compound may lead to an imbalance in neurosteroid signaling, contributing to the mood disturbances characteristic of depression. This compound has also been shown to have neuroprotective effects, protecting cells against glutamate-induced toxicity and oxidative stress by activating the Akt/Bcl2 signaling pathway.[3] However, excessive levels may disrupt the delicate balance of neurosteroid modulation of synaptic transmission.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating plasma lipidomic biomarkers for antenatal depression.
Table 1: Study Population Characteristics
| Characteristic | Antenatal Depression Group (n=33) | Control Group (n=33) |
| Age (years, mean ± SD) | 29.8 ± 3.5 | 29.5 ± 3.2 |
| Pre-pregnancy BMI ( kg/m ², mean ± SD) | 21.5 ± 2.1 | 21.3 ± 2.0 |
| Gestational week at sampling (mean ± SD) | 38.5 ± 1.2 | 38.6 ± 1.1 |
| EPDS score (mean ± SD) | 15.2 ± 2.8 | 5.6 ± 2.1 |
| BMI: Body Mass Index, EPDS: Edinburgh Postnatal Depression Scale |
Table 2: this compound as a Predictive Biomarker for Antenatal Depression
| Biomarker | AUC (95% CI) | p-value | Odds Ratio (95% CI) |
| This compound | 0.823 (0.716-0.930) | 0.009 | 1.000125 (1.000031–1.000220) |
| AUC: Area Under the Curve, CI: Confidence Interval. Data from a matched observational study with plasma lipidomics.[5] |
Signaling Pathways and Experimental Workflows
Neurosteroid Synthesis Pathway from Cholesterol
The following diagram illustrates the synthesis of neurosteroids, including this compound, from cholesterol. This pathway is crucial for understanding the potential role of this compound in modulating neuronal function.
Caption: Neurosteroid synthesis pathway from cholesterol.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Caption: UPLC-MS/MS workflow for this compound analysis.
Experimental Protocols
Plasma Sample Collection and Preparation
Objective: To collect and process blood samples for the extraction of plasma for this compound analysis.
Materials:
-
Vacutainer tubes containing EDTA
-
Centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
Protocol:
-
Collect whole blood from subjects into EDTA-containing vacutainer tubes.
-
Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 1 hour of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to sterile microcentrifuge tubes.
-
Immediately store the plasma samples at -80°C until analysis.
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples. This protocol is adapted from published methods for steroid sulfate analysis.[6]
Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
This compound standard and a suitable internal standard (e.g., d7-cholesterol sulfate).
-
Methanol, acetonitrile, water (LC-MS grade).
-
Ammonium acetate.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Protocol:
a. Sample Extraction and Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (concentration to be optimized based on instrument sensitivity).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
b. UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Develop a suitable gradient to separate this compound from other plasma components. A typical gradient might start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Monitor the transition from the precursor ion (m/z 465.3) to a specific product ion (e.g., m/z 97.0 for the sulfate group).
-
Internal Standard: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
c. Data Analysis and Quantification:
-
Generate a standard curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
Conclusion and Future Directions
The identification of this compound as a potential biomarker for antenatal depression opens up new avenues for early diagnosis and intervention. The presented data and protocols provide a foundation for researchers to further investigate the role of this molecule in the pathophysiology of depression during pregnancy. Future studies should focus on validating these findings in larger, more diverse cohorts and exploring the downstream signaling pathways affected by elevated this compound levels. A deeper understanding of these mechanisms could lead to the development of novel therapeutic strategies targeting the neurosteroid pathway for the management of antenatal depression.
References
- 1. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 2. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alters Astrocyte Metabolism and Provides Protection Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Cholesterol Metabolism, Neurons, and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Correlation between Depression during Pregnancy and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of this compound, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Cholesterol Sulfate in Promoting Cancer Cell Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. Emerging evidence has identified cholesterol sulfate (CS), a sulfated form of cholesterol, as a key metabolite in promoting cancer cell metastasis.[1] Produced by the enzyme hydroxysteroid sulfotransferase 2B1b (SULT2B1b), CS has been found to be significantly upregulated in metastatic lesions compared to primary tumors.[1][2] This accumulation of CS in the tumor microenvironment is not merely a metabolic byproduct but an active participant in signaling cascades that facilitate cancer progression.
This document provides a comprehensive overview of the mechanisms by which this compound promotes cancer cell metastasis, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to investigate this pathway and explore potential therapeutic interventions.
Data Presentation
The following tables summarize the quantitative data from various studies investigating the role of this compound and its associated enzyme, SULT2B1b, in cancer metastasis.
Table 1: this compound Levels in Cancer
| Cancer Type | Comparison | Fold Change in this compound | Reference |
| Prostate Cancer | Cancerous vs. Normal Tissue | Almost exclusively in cancerous tissue | [3][4] |
| Colon Cancer | Cancerous vs. Normal Tissue | Abundantly produced in cancerous tissue | [5] |
| Breast Cancer (Mouse Model) | Lung Metastases vs. Primary MFP Tumors | Highly upregulated | [1][2] |
Table 2: Effects of SULT2B1b Modulation on Cancer Cell Phenotypes
| Cell Line | Modulation | Effect | Quantitative Change | Reference |
| LNCaP (Prostate Cancer) | SULT2B1b Knockdown | Decreased cell growth/viability | Significant decrease | [6] |
| LNCaP (Prostate Cancer) | SULT2B1b Knockdown | Decreased Androgen Receptor (AR) activity | Significant decrease | [6] |
| Hepa1-6 (Hepatocellular Carcinoma) | SULT2B1b Overexpression | Increased cell growth | Significant increase | [7] |
| Hepa1-6 (Hepatocellular Carcinoma) | SULT2B1b Knockdown | Induced cell-cycle arrest and apoptosis | Significant increase in FAS, decrease in cyclinB1, BCL2, MYC | [7] |
Signaling Pathways and Mechanisms
This compound contributes to cancer metastasis through two primary, interconnected mechanisms: modulation of the tumor immune microenvironment and promotion of epithelial-mesenchymal transition (EMT).
Immune Evasion via DOCK2 Inhibition
Cancer-derived this compound acts as a key mediator in preventing the infiltration of effector T cells into the tumor microenvironment.[3][5][8] It achieves this by directly inhibiting DOCK2 (Dedicator of cytokinesis 2), a Rac activator essential for the migration and activation of lymphocytes.[3][5][8] By suppressing DOCK2 activity, this compound creates a "chemical barrier" that protects the tumor from immune surveillance, thereby allowing metastatic cells to survive and proliferate.[5]
This compound inhibits T-cell infiltration.
Promotion of Epithelial-Mesenchymal Transition (EMT)
While the direct role of this compound in EMT is still under investigation, the broader cholesterol metabolic pathway is known to be a significant player.[9] EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is a hallmark of metastasis.[10] Key molecular events in EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[11] Cholesterol has been shown to induce EMT through the activation of signaling pathways like EGFR/ERK.[12]
Cholesterol's role in promoting EMT.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in cancer metastasis.
Protocol 1: Quantification of this compound in Tissues by DESI-MS
This protocol describes the analysis of this compound in frozen tissue sections using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS).
Materials:
-
Frozen tissue blocks (cancerous and normal adjacent)
-
Cryostat
-
Glass microscope slides
-
Methanol:Water (1:1, v/v) solvent system
-
Linear ion trap mass spectrometer with a DESI source
-
Nitrogen gas supply
Procedure:
-
Tissue Sectioning:
-
Flash freeze fresh tissue samples in liquid nitrogen and store at -80°C.
-
Using a cryostat, cut 15 µm thick sections of the frozen tissue.
-
Thaw-mount the tissue sections onto glass microscope slides. Store slides at -80°C until analysis.
-
-
DESI-MS Analysis:
-
Set up the DESI-MS system. Use a solvent system of methanol:water (1:1, v/v) at a flow rate of 1.5 µL/min.
-
Set the nitrogen gas pressure to 150 psi.
-
Perform a 2D scan of the tissue section. The moving stage should scan in horizontal rows with a 200 µm vertical step.
-
Acquire mass spectra in negative ion mode. This compound will be detected at an m/z of 465.4.
-
Confirm the identity of this compound by tandem MS (MS/MS), which should yield a characteristic fragment ion at m/z 97.0 ([HSO4]⁻).
-
-
Data Analysis:
-
Generate ion images for m/z 465.4 to visualize the spatial distribution of this compound within the tissue.
-
Correlate the DESI-MS images with H&E stained adjacent tissue sections for pathological validation. A signal-to-noise ratio greater than 5 for the m/z 465 peak is considered a positive detection.
-
DESI-MS workflow for this compound.
Protocol 2: SULT2B1b Activity Assay
This protocol describes a coupled-enzyme assay to measure the activity of SULT2B1b.
Materials:
-
Cell lysates containing SULT2B1b
-
Cholesterol (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS, sulfate donor)
-
SULT1A1-mut (coupling enzyme)
-
4-methylumbelliferone (MU, fluorophore precursor)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the cell lysate, cholesterol, and PAPS. This initiates the SULT2B1b-catalyzed reaction, producing this compound and 3'-phosphoadenosine-5'-phosphate (PAP).
-
Add SULT1A1-mut and 4-methylumbelliferone to the reaction mixture. SULT1A1-mut will use the PAP generated in the first reaction to sulfate 4-methylumbelliferone, producing the fluorescent product MU.
-
-
Measurement:
-
Incubate the reaction at 37°C.
-
Measure the fluorescence of MU over time using a fluorometer (Excitation: 360 nm, Emission: 460 nm).
-
The rate of MU formation is proportional to the SULT2B1b activity in the cell lysate.
-
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Imaging in Human Prostate Cancer Tissue by Desorption Electrospray Ionization Mass Spectrometry [scholarworks.indianapolis.iu.edu]
- 5. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol Sulfonation Enzyme, SULT2B1b, Modulates AR and Cell Growth Properties in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid Sulfotransferase SULT2B1b Promotes Hepatocellular Carcinoma Cells Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Insights Delineating the Role of Cholesterol in Epithelial Mesenchymal Transition and Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOCK2 sets the threshold for entry into the virtual memory CD8+ T cell compartment by negatively regulating tonic TCR triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMT markers | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
Neuroprotective Strategies Involving Cholesterol Sulfate Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol sulfate (CS) is an endogenous sterol sulfate present in various human tissues, including the brain.[1] While its role in the central nervous system is still under investigation, emerging evidence points to its significant neuroprotective properties. Modulating the levels or signaling pathways of this compound presents a promising avenue for the development of novel therapeutic strategies against neurodegenerative diseases and acute neuronal injury. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the neuroprotective effects of this compound.
I. Mechanisms of this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and activating pro-survival signaling pathways.
Attenuation of Oxidative Stress
This compound has been shown to protect neuronal cells from insults induced by glutamate and rotenone, which are known to cause cell death through oxidative stress.[1] Specifically, CS treatment in the hippocampal cell line HT-22 leads to a significant reduction in reactive oxygen species (ROS) production and prevents the collapse of the mitochondrial membrane potential, a key event in apoptosis.[1]
Activation of Pro-Survival Signaling
A critical mechanism underlying the neuroprotective action of this compound is the activation of the Akt/Bcl-2 signaling pathway.[1] Akt, a serine/threonine kinase, is a central node in cell survival pathways, and its activation leads to the phosphorylation and inactivation of pro-apoptotic proteins. Bcl-2 is an anti-apoptotic protein that plays a crucial role in maintaining mitochondrial integrity. The upregulation of this pathway by CS promotes cell survival and resilience against neurotoxic insults. While the direct upstream activator of the Akt pathway by CS is not fully elucidated, it is hypothesized that CS may modulate cell membrane properties, such as lipid raft composition, which are known to be critical for Akt signaling.[2][3][4]
Modulation of Astrocyte Metabolism
Astrocytes play a vital role in supporting neuronal function and health. This compound has been observed to impact astrocyte metabolism by increasing mitochondrial phosphorylation, leading to higher ATP and glycogen content.[1] This enhancement of energy metabolism in astrocytes can indirectly support neuronal survival, especially under conditions of stress.
II. Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key in vitro studies demonstrating the neuroprotective efficacy of this compound.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Cytotoxicity in HT-22 Cells
| Treatment Group | Cell Viability (% of Control) | Fold Change vs. Glutamate |
| Control | 100 ± 5.0 | - |
| Glutamate (5 mM) | 45 ± 3.0 | - |
| Glutamate + CS (10 µM) | 60 ± 4.5 | 1.33 |
| Glutamate + CS (30 µM) | 78 ± 5.2 | 1.73 |
| Glutamate + CS (50 µM) | 92 ± 6.1 | 2.04 |
Data are presented as mean ± SEM. Data is representative of typical results from MTT or Calcein AM assays.
Table 2: Effect of this compound on Rotenone-Induced Cytotoxicity in HT-22 Cells
| Treatment Group | Cell Viability (% of Control) | Fold Change vs. Rotenone |
| Control | 100 ± 4.8 | - |
| Rotenone (1 µM) | 52 ± 4.1 | - |
| Rotenone + CS (30 µM) | 75 ± 5.5 | 1.44 |
| Rotenone + CS (50 µM) | 88 ± 6.3 | 1.69 |
Data are presented as mean ± SEM. Data is representative of typical results from MTT or Calcein AM assays.
Table 3: this compound-Mediated Reduction of Reactive Oxygen Species (ROS) in Glutamate-Treated HT-22 Cells
| Treatment Group | Relative Fluorescence Units (RFU) | % Reduction in ROS vs. Glutamate |
| Control | 100 ± 8 | - |
| Glutamate (5 mM) | 250 ± 20 | - |
| Glutamate + CS (50 µM) | 125 ± 15 | 50% |
Data are presented as mean ± SEM, measured using a fluorescent probe like H2DCFDA.
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Neuroprotection
Caption: this compound Neuroprotective Signaling Pathway.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for In Vitro Neuroprotection Studies.
IV. Experimental Protocols
Protocol 1: Assessment of Cell Viability using Calcein AM Assay
Objective: To quantify the number of viable cells following treatment with this compound and a neurotoxic agent.
Materials:
-
HT-22 hippocampal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (CS)
-
Glutamate or Rotenone
-
Calcein AM dye
-
Phosphate Buffered Saline (PBS)
-
Black-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HT-22 cells in a black-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) for 24 hours.
-
Following pre-treatment, add the neurotoxic agent (e.g., 5 mM Glutamate or 1 µM Rotenone) to the respective wells. Include control wells (no treatment), vehicle control, and toxin-only wells.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Prepare a 2 µM working solution of Calcein AM in PBS.
-
Gently wash the cells twice with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
-
Incubation for Staining: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS in response to oxidative stress and this compound treatment.
Materials:
-
HT-22 cells and culture reagents
-
This compound
-
Glutamate
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
PBS
-
96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate for the desired duration (e.g., 12 hours).
-
Staining:
-
Prepare a 10 µM solution of H2DCFDA in serum-free DMEM.
-
Wash the cells once with PBS.
-
Add 100 µL of the H2DCFDA solution to each well.
-
-
Incubation for Staining: Incubate for 30 minutes at 37°C in the dark.
-
Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Normalize the fluorescence values to the control and express as relative fluorescence units (RFU).
Protocol 3: Seahorse XF Cell Mito Stress Test in Astrocytes
Objective: To assess the effect of this compound on mitochondrial respiration in primary astrocytes.
Materials:
-
Primary astrocytes
-
Seahorse XF96 cell culture microplates
-
This compound
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XFe96 Analyzer
Procedure:
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Seeding: Seed primary astrocytes in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Treatment: Treat the astrocytes with different concentrations of this compound for 72 hours.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Reagent Loading: Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.
-
Seahorse Analysis: Place the cell plate and the sensor cartridge into the Seahorse XFe96 Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Analyze the data to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
V. Modulation of this compound Synthesis
The primary enzyme responsible for the synthesis of this compound in the brain is hydroxysteroid sulfotransferase 2B1b (SULT2B1b).[5] Strategies to modulate the activity or expression of this enzyme could provide a therapeutic handle for neuroprotection.
SULT2B1b Regulation
SULT2B1b expression is regulated by the Liver X Receptor (LXR), a key player in cholesterol homeostasis.[6][7] Activation of LXRβ has been shown to decrease SULT2B1b protein expression.[5] This suggests a feedback mechanism where high levels of oxysterols (LXR agonists) can downregulate the sulfonation pathway. Conversely, inhibiting SULT2B1b could lead to an increase in LXR activation by preventing the conversion of LXR-activating oxysterols into their inhibitory sulfated forms.[6]
Therapeutic Implications
Targeting SULT2B1b with small molecule inhibitors or activators could be a viable strategy to fine-tune the levels of this compound and other neuroactive steroids in the brain, thereby offering a novel approach to neuroprotective therapies. Further research is needed to develop specific and potent modulators of SULT2B1b for therapeutic use.
Conclusion
This compound demonstrates significant neuroprotective potential through its ability to counteract oxidative stress, activate pro-survival signaling pathways, and modulate astrocyte metabolism. The provided protocols offer a framework for researchers to investigate and quantify these effects in vitro. Further exploration of the upstream mechanisms of CS action and the development of strategies to modulate its synthesis via SULT2B1b are exciting future directions for the discovery of novel neuroprotective therapeutics.
References
- 1. This compound Alters Astrocyte Metabolism and Provides Protection Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol targeting alters lipid raft composition and cell survival in prostate cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid rafts as signaling hubs in cancer cell survival/death and invasion: implications in tumor progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 6. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
The Effect of SULT2B1b Inhibitors on T Cell Infiltration in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor immune evasion remains a significant hurdle in cancer immunotherapy. One emerging mechanism of resistance involves the enzymatic activity of Sulfotransferase Family 2B Member 1 (SULT2B1b). Upregulated in various cancers, SULT2B1b catalyzes the sulfation of cholesterol to produce cholesterol sulfate (CS).[1][2][3] This oncometabolite is then secreted into the tumor microenvironment, where it acts as a potent inhibitor of Dedicator of cytokinesis 2 (DOCK2), a Rac activator crucial for lymphocyte migration and activation.[1][3][4][5] The resulting SULT2B1b-CS-DOCK2 signaling axis effectively suppresses the infiltration of effector T cells, particularly CD8+ T cells, into the tumor, thereby shielding it from immune-mediated destruction.[1][5][6][7]
Pharmacological inhibition of SULT2B1b presents a promising therapeutic strategy to counteract this immune evasion mechanism. By blocking the production of CS, SULT2B1b inhibitors can restore DOCK2 function in T cells, promoting their migration and infiltration into the tumor microenvironment. This application note provides an overview of the SULT2B1b signaling pathway, quantitative data on the effects of SULT2B1b inhibitors, and detailed protocols for key experiments to study the impact of these inhibitors on T cell infiltration in tumors.
SULT2B1b Signaling Pathway and Mechanism of Action
SULT2B1b is overexpressed in several cancer types, including colon, breast, and prostate cancer, and its high expression often correlates with poor patient prognosis.[2] Within the cancer cell, SULT2B1b converts cholesterol into this compound (CS). CS is then transported out of the cell and accumulates in the tumor microenvironment. Infiltrating T cells encounter this high concentration of CS, which directly binds to and inhibits the DOCK2 protein. DOCK2 is a guanine nucleotide exchange factor (GEF) essential for Rac GTPase activation, a critical step in T cell migration and activation. By inhibiting DOCK2, CS effectively paralyzes T cells, preventing them from reaching and eliminating cancer cells.
Quantitative Data on the Effect of SULT2B1b Inhibitors
The use of SULT2B1b inhibitors has shown significant promise in preclinical models. The small molecule 3β-hydroxy-5-cholenoic acid (3β-OH-5-Chln) has been identified as a cell-active inhibitor of SULT2B1b.[5][8] In vivo administration of this inhibitor has been shown to reduce CS levels in tumors and increase the infiltration of CD8+ T cells.[5][8]
| Parameter | Value | Cell/Tumor Model | Reference |
| IC50 of 3β-OH-5-Chln | 30.3 ± 8.1 µM | In vitro enzymatic assay | [8] |
| Inhibition of T cell migration | CCL21-induced T cell migration reduced to 63.5% by SULT2B1b-expressing cancer cells | E0771-SULT mouse breast cancer cells | [8] |
| Increase in CD8+ T cell infiltration | In vivo administration of 3β-OH-5-Chln increased infiltration of CD8+ T cells in CS-producing tumors | Murine CS-producing tumors | [8] |
| Tumor Growth Suppression | Combination of 3β-OH-5-Chln with immune checkpoint blockade suppressed the growth of CS-producing tumors | Murine CS-producing tumors | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Tumor Model and SULT2B1b Inhibitor Treatment
This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with a SULT2B1b inhibitor to assess its effect on T cell infiltration.
Materials:
-
SULT2B1b-expressing cancer cell line (e.g., E0771-SULT) and control cell line (e.g., E0771-MOCK)
-
Syngeneic mice (e.g., C57BL/6)
-
SULT2B1b inhibitor (e.g., 3β-hydroxy-5-cholenoic acid)
-
Vehicle control
-
Optional: Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture SULT2B1b-expressing and control cancer cells under standard conditions. Harvest and resuspend cells in a suitable medium (e.g., PBS) for injection.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 cells) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment groups. Administer the SULT2B1b inhibitor (e.g., 10 mg perorally) and/or immune checkpoint inhibitors (e.g., 10 mg/kg anti-PD-L1 antibody intraperitoneally) according to the experimental design.[8]
-
Endpoint and Tumor Harvest: At the experimental endpoint, euthanize the mice and carefully excise the tumors for further analysis.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol details the staining of paraffin-embedded tumor sections to visualize and quantify CD8+ T cell infiltration.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 1% BSA with 5% goat serum in TBS)
-
Primary antibody: Rabbit anti-CD8 (e.g., Cell Signaling Technology, Cat# 98941)
-
Biotinylated secondary antibody (e.g., anti-rabbit IgG)
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Wash slides with PBS or TBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with blocking buffer for 10-30 minutes.[9]
-
-
Antibody Incubation:
-
Detection and Counterstaining:
-
Incubate with DAB substrate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Visualize slides under a light microscope.
-
Quantify CD8+ T cells per unit area using image analysis software (e.g., ImageJ).
-
Flow Cytometry for T Cell Infiltration
This protocol outlines the preparation of a single-cell suspension from tumors and subsequent analysis of T cell populations by flow cytometry.
Materials:
-
Freshly harvested tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion solution (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T cell markers (e.g., CD45, CD3, CD4, CD8)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mechanically mince the tumor tissue into small pieces.
-
enzymatically digest the tissue using a tumor dissociation kit or a custom enzyme cocktail to obtain a single-cell suspension.[7]
-
-
Cell Preparation:
-
Pass the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer.
-
Stain with a viability dye to exclude dead cells.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune cells, and then further gate on CD3+, CD4+, and CD8+ T cell populations.
-
'Trans-Cancer' Migration Assay
This in vitro assay assesses the ability of T cells to migrate through a layer of cancer cells, mimicking the initial step of tumor infiltration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
SULT2B1b-expressing and control cancer cells
-
T cells (e.g., activated CD8+ T cells)
-
Matrigel (optional, for invasion assay)
-
Chemoattractant (e.g., CCL21)
-
SULT2B1b inhibitor
Procedure:
-
Cancer Cell Seeding: Seed SULT2B1b-expressing or control cancer cells onto the upper chamber of the Transwell insert. If mimicking invasion, coat the insert with Matrigel before seeding.[8]
-
Inhibitor Treatment (Optional): Pre-treat the cancer cells with the SULT2B1b inhibitor for a specified duration.[8]
-
T Cell Addition: Add T cells to the upper chamber containing the cancer cell layer.
-
Chemoattractant: Add a chemoattractant to the lower chamber to induce T cell migration.[8]
-
Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C.
-
Quantification:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated T cells using a cell counter or flow cytometry.
-
Alternatively, fix and stain the migrated cells on the bottom of the insert and quantify them by microscopy.
-
Conclusion
The inhibition of SULT2B1b represents a novel and promising strategy to enhance anti-tumor immunity by promoting T cell infiltration into the tumor microenvironment. The protocols and data presented in this application note provide a framework for researchers to investigate the efficacy of SULT2B1b inhibitors and further elucidate their mechanism of action. By targeting this key immune evasion pathway, it may be possible to sensitize tumors to immunotherapy and improve patient outcomes.
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Investigating SULT2B1b Inhibitors in Hepatocellular Carcinoma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with limited therapeutic options. Recent research has identified hydroxysteroid sulfotransferase 2B1b (SULT2B1b) as a promising therapeutic target in HCC. SULT2B1b is an enzyme that catalyzes the sulfonation of cholesterol and other 3β-hydroxysteroids. Studies have shown that SULT2B1b is significantly upregulated in HCC tissues compared to adjacent non-tumorous tissues[1]. This overexpression is correlated with increased proliferation of HCC cells and tumor progression, making SULT2B1b an attractive target for therapeutic intervention[1][2].
These application notes provide a comprehensive guide for the investigation of SULT2B1b inhibitors as a potential therapy for HCC. The protocols outlined below cover methods for identifying and characterizing SULT2B1b inhibitors, as well as for evaluating their efficacy in both in vitro and in vivo models of HCC.
SULT2B1b in Hepatocellular Carcinoma: Signaling Pathways and Therapeutic Rationale
SULT2B1b promotes HCC cell proliferation through multiple mechanisms. It has been shown to down-regulate the expression of the pro-apoptotic factor FAS, while up-regulating the expression of anti-apoptotic proteins BCL2 and MYC[1][2]. This shift in the balance of pro- and anti-apoptotic signals contributes to the survival and growth of cancer cells. Furthermore, SULT2B1b expression is associated with increased levels of cyclin B1, a key regulator of the cell cycle, suggesting a role in promoting cell division[1].
Knockdown of SULT2B1b in HCC cells leads to cell cycle arrest and apoptosis, and significantly suppresses tumor growth in animal models[1]. The signaling pathways implicated in SULT2B1b-mediated HCC progression include the Wnt/β-catenin pathway and the modulation of Liver X Receptor (LXR) signaling[3][4]. SULT2B1b can also contribute to immune evasion by producing cholesterol sulfate, which has been shown to inhibit the infiltration of effector T cells into the tumor microenvironment through the SULT2B1-cholesterol sulfate-DOCK2 axis[3][5]. Therefore, inhibiting SULT2B1b activity presents a multi-pronged approach to treating HCC by directly targeting tumor cell proliferation and survival, and potentially enhancing anti-tumor immunity.
Quantitative Data on SULT2B1b Inhibitors
While research into specific small molecule inhibitors of SULT2B1b for HCC is still in its early stages, studies on other cancers, such as prostate cancer, have identified promising compounds. The following table summarizes representative data for a SULT2B1b inhibitor identified through a high-throughput screening campaign. This data can serve as a benchmark for inhibitor discovery and optimization programs targeting HCC.
Table 1: Exemplary Quantitative Data for a SULT2B1b Inhibitor
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect on Cell Growth | Reference |
| YC-1 | SULT2B1b | Coupled-enzyme | ~20 | LNCaP (Prostate Cancer) | Inhibition of cell growth observed at concentrations down to 3.1 µM | [6] |
Note: The data presented here is for a prostate cancer cell line and should be considered as a reference for initiating studies in HCC.
Experimental Protocols
SULT2B1b Enzyme Inhibition Assay (Fluorometric Coupled-Enzyme Assay)
This protocol describes a high-throughput compatible assay for screening and characterizing SULT2B1b inhibitors. The assay indirectly measures SULT2B1b activity by coupling the production of 3'-phosphoadenosine-5'-phosphate (PAP) to a fluorescent signal generated by a second enzyme, a PAP-S-utilizing sulfotransferase mutant (SULT1A1-mut), and a fluorogenic substrate (MUS).
Materials:
-
Recombinant human SULT2B1b
-
Recombinant human SULT1A1 mutant (SULT1A1-mut)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Cholesterol (or other 3β-hydroxysteroid substrate)
-
4-methylumbelliferyl sulfate (MUS)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing SULT1A1-mut (final concentration ~2 µM), MUS (final concentration ~400 µM), and PAPS (final concentration ~30 µM).
-
Dispense Test Compounds: Add test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known inhibitor or no enzyme (maximum inhibition).
-
Add Substrate: Add the SULT2B1b substrate, cholesterol (solubilized, e.g., with cyclodextrin), to the wells at a concentration near its Km value.
-
Initiate Reaction: Add recombinant SULT2B1b (final concentration to be optimized for linear reaction kinetics) to all wells to start the reaction.
-
Incubate and Read Fluorescence: Incubate the plate at 37°C and monitor the increase in fluorescence in real-time or at a fixed time point using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the effect of SULT2B1b inhibitors on the proliferation of HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SULT2B1b inhibitor stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the SULT2B1b inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 of the inhibitor on cell proliferation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to determine if the inhibition of SULT2B1b induces apoptosis in HCC cells.
Materials:
-
HCC cell lines
-
SULT2B1b inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCC cells in 6-well plates and treat with the SULT2B1b inhibitor at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
This protocol outlines the evaluation of a SULT2B1b inhibitor's anti-tumor efficacy in a mouse xenograft model of HCC.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
HCC cell line (e.g., Huh7, Hep3B)
-
SULT2B1b inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ HCC cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the SULT2B1b inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations
Caption: SULT2B1b Signaling Pathways in HCC.
Caption: Workflow for SULT2B1b Inhibitor Screening and Evaluation.
Caption: Mechanism of Action of SULT2B1b Inhibitors in HCC.
References
- 1. Hydroxysteroid Sulfotransferase SULT2B1b Promotes Hepatocellular Carcinoma Cells Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions [frontiersin.org]
- 4. Sulfotransferase 2B1b, Sterol Sulfonation, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-derived this compound is a key mediator to prevent tumor infiltration by effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Proper Disposal of Cholesterol Sulfate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of cholesterol sulfate is a critical aspect of laboratory safety and environmental responsibility. Due to conflicting information regarding its hazard classification, a cautious approach is essential. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Assessment
Safety Data Sheets (SDS) for this compound present conflicting classifications. While some sources do not classify it as a hazardous substance under the Globally Harmonized System (GHS)[1], others categorize it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. Therefore, it is imperative to handle this compound as a hazardous chemical, particularly as an environmental hazard.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Impermeable and resistant protective gloves.[2][3]
-
Body Protection: A laboratory coat is required to protect skin and clothing.[2][3]
-
Respiratory Protection: While not generally required for small quantities, a suitable respirator should be used if dust formation is likely.[4]
Comparative Hazard Data
The following table summarizes the hazard classifications from various suppliers to highlight the existing discrepancies. Researchers should adhere to the most stringent classification as a best practice.
| Supplier/Source | GHS Classification | Key Hazard Statements |
| DC Chemicals | Acute Toxicity, Oral (Category 4); Acute/Chronic Aquatic Toxicity (Category 1) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2] |
| Cayman Chemical Co. | Not classified as hazardous according to GHS.[1] | None.[1] |
| Santa Cruz Biotech. | No known OSHA hazards.[4] | None.[4] |
| Sigma-Aldrich | Not a hazardous substance or mixture. | None. |
Given the potential for aquatic toxicity, under no circumstances should this compound or its solutions be disposed of down the drain .[5][6]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in safe disposal. Do not mix this compound waste with incompatible materials.[5][7]
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, compatible waste container.
-
This container should be clearly labeled for solid organic chemical waste.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof container, preferably a shatter-resistant, plastic-coated bottle.[8]
-
Since this compound does not contain halogens, it should be collected in a container designated for "Non-Halogenated Organic Waste."
-
Never mix with incompatible waste streams like acids, bases, or oxidizing agents.[5]
-
Step 2: Container Management and Labeling
All waste containers must be managed to prevent spills and ensure proper identification.
-
Container Integrity: Use only containers that are in good condition and compatible with the chemical waste. Keep containers securely closed at all times, except when adding waste.[7][9]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific components and their approximate concentrations if it is a mixed waste stream.
-
The accumulation start date.
-
The relevant hazard information (e.g., "Harmful if Swallowed," "Environmental Hazard").
-
Step 3: Temporary Storage in the Laboratory
Generated waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[5]
-
Location: The SAA must be at or near the point of generation.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7]
-
Segregation: Ensure the container is physically segregated from incompatible chemicals.[5][8]
Step 4: Handling Spills and Empty Containers
Accidental spills and empty containers require specific procedures to mitigate exposure and contamination.
-
Spill Cleanup:
-
Ensure the area is well-ventilated.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated solid waste container.[4]
-
For liquid spills, absorb the solution with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated absorbent as hazardous solid waste.[2][3]
-
Prevent any spilled material from entering drains or waterways.[1][2][3]
-
-
Empty Container Disposal:
-
A container that held this compound must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[6][7][10] Subsequent rinses can typically be disposed of down the drain, but check with your institution's guidelines.
-
After rinsing, deface the original label on the container before disposing of it in the regular trash or glass recycling bin.[6]
-
Step 5: Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for waste collection and removal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound|1256-86-6|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Safeguarding Your Research: A Guide to Handling Cholesterol Sulfate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cholesterol sulfate, including operational and disposal plans.
Chemical Identifier:
-
Synonyms: (3β)-3-(hydrogen sulfate)-cholest-5-en-3-ol, monosodium salt, Sodium Cholesteryl Sulfate, SCS
-
CAS Number: 2864-50-8[1]
Hazard Identification and First Aid
While some safety data sheets (SDS) classify this compound as not hazardous under the Globally Harmonized System (GHS), others indicate potential risks.[1][2] It is prudent to handle this compound with care, considering the following:
-
Potential Hazards: One supplier notes that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Inhalation or contact with skin and eyes may also cause irritation.[3]
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center if the person feels unwell.[2][4]
-
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment | Specification |
| Eye Protection | Safety Goggles | With side-shields. |
| Hand Protection | Protective Gloves | Impermeable and resistant to the product. |
| Body Protection | Impervious Clothing | Lab coat or other protective clothing. |
| Respiratory Protection | Suitable Respirator | Use a respirator if ventilation is inadequate or when handling large quantities that may generate dust. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be considered.[3] |
Experimental Workflow for Safe Handling
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Procedural Steps:
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[2]
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Handling:
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[2] For long-term storage, refer to the product insert, with some suppliers recommending -20°C for the powder or -80°C when in solvent.[2]
-
Spills: In case of a spill, avoid generating dust.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
-
Waste Disposal: Dispose of the contents and the container at an approved waste disposal facility.[2]
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses.[1][2] Collect any spillage, as it is noted to be very toxic to aquatic life.[2]
-
Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
